molecular formula C6H7BrN2 B163011 (5-Bromopyridin-3-yl)methanamine CAS No. 135124-70-8

(5-Bromopyridin-3-yl)methanamine

Cat. No.: B163011
CAS No.: 135124-70-8
M. Wt: 187.04 g/mol
InChI Key: OQUHYNMITHDQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUHYNMITHDQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629407
Record name 1-(5-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135124-70-8
Record name 1-(5-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)-5-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-3-yl)methanamine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both a bromine atom and a primary aminomethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the nucleophilic aminomethyl group provides a reactive site for amide bond formation, reductive amination, and other derivatizations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 135124-70-8
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Solid
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis of this compound

The most common and logical synthetic route to this compound is the reduction of the corresponding nitrile, 5-bromo-3-cyanopyridine. This transformation can be achieved through several established methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway Start 5-Bromo-3-cyanopyridine Process Reduction of Nitrile Group Start->Process Reducing Agent (e.g., LiAlH4 or H2/Catalyst) End This compound Process->End Work-up & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Bromo-3-cyanopyridine

While a specific literature procedure for the reduction of 5-bromo-3-cyanopyridine to this compound is not detailed in the available search results, a general procedure can be adapted from established methods for nitrile reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for nitrile reduction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5-bromo-3-cyanopyridine in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a suitable pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 5-bromo-3-cyanopyridine in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete conversion.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.

  • Purification: Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude product. Purification can be performed by distillation under reduced pressure or column chromatography.

Reactivity and Chemical Profile

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the bromo-substituted pyridine ring.

Reactions of the Aminomethyl Group

The primary amine of this compound exhibits typical nucleophilic behavior. It readily participates in:

  • Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Reactions of the Bromo-Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionality is of paramount importance in drug discovery for the construction of biaryl and heteroaryl structures.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond. This is a widely used method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new carbon-nitrogen bond, leading to the synthesis of substituted aminopyridines.

  • Heck Reaction: Coupling with alkenes to form substituted pyridyl-alkenes.

Reaction Scheme: Utility in Cross-Coupling and Derivatization

G cluster_1 Reactivity Profile Start This compound Amine_Reaction Amine Derivatization (e.g., Acylation, Alkylation) Start->Amine_Reaction Bromo_Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Bromo_Reaction Product_A Amide/Amine Derivatives Amine_Reaction->Product_A Product_B Aryl/Heteroaryl Substituted Pyridines Bromo_Reaction->Product_B

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6] The pyridyl-amine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

Hazard InformationDetailsSource(s)
GHS Pictogram Skull and crossbones (GHS06)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Store in a tightly sealed container in a cool, dry place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[12]

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[12]

Conclusion

This compound is a bifunctional building block of significant value in organic synthesis, particularly within the realm of medicinal chemistry. Its strategic placement of a reactive primary amine and a versatile bromine atom on a pyridine core allows for the facile construction of diverse and complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the discovery and development of novel therapeutics, especially in the area of kinase inhibitors. As the demand for novel and selective small molecule drugs continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.

References

Click to expand
  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • 1-(5-bromopyridin-3-yl)methanamine - LabSolutions | Lab Chemicals & Equipment. (n.d.).
  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Safety Data Sheets(SDS) lookchem. (n.d.).
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - NIH. (n.d.).
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020-07-02).
  • CAS NO. 73335-64-5 | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine - Arctom. (n.d.).
  • N-Methyl-(5-bromopyrid-3-yl)methylamine, 95%, Thermo Scientific. (n.d.).
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (n.d.).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03).
  • This compound - MySkinRecipes. (n.d.).
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar. (2023-10-16).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (n.d.).
  • (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022-08-30).
  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (n.d.).
  • Design and synthesis of rho kinase inhibitors (III) - PubMed. (2007-01-15).
  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (2014-04-01).
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
  • Absorbed hydrogen enhances the catalytic hydrogenation activity of Rh-based nanocatalysts - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Comparison of 1H-NMR and 13C-NMR | PPTX - Slideshare. (n.d.).
  • 3-Bromopyridine - Wikipedia. (n.d.).
  • 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem. (n.d.).
  • Catalytic hydrogenation of CO2 from air via porous silica-supported Au nanoparticles in aqueous solution - Green Chemistry (RSC Publishing). (n.d.).

Sources

(5-Bromopyridin-3-yl)methanamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Analysis, and Application in Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will dissect its chemical properties, provide validated protocols for its synthesis and analysis, and explore its strategic importance in the development of modern therapeutics.

Introduction: Clarifying the Core Structure

The term "this compound" serves as a parent name for a versatile chemical scaffold. In practice, researchers will most commonly encounter two variants: the primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct molecular weights and properties necessitate clear differentiation. This guide will address both compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.[1][2] The aminomethyl group provides a key vector for building out structures and interacting with biological targets.

Core Compound Specifications

Accurate compound specification is the foundation of reproducible science. The key physicochemical properties of the primary and N-methylated amines are summarized below for easy reference.

Property1-(5-bromopyridin-3-yl)methanamine1-(5-Bromopyridin-3-yl)-N-methylmethanamine
Structure


Molecular Formula C₆H₇BrN₂C₇H₉BrN₂
Molecular Weight 187.04 g/mol [3]201.06 g/mol [4][5]
CAS Number 1001414-82-9 (representative)73335-64-5[4][5]
Appearance SolidNot specified; likely an oil or low-melting solid
SMILES NCc1cncc(Br)c1CNCc1cncc(Br)c1
InChI Key OQUHYNMITHDQLD-UHFFFAOYSA-NYGHMCDQFNLURSO-UHFFFAOYSA-N

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and participate in hydrogen bonding with biological targets.[6] The this compound moiety is particularly significant in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]

Synthesis Pathway Analysis: Reductive Amination

The most direct and widely adopted method for synthesizing these compounds is the reductive amination of a carbonyl precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a workhorse in drug discovery campaigns.

Causality in Experimental Design

Reductive amination involves two key transformations: the formation of an imine intermediate from the aldehyde and an amine, followed by its immediate reduction to the final amine product.[10] The choice of reagents is critical for success:

  • Amine Source : For the primary amine, a source of ammonia (like ammonium acetate) is used. For the N-methylated analog, methylamine is used.

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly acidic conditions often used to catalyze imine formation, allowing the entire process to occur in a single reaction vessel.[12]

  • Solvent : A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted reactions with the hydride reagent.

Representative Experimental Workflow: Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_aldehyde Dissolve 5-bromopyridine- 3-carbaldehyde in DCM prep_amine Add Ammonium Acetate (Amine Source) prep_aldehyde->prep_amine 1.0 eq prep_stab Add Sodium Triacetoxyborohydride (Reducing Agent) prep_amine->prep_stab 1.5 eq 1.2 eq react Stir at Room Temperature (2-16 hours) prep_stab->react monitor Monitor by TLC/LC-MS react->monitor Check for consumption of starting material quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (e.g., DCM/MeOH/NH₃ gradient) concentrate->purify final_product This compound purify->final_product cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately weigh ~1 mg of sample dissolve Dissolve in 1 mL of Mobile Phase A/B (50:50) weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 5-10 µL onto C18 RP-HPLC column filter->inject elute Elute with gradient (Water/ACN + 0.1% Acid) inject->elute detect Detect at 254 nm elute->detect integrate Integrate peak areas in chromatogram detect->integrate calculate Calculate Purity (%) (Area of Main Peak / Total Area) integrate->calculate final_purity Purity Report calculate->final_purity

Sources

The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 135124-70-8

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (5-Bromopyridin-3-yl)methanamine, a deceptively simple yet highly versatile primary amine, has emerged as a critical intermediate in the construction of complex, biologically active molecules. Its unique electronic and structural features—a pyridine ring for modulating solubility and metabolic stability, a strategically placed bromine atom for facile cross-coupling reactions, and a reactive aminomethyl group for amide bond formation and further derivatization—make it an invaluable tool in the medicinal chemist's arsenal. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, applications in drug discovery, analytical characterization, and safety protocols, designed to empower researchers in their quest for next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 135124-70-8[1][2][3]
Molecular Formula C₆H₇BrN₂[1][4][5]
Molecular Weight 187.04 g/mol [4][5]
Appearance Pale yellow liquid[6]
Storage Temperature 2-8°C[4]
MDL Number MFCD06212876[4]

Synthesis Methodologies: Crafting the Core Scaffold

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the reduction of a nitrile or the functionalization of a pre-existing pyridine core. The choice of synthetic pathway often depends on the availability of starting materials, scalability, and desired purity. A prevalent and efficient method involves the reduction of 5-bromonicotinonitrile.

Representative Synthesis Workflow: Reduction of 5-Bromonicotinonitrile

G start 5-Bromonicotinonitrile reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) reagent->reaction solvent Solvent (e.g., Anhydrous THF, Ethanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product G methanamine This compound amide N-((5-Bromopyridin-3-yl)methyl)amide methanamine->amide acid Carboxylic Acid (R-COOH) acid->amide coupling Amide Coupling (e.g., EDC, HOBt) coupling->amide final_product Final Drug Candidate Scaffold amide->final_product boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->final_product suzuki Suzuki Coupling (Pd catalyst, base) suzuki->final_product

Sources

(5-Bromopyridin-3-yl)methanamine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—comprising a pyridine ring, a reactive bromine atom, and a nucleophilic aminomethyl group—offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, and its strategic application in the drug discovery pipeline, particularly in the development of kinase inhibitors.[1] We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Structural and Physicochemical Profile

This compound, also known as 1-(5-bromopyridin-3-yl)methanamine, is a substituted pyridine derivative. The strategic placement of the bromine atom at the C5 position and the aminomethyl group at the C3 position provides two distinct points for chemical modification, making it a highly valuable intermediate.

Core Compound Identifiers

A summary of the essential identifiers and properties for this compound is provided below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 135124-70-8
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1][2]
MDL Number MFCD06212876[1][3]
Appearance Solid (typical)[3]
SMILES String NCc1cncc(Br)c1[3]
InChI Key OQUHYNMITHDQLD-UHFFFAOYSA-N[3]
Structural Representation

The chemical structure features a pyridine ring, which imparts specific electronic properties and acts as a hydrogen bond acceptor. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the primary amine is a key functional handle for amide bond formation, reductive amination, and other nucleophilic additions.

Caption: Chemical Structure of this compound.

Synthesis Methodology: Reduction of 5-Bromonicotinonitrile

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its nitrile precursor, 5-bromonicotinonitrile (also known as 5-bromopyridine-3-carbonitrile).[4][5] This method is favored due to the commercial availability of the starting material and the high-yielding nature of nitrile reductions.

Mechanistic Rationale

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis.[4] Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this purpose. The mechanism involves the sequential nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This process breaks the carbon-nitrogen pi bonds, and upon aqueous workup, the resulting intermediate is protonated to yield the primary amine. The choice of a powerful reducing agent like LiAlH₄ ensures the complete reduction of the stable nitrile group while preserving the integrity of the pyridine ring and the carbon-bromine bond under controlled conditions.

synthesis_pathway start 5-Bromonicotinonitrile (CAS: 35590-37-5) reagents 1. LiAlH₄ (Lithium Aluminum Hydride) in THF 2. H₂O Workup start->reagents Reduction product This compound (CAS: 135124-70-8) reagents->product

Caption: Primary synthetic route to this compound.

Detailed Laboratory Protocol

This protocol is a representative example and must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize this compound via the reduction of 5-bromonicotinonitrile.

Materials:

  • 5-Bromonicotinonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ to the stirred THF. Causality Note: Slow, cooled addition is critical to manage the exothermic nature of LiAlH₄ dissolution and prevent uncontrolled reactions.

  • Substrate Introduction: Dissolve 5-bromonicotinonitrile in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of H₂O, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of H₂O, where 'x' is the mass of LiAlH₄ in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, making them easy to filter and ensuring a safer quench than adding water alone.

  • Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample THF or EtOAc. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of Dichloromethane/Methanol to afford the pure this compound.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.[1] Its structure is frequently incorporated into scaffolds designed to interact with biological targets like protein kinases, making it a key component in the development of novel therapeutics.[1]

Strategic Role in Synthesis

The molecule's two primary reactive sites allow for orthogonal chemical strategies:

  • Amine Functionalization: The primary amine readily undergoes acylation to form amides, participates in reductive amination to generate secondary amines, or can be used to build other heterocyclic systems.

  • Aryl Bromide Cross-Coupling: The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This enables the facile introduction of diverse aryl or heteroaryl substituents, which is a cornerstone of modern lead optimization in drug discovery.[6]

workflow cluster_reactions Key Derivatization Reactions start This compound amine_rxn Amine Functionalization (e.g., Acylation, Reductive Amination) start->amine_rxn Site 1: -CH₂NH₂ bromide_rxn Aryl Bromide Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->bromide_rxn Site 2: -Br end Complex Drug Candidates (e.g., Kinase Inhibitors) amine_rxn->end bromide_rxn->end

Caption: Dual functional handles enable complex molecular synthesis.

The ability to perform these modifications allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties to enhance potency, selectivity, and pharmacokinetic profiles.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed and requires careful management.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3) GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Data sourced from Sigma-Aldrich.[2][3]

Handling and Storage Recommendations
  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1][9] A recommended storage temperature is between 2-8°C.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and established synthetic routes provide chemists with a reliable and versatile platform for the design and synthesis of next-generation therapeutics. Understanding its properties, synthesis, and safe handling is fundamental for any research professional engaged in the fields of organic synthesis and drug discovery.

References

  • This compound. MySkinRecipes. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
  • 5-Bromonicotinonitrile | C6H3BrN2. PubChem. [Link]
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC, NIH. [Link]

Sources

Introduction: The Strategic Importance of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-3-yl)methanamine

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structural motif, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, provides a versatile scaffold for constructing complex molecules with significant biological activity. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents. Simultaneously, the primary amine group offers a nucleophilic site for amide bond formation, reductive amination, and other derivatizations crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, aimed at researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the most effective and reliable synthetic routes.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The optimal choice depends on factors such as starting material availability, scalability, functional group tolerance, and safety considerations. This guide will focus on three robust and widely applicable methods:

  • Direct Reduction of 5-Bromonicotinonitrile: A straightforward and often high-yielding approach.

  • Reductive Amination of 5-Bromonicotinaldehyde: A highly controlled method that avoids common side reactions.

  • The Gabriel Synthesis Pathway: A classic and reliable method for producing clean primary amines.

Route 1: Direct Reduction of 5-Bromonicotinonitrile

This is arguably the most direct route to the target molecule, leveraging the readily available 5-bromonicotinonitrile as a starting material. The core of this strategy is the chemical reduction of the nitrile functional group to a primary amine.

Causality and Mechanistic Insight

The conversion of a nitrile to a primary amine requires a potent source of hydride (H⁻) ions or catalytic hydrogenation. The choice of reducing agent is critical.

  • Complex Metal Hydrides (e.g., Lithium Aluminum Hydride, LiAlH₄): These are powerful, non-selective reducing agents that readily reduce nitriles. The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by successive additions until the C≡N triple bond is fully saturated. Aqueous workup then quenches the reaction and protonates the resulting nitrogen to yield the primary amine. While effective, the high reactivity of LiAlH₄ necessitates strict anhydrous conditions and careful handling.

  • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This method involves the use of hydrogen gas in the presence of a metal catalyst. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then added across the nitrile's triple bond. This method is often considered "greener" and can be highly efficient, though it may require specialized high-pressure equipment.

Experimental Workflow: Route 1

start 5-Bromonicotinonitrile reagents Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) start->reagents Reduction workup Aqueous Workup & Purification reagents->workup product This compound workup->product

Caption: Workflow for the reduction of 5-Bromonicotinonitrile.

Representative Experimental Protocol (LiAlH₄ Reduction)
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: The flask is cooled to 0 °C in an ice bath. A solution of 5-bromonicotinonitrile (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): The mixture is cooled to 0 °C. Sequentially and carefully, water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL) are added dropwise (where X is the mass of LiAlH₄ in grams).

  • Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude amine is purified by flash column chromatography on silica gel to afford pure this compound.

Route 2: Reductive Amination of 5-Bromonicotinaldehyde

Reductive amination is a sophisticated one-pot procedure that transforms a carbonyl compound into an amine.[2] This route avoids the handling of highly toxic cyanide reagents that may be used in the synthesis of the nitrile starting material for Route 1. The starting material, 5-bromonicotinaldehyde, is commercially available.[3][4][5]

Causality and Mechanistic Insight

This reaction proceeds via a two-stage mechanism within a single pot:[6]

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a reversible nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine intermediate. The reaction is often facilitated by a mildly acidic pH to promote dehydration.

  • In Situ Reduction: A mild, selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond. The key is to use a reagent that reduces the imine much faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, making them selective for the protonated imine over the neutral carbonyl.[2][6]

This controlled approach prevents the formation of secondary and tertiary amines, a common issue with direct alkylation methods.[6]

Experimental Workflow: Route 2

start 5-Bromonicotinaldehyde reagents 1. Ammonia Source (NH₄OAc) 2. Reducing Agent (NaBH₃CN) intermediate Imine Intermediate (In Situ) start->intermediate Imine Formation product This compound intermediate->product Reduction

Caption: Workflow for the reductive amination of 5-Bromonicotinaldehyde.

Representative Experimental Protocol (NaBH₃CN Reduction)
  • Setup: To a solution of 5-bromonicotinaldehyde (1.0 eq.) in methanol (MeOH) is added ammonium acetate (7-10 eq.). The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Sodium cyanoborohydride (1.5 eq.) is added portion-wise to the stirred solution. The reaction pH should be maintained between 6 and 7, adding small amounts of acetic acid if necessary.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2M NaOH.

  • Isolation: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography.

Route 3: The Gabriel Synthesis Pathway

The Gabriel synthesis is a venerable and highly reliable method for preparing primary amines, named after German chemist Siegmund Gabriel.[7] It is particularly valuable because it completely avoids the over-alkylation that plagues other Sₙ2-based amination methods, thus producing the primary amine with exceptional purity.[8]

Causality and Mechanistic Insight

This multi-step process uses phthalimide as a surrogate for ammonia.[7]

  • N-Alkylation: Potassium phthalimide, a non-basic and soft nucleophile, attacks a suitable alkyl halide—in this case, the precursor 3-(bromomethyl)-5-bromopyridine . This occurs via a standard Sₙ2 reaction to form an N-alkylphthalimide intermediate. Because the nitrogen in the resulting intermediate is non-nucleophilic due to the two adjacent carbonyl groups, the reaction cleanly stops after a single alkylation.[8]

  • Deprotection (Hydrazinolysis): The primary amine is liberated from the N-alkylphthalimide intermediate. While strong acid or base hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is far more common due to its milder and more neutral conditions.[7][9] Hydrazine attacks one of the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine.[7][9]

Experimental Workflow: Route 3

cluster_precursor *Precursor Synthesis start 3-(Bromomethyl)-5-bromopyridine* step1 Potassium Phthalimide DMF, Heat start->step1 intermediate N-Alkylphthalimide Intermediate step1->intermediate step2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux intermediate->step2 product This compound step2->product precursor (5-Bromopyridin-3-yl)methanol reagent_p PBr₃ or HBr precursor->reagent_p reagent_p->start

Caption: Workflow for the Gabriel synthesis of this compound.

Representative Experimental Protocol

Step A: Synthesis of 3-(Bromomethyl)-5-bromopyridine

  • (5-Bromopyridin-3-yl)methanol (1.0 eq.) is dissolved in an appropriate anhydrous solvent like dichloromethane.

  • The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.4 eq.) is added dropwise.

  • The reaction is stirred at room temperature until completion, then carefully quenched with ice water and neutralized with aqueous sodium bicarbonate. The product is extracted, dried, and used directly in the next step.

Step B: Gabriel Synthesis

  • N-Alkylation: 3-(Bromomethyl)-5-bromopyridine (1.0 eq.) and potassium phthalimide (1.1 eq.) are combined in a flask with dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred for several hours until the starting halide is consumed (monitored by TLC).

  • Workup 1: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate (the N-alkylphthalimide intermediate) is collected by filtration, washed with water, and dried.

  • Hydrazinolysis: The dried intermediate is suspended in ethanol or methanol. Hydrazine hydrate (2-3 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

  • Workup 2: A thick white precipitate (phthalhydrazide) will form. After cooling, the mixture is acidified with HCl to precipitate any remaining phthalhydrazide and protonate the product amine. The solid is filtered off.

  • Isolation: The filtrate is concentrated, and the residue is made basic with NaOH solution. The free amine is then extracted with an organic solvent, dried, and concentrated.

  • Purification: Final purification is achieved via flash column chromatography.

Quantitative Data and Strategy Comparison

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive AminationRoute 3: Gabriel Synthesis
Starting Material 5-Bromonicotinonitrile5-Bromonicotinaldehyde(5-Bromopyridin-3-yl)methanol
Key Reagents LiAlH₄ or H₂/CatalystNH₄OAc, NaBH₃CNK-Phthalimide, N₂H₄·H₂O, PBr₃
Typical Yield Good to Excellent (70-90%)Good (65-85%)Good (60-80% over 2 steps)
Advantages • Very direct route• High yields• Simple concept• One-pot procedure• High selectivity, clean reaction• Avoids harsh reducing agents• Exclusively forms primary amine• Avoids over-alkylation• Reliable and well-established
Disadvantages • LiAlH₄ requires strict anhydrous conditions• Catalytic hydrogenation may require pressure equipment• Can require long reaction times• NaBH₃CN is toxic• Multi-step process• Phthalhydrazide removal can sometimes be tedious

Conclusion

The synthesis of this compound can be accomplished effectively through several robust methods. The direct reduction of 5-bromonicotinonitrile offers the most straightforward and often highest-yielding path, provided that the necessary handling precautions for potent hydrides or hydrogenation equipment are in place. Reductive amination of 5-bromonicotinaldehyde represents an elegant and highly controlled one-pot alternative that is particularly attractive for its operational simplicity and clean reaction profile. Finally, the Gabriel synthesis stands as a classic, reliable route that guarantees the exclusive formation of the primary amine, making it an excellent choice when product purity is the paramount concern. The selection of the optimal route will ultimately be guided by the specific constraints and priorities of the research or development program.

References

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis. ChemicalBook.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.
  • Unknown. (n.d.). Gabriel Synthesis. Source.
  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.
  • Chemistry Notes. (n.d.).
  • MDPI. (2017).
  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • MedchemExpress.com. (n.d.). 5-Bromonicotinaldehyde (5-Bromo-3-pyridinecarboxaldehyde). MedchemExpress.com.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry.
  • Ambeed.com. (n.d.). 5-Bromonicotinaldehyde | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines. Ambeed.com.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Benchchem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Benchchem.
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • BLDpharm. (n.d.). 746599-00-8|(5-Bromopyridin-3-yl)(phenyl)methanamine. BLDpharm.
  • Arctom. (n.d.). CAS NO. 73335-64-5 | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine. Arctom.
  • BLD Pharm. (n.d.). 113118-81-3|5-Bromonicotinaldehyde. BLD Pharm.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • BLDpharm. (n.d.). 1017782-91-0|(5-Bromopyridin-3-yl)(piperazin-1-yl)methanone. BLDpharm.
  • ChemicalBook. (n.d.). 1-(5-bromopyridin-3-yl)methanamine(1001414-82-9) 13 c nmr. ChemicalBook.
  • ChemScene. (n.d.). 1257582-25-4 | (3-Bromo-5-chloropyridin-2-yl)methanamine. ChemScene.

Sources

A Researcher's Guide to the Safe Handling of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (5-Bromopyridin-3-yl)methanamine (CAS No. not broadly available; MDL No. MFCD06212876). It is intended for researchers, scientists, and drug development professionals who may use this compound as a building block in complex syntheses. The guidance herein moves beyond a standard Safety Data Sheet (SDS) to provide a risk-based assessment, emphasizing the causality behind safety protocols to ensure a culture of proactive safety and scientific integrity in the laboratory.

Core Hazard Profile & Toxicological Assessment

This compound is a substituted pyridine derivative. While specific toxicological data for this exact molecule is not extensively published, the available classifications from suppliers indicate it is a substance of very high concern, demanding stringent safety controls. Its hazard profile is dominated by severe acute toxicity across multiple exposure routes.

The primary hazard classifications under the Globally Harmonized System (GHS) are summarized below. It is critical to note that different suppliers may report slightly different classifications; this guide operates on a "worst-case" principle, adopting the most stringent classification where discrepancies exist.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Dermal Category 2H310: Fatal in contact with skin.Danger💀
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]Danger💀
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.Danger💀
Serious Eye Damage Category 1H318: Causes serious eye damage.Dangercorrosive
Skin Irritation Category 2H315: Causes skin irritation.[2]Warning!
STOT, Single Exposure Category 1H370: Causes damage to organs (Nervous system).Dangerhealth hazard
STOT, Single Exposure Category 3H335: May cause respiratory irritation.[2]Warning!
Aquatic Hazard, Chronic Category 2H411: Toxic to aquatic life with long lasting effects.Warningenvironment
In-Depth Toxicological Insights:
  • Systemic Toxicity (H310, H301, H331): The classifications for acute toxicity are the most critical aspect of this compound's risk profile. The designation "Fatal in contact with skin" (H310) is particularly alarming and rare. It implies that the molecule is readily absorbed through the skin and can rapidly induce life-threatening systemic effects. This mechanism dictates that skin contact is not a localized event but a potential systemic poisoning scenario. Similarly, inhalation and ingestion can lead to severe, potentially lethal, systemic toxicity.

  • Target Organ Damage (H370): The reported damage to the nervous system from a single exposure is a significant concern. This suggests potential neurotoxic effects, which must be considered in all handling procedures to prevent any level of exposure. The causality for stringent engineering controls like fume hoods is directly linked to mitigating the risk of neurotoxicity via inhalation.

  • Corrosivity and Irritation (H318, H315, H335): The compound is capable of causing serious, potentially irreversible, eye damage and significant skin irritation.[2] This necessitates robust eye and skin protection. Respiratory irritation is also a noted hazard, further reinforcing the need for handling in a well-ventilated environment.[2]

The Hierarchy of Controls: A Mandated Workflow

Given the severe hazard profile, a multi-layered approach to risk mitigation, known as the hierarchy of controls, is not just recommended but essential. This approach prioritizes engineering solutions over reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are non-negotiable:

  • Certified Chemical Fume Hood: All weighing, transfers, and reactions involving this solid compound or its solutions must be conducted inside a certified chemical fume hood. This is the primary control to prevent inhalation of toxic dust or vapors, directly addressing the H331 and H370 hazards.

  • Proximity to Emergency Equipment: The workspace must be equipped with a functional and recently tested eyewash station and safety shower, ensuring immediate access in case of accidental contact.[3]

  • Designated Work Area: A specific area of the lab should be designated for working with this and other highly toxic compounds. This area should be clearly marked, and access should be restricted to trained personnel.

Administrative Controls: Standardizing Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects of the workflow, from transport and storage to use and disposal.

  • Training: All personnel handling the substance must receive documented training on its specific hazards and the procedures outlined in the SOP.

  • Restricted Quantities: Only the minimum quantity of material required for an experiment should be brought into the laboratory. Bulk containers should remain in designated, locked storage.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected meticulously. The choice of PPE is not arbitrary; it is a scientifically-driven decision based on the specific hazards of the chemical and the nature of the work.

  • Hazard Assessment: Review the Core Hazard Profile (Section 1) of this guide and the supplier's SDS. Identify all potential routes of exposure for the planned experiment (e.g., dust inhalation during weighing, skin contact during transfer, eye splash from a reaction).

  • Eye and Face Protection: Due to the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[2] For tasks with a higher splash risk (e.g., transfers of solutions, workup procedures), a full-face shield should be worn over the goggles.[2] All eyewear must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[2][3]

  • Skin and Body Protection:

    • Gloves: Double-gloving is strongly recommended. The selection of glove material is critical. While specific permeation data for this compound is not available, a robust choice for handling a wide range of organic chemicals is a nitrile inner glove and a neoprene or butyl rubber outer glove. Never use latex gloves. Gloves must be inspected for tears before each use and changed immediately if contamination is suspected.

    • Lab Coat: A standard cotton lab coat is insufficient. A chemically-resistant lab coat or apron worn over a flame-resistant lab coat is required. Ensure cuffs are tucked into gloves.

  • Respiratory Protection: All work should be performed in a fume hood. If, under extraordinary circumstances (e.g., large-scale spill), the airborne concentration may exceed the fume hood's containment capacity, a NIOSH-approved respirator with appropriate cartridges would be required, as part of a comprehensive respiratory protection program.[4]

PPE_Selection_Workflow cluster_assessment Phase 1: Hazard Assessment cluster_selection Phase 2: PPE Selection cluster_verification Phase 3: Verification Start Begin Work Planning AssessTask Assess Task (Weighing, Transfer, Reaction) Start->AssessTask ReviewSDS Review SDS & Guide (Focus on H310, H318, H331) AssessTask->ReviewSDS SelectEyes Eye/Face Protection - Chemical Splash Goggles (H318) - Face Shield if Splash Risk ReviewSDS->SelectEyes SelectSkin Skin/Body Protection - Chem-Resistant Lab Coat - Double Gloves (Nitrile + Neoprene) ReviewSDS->SelectSkin SelectResp Respiratory Control - Mandated use of Fume Hood (H331) - Emergency Respirator Plan ReviewSDS->SelectResp InspectPPE Inspect All PPE (Gloves, Goggles, Coat) SelectEyes->InspectPPE SelectSkin->InspectPPE SelectResp->InspectPPE Proceed Proceed with Work InspectPPE->Proceed

Figure 1. A decision workflow for selecting appropriate PPE.

Emergency Response Protocols

A swift and correct response to an accidental exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Accidental Release Measures
  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • Protect: Do not attempt to clean up the spill without the appropriate PPE, which may include respiratory protection depending on the spill size.

  • Contain & Clean: For a small spill inside a fume hood, cover with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[2][3]

Personal Exposure & First Aid

The response to personal exposure must be immediate due to the compound's severe toxicity.

Emergency_Response_Workflow cluster_actions Immediate Actions (Parallel) Exposure Exposure Event Occurs! Skin SKIN CONTACT (H310) 1. Immediately go to safety shower. 2. Remove ALL contaminated clothing. 3. Rinse for at least 15 minutes. Exposure->Skin Eyes EYE CONTACT (H318) 1. Immediately go to eyewash station. 2. Forcibly hold eyelids open. 3. Rinse for at least 15 minutes. Exposure->Eyes Inhale INHALATION (H331) 1. Move victim to fresh air immediately. 2. If breathing stops, give artificial respiration. Exposure->Inhale Medical Call for IMMEDIATE Medical Attention (Provide SDS to Responders) Skin->Medical Eyes->Medical Inhale->Medical

Figure 2. A flowchart for first aid response to exposure.
  • In Case of Skin Contact: This is a life-threatening emergency. Immediately flush skin with running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[5] The speed of this response is critical to prevent fatal systemic absorption.

  • In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • In Case of Inhalation: Move the person to fresh air at once.[2][5] If breathing has stopped or is difficult, provide artificial respiration or oxygen, administered by trained personnel.[2][6] Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.

Physicochemical Data, Storage, and Stability

PropertyValueSource
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Physical Form Solid[1]
Storage Class 6.1C (Combustible, acute toxic)[1]
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The storage area should be locked or otherwise accessible only to authorized personnel.[3] Keep away from incompatible materials.

  • Stability and Reactivity: The compound is generally stable under normal storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr).[3][8]

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
  • Capot Chemical Co., Ltd. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
  • Greenbook.net.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

Commercial availability of (5-Bromopyridin-3-yl)methanamine

This protocol represents a standard, reliable method for producing this compound with good yield and purity, consistent with the principles of modern organic synthesis. [12]

References

  • LabSolutions. 1-(5-bromopyridin-3-yl)methanamine.
  • MySkinRecipes. This compound.
  • Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR Properties.
  • ChemicalBook via LookChem. 1-(5-BROMOPYRIDIN-3-YL)METHANAMINE suppliers & manufacturers in China.
  • ChemicalBook. N-Methyl-(5-bromopyrid-3-yl)methylamine - Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet (United States). (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Angene. BX 513 Hydrochloride - Safety Data Sheet.
  • ChemicalBook. 3-Amino-5-bromopyridine synthesis.
  • Med. Chem. Commun. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation.
  • Expert Opinion on Drug Discovery. Recent applications of click chemistry in drug discovery.

The Strategic Utility of (5-Bromopyridin-3-yl)methanamine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-3-yl)methanamine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by a pyridine ring substituted with a bromine atom and an aminomethyl group, offer a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity, while the primary amine provides a nucleophilic center for amide bond formation, reductive amination, and other key transformations. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Privileged Pyridine Scaffold

The pyridine motif is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[1] Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and modulate the physicochemical properties of a molecule makes it a privileged scaffold in drug design. The specific substitution pattern of this compound provides a unique combination of functionalities that medicinal chemists can strategically exploit to fine-tune the biological activity, selectivity, and pharmacokinetic profile of drug candidates.

This guide will delve into the synthetic pathways to access this key building block, explore its reactivity in common medicinal chemistry transformations, and present a case study on its application in the synthesis of potent kinase inhibitors.

Synthesis and Physicochemical Properties

The primary and most direct route to this compound is through the reduction of 5-bromonicotinonitrile. This transformation can be effectively achieved through catalytic hydrogenation.

Synthesis via Catalytic Hydrogenation of 5-Bromonicotinonitrile

Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitrile functionality to a primary amine. Various catalysts can be employed, with Raney Nickel and Palladium on carbon being common choices.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the catalytic hydrogenation of 5-bromonicotinonitrile.

  • Materials:

    • 5-Bromonicotinonitrile

    • Raney Nickel (or 10% Pd/C)

    • Ethanol (or Methanol)

    • Ammonia (as a solution in the alcohol, e.g., 7N methanolic ammonia)

    • Hydrogen gas

    • Pressurized hydrogenation apparatus (e.g., Parr shaker)

    • Inert filtration aid (e.g., Celite®)

  • Procedure:

    • In a suitable pressure vessel, a solution of 5-bromonicotinonitrile (1.0 eq) in ethanol/methanolic ammonia is prepared. The use of ammonia is crucial to suppress the formation of secondary amine byproducts.

    • The catalyst (e.g., Raney Nickel, ~10% w/w) is carefully added to the solution under an inert atmosphere.

    • The vessel is sealed and connected to a hydrogenation apparatus.

    • The vessel is purged with nitrogen gas and then with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

    • The filtrate is concentrated under reduced pressure to afford the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ammonia: The presence of ammonia in the reaction mixture is critical for achieving a high yield of the primary amine. It competitively inhibits the reaction of the newly formed primary amine with the intermediate imine, thus preventing the formation of secondary amine impurities.

  • Catalyst: Raney Nickel is a cost-effective and highly active catalyst for nitrile reductions. Palladium on carbon can also be used and may offer advantages in terms of handling and filtration.

  • Pressure and Temperature: These parameters can be optimized to achieve a reasonable reaction rate. Higher pressures of hydrogen generally lead to faster reactions. Mild heating can also accelerate the reduction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₇BrN₂[2]
Molecular Weight187.04 g/mol [2]
AppearanceSolid[2]
MDL NumberMFCD06212876[2]

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two key points for chemical modification: the primary amine and the bromo-substituted pyridine ring.

Reactions at the Aminomethyl Group

The primary amine of this compound readily undergoes reactions typical of primary amines, making it a valuable synthon for introducing the bromopyridyl moiety into larger molecules.

  • Amide Bond Formation: The amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is one of the most common reactions in medicinal chemistry for linking building blocks. Standard peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP can be employed for the direct coupling with carboxylic acids.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines. This reaction is highly efficient for creating C-N bonds.

Reactions at the Bromopyridine Ring

The bromine atom on the pyridine ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system provides access to alkynyl-substituted pyridines.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable ligand allows for the formation of C-N bonds, leading to substituted aminopyridines.

  • Stille Coupling: Coupling with organostannanes provides another avenue for the formation of carbon-carbon bonds.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors. The aminomethyl group provides a vector for attaching other pharmacophoric elements that can interact with other regions of the ATP-binding pocket, while the bromine atom allows for the exploration of structure-activity relationships by introducing diverse substituents.

A compelling example of the utility of a closely related scaffold is found in the synthesis of a potent Cyclin-Dependent Kinase (CDK) inhibitor, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine.[3] This compound demonstrates the strategic incorporation of the pyridin-3-ylmethylamine core into a complex, biologically active molecule.

Case Study: Synthesis of a CDK Inhibitor

A patent for the synthesis of this CDK inhibitor outlines a multi-step sequence where a substituted pyridin-3-ylmethylamine derivative is a key intermediate.[3] While the patent describes the synthesis of a 4-methyl substituted analog, the core chemistry highlights the importance of the pyridin-3-ylmethylamine scaffold.

Retrosynthetic Analysis of the Pyridin-3-ylmethylamine Core:

The synthesis of the pyridin-3-ylmethylamine core of the CDK inhibitor can be envisioned as proceeding from 5-bromo-4-methyl-pyridine-3-carbaldehyde. This aldehyde can then be subjected to reductive amination with ethylamine to install the ethylamino-methyl group at the 3-position.

G CDK_Inhibitor {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine Intermediate_1 (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethylamine CDK_Inhibitor->Intermediate_1 Suzuki Coupling Intermediate_2 5-Bromo-4-methyl-pyridine-3-carbaldehyde Intermediate_1->Intermediate_2 Reductive Amination Starting_Material 3,5-Dibromo-4-methyl-pyridine Intermediate_2->Starting_Material Formylation

Caption: Retrosynthetic approach for the pyridin-3-ylmethylamine core of a CDK inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for the parent this compound is not extensively published, general principles for pyridine-based kinase inhibitors can be applied.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often a key hydrogen bond acceptor, interacting with the backbone amide NH of a residue in the kinase hinge region.

  • Aminomethyl Group: This group acts as a linker to other parts of the inhibitor. The nature of the substituent on the amine (primary, secondary, or tertiary) and the groups attached can significantly impact potency and selectivity by probing different pockets within the ATP-binding site.

  • Substitution at the 5-Position: The bromine atom in this compound is a placeholder for further functionalization. SAR studies typically involve replacing the bromine with a variety of aryl, heteroaryl, or alkyl groups via cross-coupling reactions. These substituents can extend into the solvent-exposed region or interact with specific sub-pockets of the kinase, leading to enhanced potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 (5-Substituted-pyridin-3-yl)methanamine Inhibitor Hinge Hinge Region Solvent_Front Solvent-Exposed Region Hydrophobic_Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-Bond Amine Aminomethyl Group Amine->Hydrophobic_Pocket Interaction R_group R-Group at C5 R_group->Solvent_Front Interaction

Caption: Schematic of the binding mode of a (pyridin-3-yl)methanamine-based kinase inhibitor.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a robust and versatile platform for the synthesis of novel drug candidates. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the systematic exploration of chemical space and the optimization of lead compounds. The successful application of the closely related pyridin-3-ylmethylamine scaffold in the development of potent kinase inhibitors underscores the therapeutic potential of molecules derived from this privileged core. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • This compound. MySkinRecipes. Accessed January 7, 2026. [Link]
  • Bunnage, M. E., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.
  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Fish, P. V., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795–1798.
  • Reductive Amination. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Suzuki coupling. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(15), 4983.

Sources

Spectroscopic Profile of (5-Bromopyridin-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility stems from the versatile reactivity of the primary amine and the specific substitution pattern on the pyridine ring, which allows for the synthesis of a diverse range of complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate and its downstream products.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages a combination of predicted data from advanced computational models and experimental data from closely related structural analogs. This approach provides a robust and well-rounded understanding of the compound's spectroscopic signature, enabling researchers to confidently identify and utilize it in their synthetic endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme will be used for the this compound structure.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="1.3,0.75!"]; C3 [label="C3", pos="1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="-1.3,-0.75!"]; C6 [label="C6", pos="-1.3,0.75!"]; C7 [label="C7 (CH2)", pos="2.6, -1.5!"]; N8 [label="N8 (NH2)", pos="3.9, -0.75!"]; Br9 [label="Br", pos="-2.6,-1.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C7; C7 -- N8; C5 -- Br9;

// Hydrogen labels on carbons H2 [label="H", pos="2.0,1.3!"]; H4 [label="H", pos="0,-2.1!"]; H6 [label="H", pos="-2.0,1.3!"]; H7a [label="H", pos="2.8,-2.3!"]; H7b [label="H", pos="3.2,-1.2!"]; H8a [label="H", pos="4.5,-1.3!"]; H8b [label="H", pos="4.5,-0.2!"];

// Dummy nodes for hydrogen bond positioning dummy2 [pos="1.7,1.1!", style=invis]; dummy4 [pos="0,-1.9!", style=invis]; dummy6 [pos="-1.7,1.1!", style=invis]; dummy7a [pos="2.7,-2.0!", style=invis]; dummy7b [pos="3.0,-1.3!", style=invis]; dummy8a [pos="4.3,-1.1!", style=invis]; dummy8b [pos="4.3,-0.4!", style=invis];

// Hydrogen bonds C2 -- H2 [style=solid, len=0.5]; C4 -- H4 [style=solid, len=0.5]; C6 -- H6 [style=solid, len=0.5]; C7 -- H7a [style=solid, len=0.5]; C7 -- H7b [style=solid, len=0.5]; N8 -- H8a [style=solid, len=0.5]; N8 -- H8b [style=solid, len=0.5]; }

Caption: Structure and atom numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing information on the number, environment, and connectivity of protons. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2~8.55d~2.0
H4~7.85t~2.0
H6~8.50d~2.0
CH₂ (C7)~3.90s-
NH₂ (N8)~1.60br s-
Interpretation and Rationale

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

  • H2 and H6: These protons are situated ortho to the ring nitrogen, which exerts a strong deshielding effect, shifting their resonances downfield. Their predicted chemical shifts are around 8.55 and 8.50 ppm. They are expected to appear as doublets due to coupling with H4.

  • H4: This proton is positioned meta to the nitrogen and is expected to appear as a triplet (or more accurately, a triplet-like multiplet) due to coupling with both H2 and H6. Its predicted chemical shift is around 7.85 ppm.

  • Methylene Protons (C7-H): The two protons of the aminomethyl group are chemically equivalent and are expected to appear as a singlet at approximately 3.90 ppm. The adjacent electron-withdrawing pyridine ring causes a downfield shift compared to a typical alkyl amine.

  • Amine Protons (N8-H): The two protons of the primary amine are expected to produce a broad singlet around 1.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.

This predicted spectrum is supported by experimental data from the closely related analog, 3-amino-5-bromopyridine . In its ¹H NMR spectrum, the aromatic protons show similar chemical shifts and splitting patterns, providing confidence in the predicted values for the target molecule.[2]

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C2~150.0
C3~138.5
C4~136.0
C5~121.0
C6~147.5
CH₂ (C7)~43.0
Interpretation and Rationale

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • Aromatic Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent.

    • C2 and C6: These carbons, being adjacent to the nitrogen, are significantly deshielded and are predicted to appear at approximately 150.0 and 147.5 ppm, respectively.

    • C5: The carbon bearing the bromine atom (C5) is expected to have a chemical shift around 121.0 ppm. The "heavy atom effect" of bromine typically results in a more upfield shift than what might be expected based on electronegativity alone.

    • C3 and C4: The remaining two aromatic carbons, C3 and C4, are predicted to have chemical shifts of approximately 138.5 and 136.0 ppm, respectively.

  • Aliphatic Carbon (C7): The methylene carbon (C7) is expected to resonate at around 43.0 ppm.

The interpretation of these predicted chemical shifts is aided by the vast amount of experimental ¹³C NMR data available for substituted pyridines and aromatic amines in the literature.[3]

III. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3200N-H stretch (asymmetric and symmetric)Medium, broad
3100-3000Aromatic C-H stretchMedium to weak
2950-2850Aliphatic C-H stretchMedium to weak
~1600N-H bend (scissoring)Medium
1580-1450C=C and C=N ring stretchingStrong to medium
~1050C-N stretchMedium
~600C-Br stretchStrong
Interpretation and Rationale
  • N-H Stretching: The most characteristic feature of a primary amine is the appearance of two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. These bands are often broad due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the methylene group will be observed between 2950 and 2850 cm⁻¹.

  • N-H Bending: The N-H scissoring vibration of the primary amine typically gives rise to a medium-intensity band around 1600 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in a series of sharp bands in the 1580-1450 cm⁻¹ region, which is characteristic of aromatic systems.

  • C-N and C-Br Stretching: The C-N stretching vibration is expected around 1050 cm⁻¹, and the strong C-Br stretching band will appear at a lower frequency, typically around 600 cm⁻¹.

The IR spectrum of the related compound 3-amino-5-bromopyridine shows characteristic N-H and aromatic stretching vibrations that align with these predictions.[4]

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z 186 and 188 (in an approximate 1:1 ratio)

  • Major Fragments: m/z 170/172, 107, 80

Interpretation and Rationale

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two molecular ion peaks of similar intensity at m/z 186 (for C₆H₇⁷⁹BrN₂⁺) and 188 (for C₆H₇⁸¹BrN₂⁺).

The fragmentation of the molecular ion is likely to proceed through several key pathways, as informed by the known fragmentation of benzylamines and bromopyridines.[5][6]

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺˙\nm/z 186/188"]; F1 [label="[M-NH₂]⁺\nm/z 170/172"]; F2 [label="[M-Br]⁺\nm/z 107"]; F3 [label="[M-CH₂NH₂]⁺\nm/z 156/158"]; F4 [label="[C₅H₄N]⁺\nm/z 78"]; F5 [label="[Br]⁺\nm/z 79/81"];

M -> F1 [label="- •NH₂"]; M -> F2 [label="- •Br"]; M -> F3 [label="- •CH₂NH₂"]; F2 -> F4 [label="- HCN"]; }

Caption: Proposed mass spectrometry fragmentation pathway for this compound.
  • Loss of an Amino Radical: A common fragmentation pathway for primary amines is the loss of an amino radical (•NH₂), which would result in a fragment ion at m/z 170/172.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), giving a fragment ion at m/z 107. This is often a favorable fragmentation pathway for bromo-aromatic compounds.

  • Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the methylene group would result in the loss of a •CH₂NH₂ radical, leading to a fragment at m/z 156/158.

  • Further Fragmentation: The fragment at m/z 107 could further lose HCN to give a fragment at m/z 80.

The presence of the characteristic bromine isotope pattern in the molecular ion and any bromine-containing fragments is a key diagnostic feature in the mass spectrum of this compound.

V. Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By combining predicted data with experimental insights from structural analogs, a reliable and detailed spectral profile has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently identify and utilize this important chemical building block in their work. The provided methodologies also offer a solid foundation for the in-house acquisition and interpretation of spectroscopic data for this and related compounds.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
  • This compound. MySkinRecipes. [Link]
  • 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681. PubChem. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Mass Spectrometry - Fragmentation P

Sources

The Dual Reactivity of (5-Bromopyrin-3-yl)methanamine: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromopyridin-3-yl)methanamine is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a nucleophilic primary aminomethyl group and an electrophilic brominated pyridine ring, presents both unique opportunities and challenges in molecular design. This technical guide provides an in-depth exploration of the reactivity of the aminomethyl group, offering field-proven insights and detailed protocols for its strategic functionalization. We will delve into key transformations including N-acylation, N-alkylation, and reductive amination, while also considering the interplay with the reactive bromine substituent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine moiety is a cornerstone of many pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The aminomethyl group at the 3-position provides a key vector for introducing diverse functionality, while the bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This dual reactivity allows for a modular approach to library synthesis and lead optimization in drug discovery programs.[1]

Core Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of bond-forming reactions. Understanding and controlling this reactivity is paramount to its successful application in multi-step syntheses.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in biologically active molecules.[2] The aminomethyl group of this compound readily reacts with acylating agents such as acyl chlorides and anhydrides.

Causality of Experimental Choices: The selection of the base and solvent is critical to prevent unwanted side reactions. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is employed to neutralize the acid generated during the reaction without competing with the primary amine.[3] Anhydrous dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of reactants.[3] Conducting the reaction at 0 °C when using reactive acyl chlorides helps to control the reaction rate and minimize potential side-product formation.[3]

Experimental Protocol: N-Acylation with Acyl Chloride [3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 equiv) dropwise via syringe. A precipitate of DIPEA hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBase (equiv)SolventTemperatureTypical Yield (%)
Acetyl ChlorideDIPEA (1.5)DCM0 °C to RT>90
Benzoyl ChlorideDIPEA (1.5)DCM0 °C to RT>90
Acetic AnhydrideDIPEA (1.2)DCMRT>85

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Amine in anhy. DCM add_base Add DIPEA prep->add_base Under N₂ cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT add_acyl->react Monitor by TLC/LC-MS quench Quench with H₂O react->quench extract Extract & Wash quench->extract purify Purify via Chromatography extract->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the aminomethyl group can be achieved through two primary strategies: direct alkylation with alkyl halides and reductive amination.

2.2.1. Direct Alkylation with Alkyl Halides

This classic Sₙ2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[4] While straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Causality of Experimental Choices: A base such as potassium carbonate (K₂CO₃) or DIPEA is used to scavenge the acid produced during the reaction.[4] The choice of solvent, typically a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), facilitates the Sₙ2 reaction.[4] Heating the reaction can increase the rate but may also promote over-alkylation.[4]

Experimental Protocol: Direct N-Alkylation [4]

  • Preparation: To a solution of this compound (1.0 equiv) in ACN or DMF (0.1-0.2 M), add the base (K₂CO₃, 2.0-3.0 equiv or DIPEA, 1.5-2.0 equiv).

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture. If K₂CO₃ was used, filter off the inorganic salts. If DMF was the solvent, dilute with an appropriate organic solvent like ethyl acetate and wash with water and brine to remove the DMF.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

2.2.2. Reductive Amination

Reductive amination is often the preferred method for N-alkylation as it offers higher selectivity and milder reaction conditions, thereby avoiding the issue of over-alkylation.[5][6][7] This one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[6][7]

Causality of Experimental Choices: The reaction is typically carried out in a solvent like dichloromethane (DCM) or dichloroethane (DCE).[4] A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used as it efficiently reduces the iminium ion intermediate without reducing the starting aldehyde or ketone.[4][5]

Experimental Protocol: Reductive Amination [4]

  • Imine Formation: To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 equiv). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Comparison of N-Alkylation Methods

MethodAlkylating AgentReducing AgentKey AdvantagesPotential Drawbacks
Direct AlkylationAlkyl HalidesN/ASimple procedureRisk of over-alkylation
Reductive AminationAldehydes/KetonesNaBH(OAc)₃High selectivity, mild conditionsRequires carbonyl compound

Interplay with the Bromine Substituent: Cross-Coupling Reactions

While this guide focuses on the aminomethyl group, it is crucial to consider the reactivity of the bromine atom, as it opens up a vast landscape of synthetic possibilities through palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[8][9][10] This reaction is highly tolerant of various functional groups, making it a cornerstone of modern organic synthesis.[8]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Illustrative Suzuki Coupling Reaction

Caption: General scheme for a Suzuki coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[11][12][13] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[11][14]

Reaction Principle: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[12][13][15]

Conclusion

This compound is a highly versatile building block whose synthetic utility is derived from the distinct and complementary reactivity of its aminomethyl group and bromo substituent. By understanding the principles of N-acylation, N-alkylation, and reductive amination, and by strategically employing palladium-catalyzed cross-coupling reactions, researchers can efficiently construct a diverse array of complex molecules. The protocols and insights provided in this guide are intended to empower scientists in their efforts to design and synthesize novel chemical entities for drug discovery and development.

References

  • MySkinRecipes. This compound. MySkinRecipes.
  • Khan, I., et al. (2017).
  • Wikipedia. (2023).
  • GlaxoSmithKline. (n.d.).
  • Name-Reaction.com. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • HETEROCYCLES. (2011).
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Wikipedia. (2023).
  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. BenchChem.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • International Journal of Pharmaceutical Erudition. (2014). REGIOSELECTIVE N-ACYLATION OF. International Journal of Pharmaceutical Erudition.
  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • VTechWorks. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. VTechWorks.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. BenchChem.
  • BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. BenchChem.
  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. BenchChem.

Sources

The Strategic Role of the Bromine Atom in the Reactions of (5-Bromopyridin-3-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

(5-Bromopyridin-3-yl)methanamine, a deceptively simple molecule, stands as a cornerstone in the synthesis of complex chemical entities, particularly within the realms of pharmaceutical and materials science. Its utility stems not from the individual functionalities of the aminomethyl and pyridyl groups alone, but from the intricate interplay between these substituents and, most critically, the strategically positioned bromine atom. This guide delves into the multifaceted role of the bromine atom, exploring how its electronic and steric properties govern the reactivity of the molecule and enable a diverse array of chemical transformations. From serving as a handle for cross-coupling reactions to influencing the regioselectivity of further substitutions, the bromine atom is the linchpin that unlocks the synthetic versatility of this compound. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of this invaluable chemical intermediate.

The Electronic and Steric Landscape: How Bromine Shapes Reactivity

The reactivity of the pyridine ring in this compound is a delicate balance of electronic and steric effects exerted by its substituents. The nitrogen atom within the pyridine ring is inherently electron-withdrawing, creating a π-deficient system.[1][2] This intrinsic property makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, and it directs incoming electrophiles primarily to the meta-position (C3 and C5).[1][3]

The bromine atom at the C5 position further modulates this electronic environment. As a halogen, bromine exhibits a dual electronic nature: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, yet it is also capable of donating electron density through resonance (+R or +M effect) via its lone pairs.[4][5] In the context of the pyridine ring, the inductive effect generally dominates, further deactivating the ring towards electrophilic attack. However, its ability to participate in resonance can influence the stability of reaction intermediates.

The aminomethyl group at the C3 position, on the other hand, is an activating group. The nitrogen's lone pair can donate electron density into the ring through resonance, counteracting the deactivating effects of the ring nitrogen and the bromine atom to some extent. This substituent directs incoming electrophiles to the ortho and para positions relative to itself (C2, C4, and C6). The interplay of these directing effects is crucial in predicting the outcomes of various reactions.

Sterically, the bromine atom is moderately bulky. Its van der Waals radius will influence the approach of reagents, particularly at the adjacent C4 and C6 positions.[6][7] This steric hindrance can be a determining factor in the regioselectivity of certain reactions, favoring attack at less hindered sites.

A Gateway to Complexity: The Bromine Atom in Cross-Coupling Reactions

The most significant role of the bromine atom in this compound is its function as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[8][9][10] These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbons.[11][12][13][14][15] In the context of this compound, the bromine atom serves as the electrophilic partner, reacting with a variety of organoboron reagents in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in medicinally important molecules.[11][12]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).[11]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 dioxane:water).[12][16]

  • Heat the reaction mixture to a temperature ranging from 80°C to 110°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-(aminomethyl)pyridine.

Data Presentation: Suzuki-Miyaura Coupling Yields

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Phenylboronic acid5K₃PO₄1,4-Dioxane/H₂O9085-95
24-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O10080-90
33-Chlorophenylboronic acid5K₃PO₄1,4-Dioxane/H₂O9075-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.[12][16]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heating Heat (80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench with H2O monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product: 5-Aryl-3-(aminomethyl)pyridine

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19] This reaction, co-catalyzed by palladium and copper(I), allows for the direct introduction of alkynyl groups onto the pyridine ring at the C5 position, a transformation that is otherwise challenging to achieve.[17][20][21]

Reaction Principle: The Sonogashira coupling proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate from the palladium cycle.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, which regenerates the active palladium(0) catalyst.

Representative Experimental Protocol: Sonogashira Coupling

  • In a reaction flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent such as THF or DMF.

  • Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.

  • Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 eq).

  • Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[22][23][24][25][26] This reaction provides a powerful and general method for the synthesis of arylamines, which are key structural motifs in many pharmaceuticals. The bromine atom of this compound can be displaced by a wide range of primary and secondary amines.

Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other cross-coupling reactions and involves:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

Visualization: Buchwald-Hartwig Amination Mechanism

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex [Ar-Pd(II)Ln-Br] OxAdd->PdII_complex Amido_formation Amine Coordination & Deprotonation PdII_complex->Amido_formation Amine R2NH Amine->Amido_formation Base Base Base->Amido_formation Amido_complex [Ar-Pd(II)Ln-NR2] Amido_formation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (Final Product) RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Beyond Cross-Coupling: The Bromine Atom in Other Transformations

While cross-coupling reactions are the most prominent applications, the bromine atom also influences other types of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromine is present at an activated position (ortho or para to the ring nitrogen).[27][28][29] In this compound, the bromine is at a meta position relative to the nitrogen. While SNAr at the meta position is generally less favorable, it can be achieved under more forcing conditions or with very strong nucleophiles.[30][31] The presence of the activating aminomethyl group can also influence the feasibility of such reactions.

Lithiation and Subsequent Reactions

The bromine atom can facilitate metal-halogen exchange, typically with organolithium reagents, to generate a lithiated pyridine species. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. This two-step process offers an alternative to direct C-H functionalization.

Conclusion: A Versatile Tool for Chemical Innovation

The bromine atom in this compound is far from a passive substituent. It is a key architectural element that dictates the molecule's reactivity and provides a versatile handle for a multitude of synthetic transformations. Its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is paramount, enabling the construction of complex molecular frameworks with high precision and efficiency. Furthermore, its influence on other reactions like nucleophilic aromatic substitution and metal-halogen exchange expands its synthetic utility. A thorough understanding of the electronic and steric effects of the bromine atom, in concert with the other substituents on the pyridine ring, is essential for any researcher, scientist, or drug development professional seeking to leverage the full potential of this invaluable building block in the pursuit of chemical innovation.

References

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2013). Chemical Reviews, 113(10), 7664-7727.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3469-3479.
  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (1951). Journal of the American Chemical Society, 73(1), 212-215.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(5), 1508-1516.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (1979). Journal of the Chemical Society, Perkin Transactions 2, 1160-1163.
  • Synthesis of 3‐aminomethyl pyridine. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc, 2011(5), 201-210.
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015, March 12). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205.
  • Bromination of Pyrrole and Pyridine. (2024, November 18). YouTube.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2012). International Journal of Organic Chemistry, 2, 25-30.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2010). Technical University of Denmark.
  • Pyridinium tribromide | Electrophilic addition of Br2 to alkene. (2023, June 19). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • EAS Reactions with Pyridine. (2020, April 16). YouTube.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition, 62(18), e202300049.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube.
  • Cross-coupling reactions. (n.d.). Taylor & Francis.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Cross-coupling reaction. (n.d.). In Wikipedia.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2294-2303.
  • (5-Bromopyridin-3-yl)(phenyl)methanone. (n.d.). PubChem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II) acetate. (2025, August 6). ResearchGate.
  • 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions. (2025, January 19). YouTube.

Sources

The Strategic Application of (5-Bromopyridin-3-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Within this privileged class of heterocycles, (5-Bromopyridin-3-yl)methanamine has emerged as a particularly versatile building block. Its unique electronic properties and spatially distinct functional groups—a nucleophilic aminomethyl group and a bromine atom amenable to a wide array of cross-coupling reactions—position it as a strategic starting point for the synthesis of diverse and complex molecular architectures. This in-depth technical guide explores the multifaceted potential of this compound in drug discovery, with a particular focus on its application in the development of novel kinase inhibitors and agents targeting neurodegenerative diseases. We will delve into its synthesis, chemical reactivity, and its role as a key pharmacophoric element in molecules designed to interact with high-value therapeutic targets.

Introduction: The Significance of the Bromopyridine Moiety

The pyridine ring is a bioisostere of the benzene ring, offering the advantage of improved water solubility and the ability to act as a hydrogen bond acceptor, which can significantly enhance pharmacokinetic properties and target engagement. The introduction of a bromine atom onto the pyridine ring, as in this compound, serves a dual purpose. Firstly, the bromine atom can act as a crucial interaction point within a protein's binding pocket, forming halogen bonds or other non-covalent interactions that contribute to binding affinity and selectivity. Secondly, and perhaps more importantly from a synthetic perspective, the bromine atom is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This synthetic tractability allows for the systematic exploration of chemical space around the bromopyridine core, a fundamental tenet of modern lead optimization.

Synthesis of the this compound Scaffold

The efficient and scalable synthesis of this compound is critical for its widespread use in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and the availability of starting materials. A common and effective strategy involves the reduction of 5-bromonicotinonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromonicotinonitrile from 3,5-Dibromopyridine

This step is a nucleophilic aromatic substitution reaction.

  • Reagents and Materials: 3,5-Dibromopyridine, Copper(I) cyanide, N,N-Dimethylformamide (DMF), Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromopyridine (1.0 eq) and Copper(I) cyanide (1.2 eq).

    • Under an inert atmosphere, add anhydrous DMF to the flask.

    • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromonicotinonitrile.

Step 2: Reduction of 5-Bromonicotinonitrile to this compound

This step involves the reduction of the nitrile functional group to a primary amine.

  • Reagents and Materials: 5-Bromonicotinonitrile, Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF), Anhydrous tetrahydrofuran (THF), Inert atmosphere.

  • Procedure (using LAH):

    • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend Lithium aluminum hydride (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by distillation or crystallization if necessary.

G cluster_synthesis Synthesis of this compound 3,5-Dibromopyridine 3,5-Dibromopyridine 5-Bromonicotinonitrile 5-Bromonicotinonitrile 3,5-Dibromopyridine->5-Bromonicotinonitrile CuCN, DMF 140-150 °C This compound This compound 5-Bromonicotinonitrile->this compound 1. LAH, THF 2. Workup

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Discovery

The strategic placement of the aminomethyl and bromo substituents on the pyridine ring makes this compound a valuable scaffold for targeting a range of protein families.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The aminomethyl group of this compound can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom provides a vector for elaboration, allowing for the introduction of various substituents that can occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity.

3.1.1. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Several patents have disclosed the use of this compound derivatives as potent JAK inhibitors.[4] In these molecules, the aminomethyl group often forms a crucial interaction with the kinase hinge, while the bromopyridine moiety is extended into the solvent-exposed region, allowing for the modulation of physicochemical properties.

3.1.2. Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[] Inhibition of Syk is a promising therapeutic strategy for the treatment of allergic and autoimmune diseases.[6] Derivatives of this compound have been explored as Syk inhibitors, where the core scaffold serves as a template for building molecules that can effectively occupy the ATP-binding site of the enzyme.[7]

G cluster_kinase Kinase Inhibition Workflow Start Start: This compound Derivative_Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Start->Derivative_Synthesis In_vitro_Kinase_Assay In vitro Kinase Assay (e.g., TR-FRET) Derivative_Synthesis->In_vitro_Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_vitro_Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Synthesis Iterative Improvement In_vivo_Studies In vivo Efficacy Studies Lead_Optimization->In_vivo_Studies

Caption: Iterative workflow for developing kinase inhibitors.

Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[8] BACE1 is the rate-limiting enzyme in the production of Aβ, making it a prime therapeutic target for the treatment of Alzheimer's.[9] The this compound scaffold has been incorporated into potent BACE1 inhibitors. In these designs, the aminomethyl group can interact with key catalytic aspartate residues in the active site of BACE1, while the bromopyridine moiety can be functionalized to extend into and interact with other subsites of the enzyme, thereby improving potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for a wide range of this compound derivatives is often proprietary, some general principles can be inferred from the patent literature.

Target ClassCore Interaction of Aminomethyl GroupRole of Bromopyridine MoietyRepresentative Data (Illustrative)
Kinases (JAK/Syk) Hydrogen bonding with the hinge regionVector for substitution into the hydrophobic pocket to enhance potency and selectivity.IC50 values in the low nanomolar range have been reported for optimized derivatives.
BACE1 Interaction with catalytic aspartate residues (Asp32, Asp228)Functionalization to occupy S1 and S3 pockets, improving binding affinity.Optimized compounds have demonstrated significant reduction of Aβ levels in preclinical models.

Note: The illustrative data is based on qualitative descriptions in patent literature, as specific quantitative data for a series of analogs is not publicly available.

Conclusion and Future Perspectives

This compound is a high-value scaffold in modern drug discovery, offering a unique combination of desirable physicochemical properties and synthetic versatility. Its demonstrated utility in the development of potent and selective inhibitors of key therapeutic targets such as JAK kinases, Syk kinase, and BACE1 underscores its importance in addressing a range of unmet medical needs, from autoimmune diseases and cancer to neurodegenerative disorders. The continued exploration of the chemical space around this privileged core, facilitated by the strategic use of its functional handles, is expected to yield a new generation of innovative therapeutics. As our understanding of the structural biology of these targets deepens, the rational design of novel drugs based on the this compound scaffold will undoubtedly continue to be a fruitful area of research for medicinal chemists and drug development professionals.

References

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]
  • National Institute on Aging. (2023). Alzheimer's Disease Fact Sheet. [Link]
  • European Patent Office. (2011). Compounds as syk kinase inhibitors. EP 2489663 A1.
  • Kaur, P., & Silakari, O. (2021). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Current Drug Targets, 22(12), 1367–1387. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Delta Finochem Pvt. Ltd. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US 2006/0116519 A1.
  • Google Patents. (n.d.). JAK inhibitor analogues, preparations, and uses thereof. KR20250003838A.
  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
  • O'Shea, J. J., & Schwartz, D. M. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Journal of Allergy and Clinical Immunology, 143(3), 853–864. [Link]
  • MDPI. (2021).
  • Castillo, M., Forns, P., Erra, M., Mir, M., López, M., Maldonado, M., ... & Vidal, B. (2012). Highly potent aminopyridines as Syk kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(17), 5419–5423. [Link]
  • Zhang, L., & Liu, T. (2025). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview.
  • OSTI.gov. (2016). Carboxamide Spleen Tyrosine Kinase (Syk)

Sources

Methodological & Application

Application Notes & Protocols: A Scalable Two-Step Synthesis of (5-Bromopyridin-3-yl)methanamine from 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromopyridin-3-yl)methanamine is a pivotal building block in contemporary medicinal and agrochemical research.[1] Its bifunctional nature, featuring a reactive primary amine for amide coupling and combinatorial library synthesis, and a bromo-substituent ideal for further functionalization via cross-coupling reactions, makes it a highly valuable intermediate.[1] This guide provides a detailed, field-proven, two-step synthetic pathway starting from the readily available and cost-effective 3,5-dibromopyridine.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. We present two robust protocols for the final reduction step—a potent hydride reduction and a catalytic hydrogenation—allowing researchers to select the method best suited to their laboratory capabilities and scale requirements.

Overall Synthetic Strategy

The transformation of 3,5-dibromopyridine to the target primary amine is efficiently achieved in two distinct chemical operations. The strategy hinges on first introducing a one-carbon nitrogen-containing functional group, a nitrile, which then serves as a direct precursor to the aminomethyl group.

  • Step 1: Palladium-Catalyzed Cyanation. A selective mono-cyanation of 3,5-dibromopyridine is performed to yield the key intermediate, 5-bromo-3-cyanopyridine (also known as 5-bromonicotinonitrile).

  • Step 2: Reduction of the Nitrile. The nitrile group of the intermediate is reduced to a primary amine, affording the final product, this compound.

Overall_Workflow Start 3,5-Dibromopyridine (Starting Material) Step1 Step 1: Pd-Catalyzed Cyanation (Rosenmund-von Braun Reaction) Start->Step1 Pd₂(dba)₃, dppf Zn(CN)₂ DMF, 120 °C Intermediate 5-Bromo-3-cyanopyridine (Intermediate) Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Choice of Method FinalProduct This compound (Final Product) Step2->FinalProduct Protocol A: LiAlH₄ or Protocol B: Raney® Ni, H₂ Palladium_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation Ar-Pd(II)(CN)L₂ OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-CN (5-Bromo-3-cyanopyridine) Transmetalation->Product ArBr 3,5-Dibromopyridine (Ar-Br) ArBr->OA_Complex ZnCN2 Zn(CN)₂ ZnCN2->OA_Complex

Caption: Simplified palladium catalytic cycle for the cyanation step.

Experimental Protocol: Palladium-Catalyzed Cyanation

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Zinc cyanide is highly toxic if ingested or inhaled. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. [2][3][4][5][6]Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.025 eq), and dppf (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration relative to the starting material).

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully filter the mixture through a pad of Celite® to remove insoluble palladium and zinc salts. Wash the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford 5-bromo-3-cyanopyridine as a solid.

    Parameter Value/Reagent Stoichiometry (eq) Rationale
    Starting Material 3,5-Dibromopyridine 1.0 Commercially available substrate.
    Cyanide Source Zinc Cyanide (Zn(CN)₂) 0.6 Safer and effective cyanide source; sub-stoichiometric amount favors mono-cyanation. [7]
    Pd Source Pd₂(dba)₃ 0.025 (2.5 mol%) Common, air-stable Pd(0) precursor. [7]
    Ligand dppf 0.1 (10 mol%) Robust ligand that stabilizes the Pd catalyst and promotes the reaction. [7]
    Solvent Anhydrous DMF - High-boiling polar aprotic solvent, suitable for dissolving reactants and salts.
    Temperature 120 °C - Provides sufficient thermal energy to drive the catalytic cycle effectively.

    | Typical Yield | - | - | 60-80% |

Part 2: Synthesis of this compound

Scientific Rationale and Mechanistic Insight

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. We present two highly effective, yet operationally distinct, methods.

  • Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction. LiAlH₄ is an exceptionally powerful, non-selective reducing agent capable of reducing nitriles to primary amines. [8][9]The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex. The first addition breaks one π-bond of the nitrile, forming an intermediate imine-metal complex. A second hydride addition breaks the remaining π-bond, leading to a di-anionic nitrogen species which, upon aqueous work-up, is protonated to yield the primary amine. [10]The key advantages are high reactivity and effectiveness, while the disadvantages include the need for strictly anhydrous conditions and the hazardous nature of the reagent and its quench.

  • Protocol B: Catalytic Hydrogenation with Raney® Nickel. Catalytic hydrogenation is an atom-economical and often cleaner alternative. [11]Raney® Nickel is a cost-effective, high-activity catalyst for this transformation. [12]The reaction occurs on the surface of the nickel catalyst, where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The nitrile also adsorbs onto the surface, and the C≡N triple bond is sequentially hydrogenated to afford the primary amine. [11]This method avoids pyrophoric metal hydrides and stoichiometric waste, making it highly scalable. However, it requires specialized high-pressure hydrogenation equipment and careful handling of the pyrophoric catalyst.

Detailed Protocols

Safety Precaution: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas. It is a pyrophoric solid. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere. The work-up procedure must be performed slowly and with extreme caution behind a blast shield.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5-bromo-3-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. [13]5. Work-up (Fieser Method):

    • Cool the reaction flask back to 0 °C with an ice bath.

    • EXTREME CAUTION: Quench the reaction by the slow, dropwise addition of the following, allowing gas evolution to subside between each addition:

      • Water (volume in mL equal to the mass of LiAlH₄ in g). [8] 2. 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH₄ in g). [8] 3. Water (volume in mL equal to 3 times the mass of LiAlH₄ in g). [8] * Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes.

    • Filter the granular precipitate (aluminum salts) through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purification via column chromatography or distillation may be required.

Safety Precaution: Raney® Nickel is pyrophoric, especially when dry, and can ignite flammable solvents. It should always be handled as a slurry in water or a suitable solvent. Hydrogenation reactions are conducted under high pressure and must be performed in a specialized autoclave (e.g., Parr shaker) behind a protective shield.

  • Catalyst Preparation: In a hydrogenation vessel, place Raney® Nickel (approx. 10-20% by weight relative to the substrate) as a slurry in ethanol.

  • Reactant Addition: Add a solution of 5-bromo-3-cyanopyridine (1.0 eq) in ethanol. To suppress the formation of secondary and tertiary amine byproducts, it is common to add ammonia (e.g., using ethanol saturated with ammonia or a solution of 7N ammonia in methanol).

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous agitation at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • CAUTION: Open the vessel in a well-ventilated hood. The catalyst may be pyrophoric.

    • Filter the catalyst through a pad of Celite®. The filter cake must be kept wet with solvent at all times and should not be allowed to dry in the air. Quench the used catalyst by slowly adding it to a large volume of water.

    • Concentrate the filtrate under reduced pressure to give the crude product. Further purification, if necessary, can be achieved by distillation or column chromatography.

Comparison of Reduction Protocols
FeatureProtocol A: LiAlH₄Protocol B: Raney® Nickel Hydrogenation
Reagents Lithium Aluminum Hydride, Anhydrous THFRaney® Nickel, H₂ gas, Ethanol, Ammonia
Equipment Standard glasswareHigh-pressure autoclave/hydrogenator
Conditions 0 °C to RT, atmospheric pressureRT, 50-100 psi H₂
Pros - Very high reactivity- No specialized pressure equipment needed- Fast reaction times- High atom economy- Cleaner work-up- Highly scalable- Avoids pyrophoric hydrides
Cons - Highly hazardous reagent- Strict anhydrous conditions required- Tedious and hazardous work-up- Stoichiometric aluminum waste- Requires specialized pressure equipment- Catalyst is pyrophoric- Potential for catalyst poisoning
Typical Yield 65-85%70-90%

Characterization

The final product, this compound, is a solid. [14]Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (187.04 g/mol for C₆H₇BrN₂). [14]* Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching of the primary amine.

References

  • James Ashenhurst. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry. [Link]
  • New Jersey Department of Health. "ZINC CYANIDE - HAZARD SUMMARY". [Link]
  • Loba Chemie.
  • Cole-Parmer.
  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)". [Link]
  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde". [Link]
  • University of Calgary. "Ch20: Reduction of Nitriles using LiAlH4 to amines". [Link]
  • ResearchGate.
  • Scribd. "LAH Reduction of Nitriles to Amines". [Link]
  • HETEROCYCLES.
  • National Institutes of Health (NIH). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides". [Link]
  • ResearchGate. "Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides". [Link]
  • Master Organic Chemistry. "Reduction of nitriles to primary amines with LiAlH4". [Link]
  • Prime Scholars. "Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel". [Link]
  • ACS Publications. "Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides". [Link]
  • MySkinRecipes. "this compound". [Link]
  • Google Patents.
  • National Institutes of Health (NIH).
  • MDPI.
  • ResearchGate. "The catalytic hydrogenation performance of Pd/RS and Pd/MS for five cycles". [Link]
  • OSTI.GOV.
  • Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase". [Link]
  • Organic Syntheses. "2,3-diaminopyridine". [Link]
  • Master Organic Chemistry. "Catalytic Hydrogenation of Alkenes With Pd/C (And Friends)". [Link]
  • ResearchGate.
  • Heterocyclic Letters.
  • Springer.
  • MDPI.
  • YouTube. "NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry". [Link]

Sources

Palladium-catalyzed synthesis of (5-Bromopyridin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the topic: .

Application Note & Protocol Guide

Topic: Palladium-Catalyzed Synthesis of (5-Bromopyridin-3-yl)methanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The this compound moiety, in particular, serves as a highly versatile intermediate. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, while the methanamine group at the 3-position allows for the introduction of diverse substituents to modulate pharmacological properties.

Traditional methods for constructing the crucial C-N bond in these structures can be limited by harsh conditions and poor functional group tolerance. Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as a superior strategy, offering a mild, efficient, and broadly applicable route to these valuable building blocks.[1][2][3] This guide provides a detailed exploration of this methodology, from core principles to a step-by-step laboratory protocol, designed for professionals in drug discovery and chemical synthesis.

Part 1: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide/triflate and an amine.[1] Its development revolutionized medicinal chemistry by providing a reliable method for synthesizing arylamines, a class of compounds previously difficult to access.[1][3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The choice of ligand is critical, as it stabilizes the palladium center, facilitates the key reaction steps, and prevents catalyst decomposition.

The generally accepted mechanism involves three primary steps:[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |         Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation (+ R₂NH, - HBr) PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)-Ar     |         NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Expertise in Action: Selecting the Right Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and conditions.

  • Palladium Precursor: Stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. Pd(II) precursors are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred for its reliability in generating the active catalyst.

  • Ligand: This is arguably the most critical component. First-generation simple phosphine ligands have been largely superseded by bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos) or ferrocene-based ligands (e.g., Xantphos).

    • Why bulky ligands? Steric hindrance from these ligands promotes the crucial reductive elimination step, which is often the rate-limiting step of the cycle. This acceleration prevents catalyst decomposition pathways and leads to higher yields and broader substrate scope.[1] For heteroaromatic substrates like bromopyridines, ligands like Xantphos or XPhos are often excellent starting points.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing with it as a nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of primary and secondary amines.[4][6] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[4]

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain catalyst stability at elevated temperatures are necessary. Toluene and 1,4-dioxane are the most common choices. It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Part 2: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for a representative synthesis.

Target Reaction: Synthesis of N-benzyl-1-(5-bromopyridin-3-yl)methanamine.

ComponentRoleM.W.Amount (mmol)Amount (mg/μL)
3-(Bromomethyl)-5-bromopyridineAryl Halide250.931.0251 mg
BenzylamineAmine107.151.2131 μL
Pd₂(dba)₃Catalyst Precursor915.720.015 (1.5 mol%)13.7 mg
XPhosLigand476.600.03 (3.0 mol%)14.3 mg
Sodium tert-butoxideBase96.101.4135 mg
Anhydrous TolueneSolvent--5 mL
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Oven-dry glassware (Schlenk tube & stir bar) prep2 Cool under inert gas (Argon or Nitrogen) prep1->prep2 add_solids Add solids: Aryl Halide, Pd₂(dba)₃, XPhos, NaOtBu prep2->add_solids purge Evacuate & backfill with inert gas (3x) add_solids->purge add_liquids Add anhydrous Toluene followed by Benzylamine purge->add_liquids heat Seal tube and heat (e.g., 100 °C, 8-16 h) add_liquids->heat cool Cool to room temp heat->cool quench Dilute with EtOAc & wash with brine cool->quench dry Dry organic layer (Na₂SO₄ or MgSO₄) quench->dry concentrate Filter & concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify G start 5-Bromo-pyridin-3-amine Derivative reagents Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O start->reagents boronic Arylboronic Acid R-B(OH)₂ boronic->reagents product 5-Aryl-pyridin-3-amine Derivative reagents->product

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3,5-Substituted Pyridines

The 3,5-disubstituted pyridine motif is a privileged scaffold in modern medicinal chemistry and drug development, appearing in a multitude of biologically active molecules and pharmaceutical intermediates.[1][2] (5-Bromopyridin-3-yl)methanamine serves as a versatile and highly valuable building block, offering two distinct points for chemical modification: the bromine atom for cross-coupling reactions and the primary aminomethyl group for amidation, alkylation, or other nucleophilic transformations.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester reagents.[3][4][5] This application note provides a comprehensive guide for researchers on successfully employing this compound in Suzuki coupling reactions, addressing the specific challenges posed by this electron-rich, nitrogen-containing heterocyclic substrate.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps centered around a palladium catalyst.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl halides.[8]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer.[2][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition aryl_halide R¹-X (Bromopyridine) aryl_halide->pd_complex transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation base Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻ base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming the Heterocycle Challenge: Catalyst Inhibition

Nitrogen-containing heterocycles, particularly those with additional amine functionality like this compound, present a significant challenge. The lone pair electrons on both the pyridine nitrogen and the primary amine can coordinate to the palladium center, acting as catalyst poisons.[10][11] This coordination can inhibit or completely deactivate the catalyst, leading to failed or low-yielding reactions.[10]

The solution lies in strategic ligand selection. Bulky, electron-rich phosphine ligands are essential for successfully coupling these challenging substrates.[12][13][14] These ligands:

  • Promote Reductive Elimination: Their steric bulk accelerates the final, product-forming step, which is often faster than the rate of catalyst inhibition.[13]

  • Stabilize the Pd(0) State: Their electron-donating nature helps stabilize the active catalyst.

  • Increase Catalyst Activity: They facilitate the oxidative addition to the C-Br bond, which can be less reactive due to the electron-donating aminomethyl group.[11]

Key Parameter Optimization for this compound

Success with this substrate hinges on the careful selection and optimization of several key parameters. The following table provides a data-driven guide based on established protocols for similar challenging heteroaryl amines.[10][11][12][15]

Parameter Recommended Options Rationale & Expert Insights Citations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common, reliable sources of Pd(0) after in-situ reduction. Pd₂(dba)₃ is often preferred for its air stability.[3][12]
Ligand (Critical) SPhos , XPhos , RuPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands proven to be highly effective for coupling challenging N-heterocycles. They mitigate catalyst inhibition. SPhos is an excellent starting point.[10][12][13][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic acid. K₃PO₄ is a strong base often effective in difficult couplings. K₂CO₃ is a milder, common choice. Use a fresh, finely powdered base for optimal reactivity.[12][16][17]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol EstersWhile boronic acids are common, they are susceptible to protodeboronation (cleavage of the C-B bond). Pinacol esters are significantly more stable and are highly recommended to minimize this side reaction.[10][18]
Solvent System 1,4-Dioxane/H₂O, Toluene, THFA mixture of an organic solvent and water is typical. 1,4-Dioxane/water (e.g., 4:1 or 5:1) is a robust, general-purpose system that aids in dissolving both the organic substrate and the inorganic base.[3][12][19]
Temperature 80 - 110 °CHeating is almost always required to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the coupling partners. Start around 90-100 °C.[11][12]
Atmosphere Inert (Argon or Nitrogen)Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Rigorous degassing of the solvent and maintaining an inert atmosphere is critical for reproducibility.[12][18]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.

Materials and Reagents
Reagent Equivalents Mol % Purpose
This compound1.0-Starting Material
Arylboronic Acid or Pinacol Ester1.2 - 1.5-Coupling Partner
Pd₂(dba)₃-1 - 2.5Palladium Precursor
SPhos-2 - 5Ligand
K₃PO₄ (finely powdered)2.0 - 3.0-Base
1,4-Dioxane (anhydrous, degassed)--Solvent
Deionized Water (degassed)--Co-solvent
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: - Bromopyridine - Boronic Acid - Base (K₃PO₄) B 2. Add Catalyst System: - Pd₂(dba)₃ - SPhos Ligand A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvents: - 1,4-Dioxane - Water C->D E 5. Heat with Vigorous Stirring (e.g., 100 °C, 12-24h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to Room Temp. Quench with Water F->G H 8. Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A generalized workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In the glovebox or under a positive flow of inert gas, add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and the SPhos ligand (0.04 mmol, 4 mol %).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or hexanes/ethyl acetate with a small amount of triethylamine to prevent product streaking) to afford the pure coupled product.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution Citations
Low or No Conversion Catalyst Inhibition/DeactivationEnsure a sufficiently bulky and electron-rich ligand (e.g., SPhos, XPhos) is used. Increase catalyst/ligand loading slightly (e.g., to 3 mol % Pd / 6 mol % ligand). Ensure rigorous inert atmosphere.[10][11]
Low ReactivityIncrease reaction temperature cautiously (e.g., to 110 °C). Ensure the base is fresh and finely powdered.[12]
Protodeboronation Instability of Boronic AcidSwitch from a boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. Minimize water content or run under anhydrous conditions if compatible with the base.[10][18]
Homocoupling of Boronic Acid Presence of OxygenImprove the degassing procedure for solvents (e.g., sparge with argon for 20-30 minutes or use freeze-pump-thaw cycles). Ensure a tight seal on the reaction vessel.[11][18]
Dehalogenation of Starting Material Hydride SourceEnsure solvents are pure and not a source of hydrides. This is less common with dioxane but can occur with some alcohol solvents.[10][11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 3,5-disubstituted pyridine derivatives. Success is critically dependent on mitigating the catalyst inhibition caused by the substrate's nitrogen atoms. By employing bulky, electron-rich phosphine ligands such as SPhos, in conjunction with a suitable base and carefully degassed solvents, researchers can achieve high yields and reproducible results. The use of stable boronic esters is also highly recommended to prevent common side reactions. This robust protocol provides a solid foundation for the synthesis of complex molecules pivotal to drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • da Silva, W. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]
  • ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium. [Link]
  • Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
  • Kappe, C. O. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
  • Scite.ai. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Vantourout, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
  • ResearchGate. Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. [Link]
  • Shults, E. E., et al. (2020). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. Molecules. [Link]
  • ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of (5-Bromopyridin-3-yl)methanamine with various primary and secondary amines. The pyridine core is a ubiquitous scaffold in pharmaceuticals, and this protocol addresses the specific challenges associated with heteroaryl substrates. We delve into the mechanistic rationale behind experimental choices, provide a detailed, step-by-step protocol, and offer a troubleshooting guide to empower users to achieve successful and reproducible outcomes.

Scientific Rationale & Catalytic Mechanism

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, overcoming the limitations of traditional methods which often suffer from poor functional group tolerance and harsh conditions.[1] The reaction couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle, illustrated below, proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][4][5] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][4]

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material.[1][6][7] The choice of a sterically hindered ligand is crucial to promote reductive elimination over this competing pathway.[1]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex  Oxidative Addition  + Ar-Br in1 oa_complex->in1 amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination in2 catalyst_regen Regenerated L-Pd(0) in1->amido_complex Amine Coordination & Deprotonation + HNR'R'', + Base, - Base-HBr

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters & Considerations

The success of the amination of this compound hinges on the careful selection of four key components. The presence of both a pyridine nitrogen and a primary aminomethyl group in the substrate requires special consideration to avoid catalyst inhibition or self-coupling.

ComponentRecommended ChoiceRationale & Justification
Palladium Source Pre-catalysts (e.g., G3/G4 XPhos, BrettPhos, or RuPhos Palladacycles)Pre-catalysts provide a reliable and efficient source of the active L-Pd(0) species upon activation with base, leading to more reproducible results than using separate Pd(0) or Pd(II) salts and ligands.[8] This is especially important for challenging heteroaryl substrates.
Ligand Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, BrettPhos, RuPhos)Pyridine-containing substrates can coordinate to the palladium center and inhibit catalysis.[9] Bulky, electron-rich ligands promote the formation of the desired monoligated palladium species, accelerate both oxidative addition and reductive elimination, and minimize catalyst deactivation.[1][7][10] BrettPhos is particularly effective for coupling primary amines.[2][11]
Base Strong Bases: NaOt-Bu, KOt-Bu, LHMDSWeaker Bases: Cs₂CO₃, K₃PO₄Strong alkoxide bases are generally most effective for deprotonating the amine.[8] However, they can be incompatible with base-sensitive functional groups.[2] In such cases, or if solubility is an issue, weaker carbonate or phosphate bases can be used, often requiring higher reaction temperatures.[8][9]
Solvent Anhydrous, Aprotic Solvents: Toluene, 1,4-Dioxane, t-BuOHThese solvents have good solubility for the reagents and are stable at the required reaction temperatures.[2][8] It is critical to use anhydrous and degassed solvents to prevent catalyst decomposition and side reactions.[12] Note that pyridine itself can inhibit the reaction and should be avoided as a solvent.[8]
Detailed Experimental Protocol

This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific coupling partners.

3.1. Reagents and Equipment
  • This compound (1.0 equiv)

  • Amine coupling partner (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk flask or reaction vial with a PTFE-lined cap

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

3.2. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_glass Oven-dry glassware prep_inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) prep_glass->prep_inert prep_reagents Degas solvent add_solids Add solids: Pre-catalyst, Base, This compound prep_inert->add_solids add_liquids Add solvent, then amine partner via syringe add_solids->add_liquids react Heat to 80-110 °C with vigorous stirring add_liquids->react monitor Monitor by TLC/LC-MS (Typically 4-24 h) react->monitor cool Cool to RT monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous work-up (if necessary) filter->extract purify Purify by column chromatography extract->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

3.3. Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere of argon or nitrogen.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 0.02 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and this compound (1.0 equiv).[13]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.[13]

  • Initiation: Begin vigorous stirring. Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.[13]

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[13]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate with 0-2% triethylamine to prevent product streaking on the silica).

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[9][12][14]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Catalyst inhibition by pyridine substrate.4. Poor solubility of reagents.1. Ensure all reagents are dry and the solvent is thoroughly degassed. Use a pre-catalyst.[12]2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Screen different bulky phosphine ligands (e.g., try BrettPhos if XPhos fails).[9]4. Try a different solvent or a solvent mixture (e.g., toluene/t-BuOH).[15]
Formation of Hydrodehalogenated Side Product The rate of β-hydride elimination is competitive with or faster than reductive elimination.Use a more sterically hindered ligand (e.g., t-BuBrettPhos) to accelerate reductive elimination.[1][6][7] Lowering the reaction temperature may also help.
Starting Material Decomposition The base is too strong for functional groups on the substrate or coupling partner.Switch to a weaker base (e.g., Cs₂CO₃ or K₃PO₄) and increase the reaction temperature if necessary.[9]
Dark Black/Precipitated Catalyst The palladium catalyst has decomposed into palladium black.This is often due to oxygen contamination or excessively high temperatures. Ensure the reaction is strictly anaerobic. Consider a lower reaction temperature.
Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted (pyridin-3-yl)methanamine derivatives. Success with the this compound substrate requires careful attention to the exclusion of air and moisture, and the rational selection of a modern palladium pre-catalyst system featuring a bulky, electron-rich phosphine ligand. The protocol and guidelines presented here provide a solid foundation for researchers to leverage this powerful transformation in the fields of medicinal chemistry and materials science.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2018). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ResearchGate. (2012). Efficient catalytic aryl amination of bromoarenes using 3-iminophosphine palladium(II) chloride.
  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Gallou, F., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • PubMed. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • PubMed. (2007). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines.
  • National Institutes of Health. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

Sources

Application Notes & Protocols: Mastering the Grignard Reaction for 5-Bromopyridine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of blockbuster pharmaceuticals. The functionalization of this heterocycle is therefore of paramount importance to researchers in medicinal chemistry and process development. Among the various carbon-carbon bond-forming reactions, the Grignard reaction remains a powerful and versatile tool. However, the preparation of pyridyl Grignard reagents, particularly from electron-deficient precursors like 5-bromopyridine, presents unique challenges that can stifle synthetic campaigns. This guide provides an in-depth analysis of the underlying chemical principles, field-proven protocols, and troubleshooting strategies to successfully generate and utilize 5-pyridylmagnesium halides, empowering researchers to unlock novel chemical space.

The Challenge and Opportunity of 5-Pyridyl Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, formed by the reaction of an organic halide with magnesium metal.[1][2] While this reaction is robust for many alkyl and aryl halides, halo-pyridines pose significant hurdles. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the C-Br bond towards oxidative addition by magnesium. Furthermore, the basic nitrogen can interact with the magnesium surface or the formed Grignard reagent, leading to side reactions and low yields.[3][4]

Despite these challenges, the successful formation of a 5-pyridyl Grignard reagent opens a direct and economical path to a vast array of functionalized pyridines through reactions with electrophiles such as aldehydes, ketones, esters, and through transition metal-catalyzed cross-coupling reactions.[5][6]

This document will focus on the most reliable and modern method for preparing these crucial intermediates: the Halogen-Metal Exchange Reaction .

Strategic Approaches to 5-Pyridyl Grignard Formation

While classical Grignard formation via direct reaction with magnesium turnings is possible, it is often plagued by long induction periods, low reproducibility, and the formation of homocoupled bipyridyl products.[4][7] A superior strategy involves the use of a pre-formed, highly reactive Grignard reagent to perform a halogen-metal exchange.

The Power of Halogen-Metal Exchange

The halogen-metal exchange reaction leverages a more reactive organomagnesium compound, such as isopropylmagnesium chloride (i-PrMgCl), to swap its magnesium atom for the bromine on the pyridine ring.[8]

Ar-Br + i-PrMgCl ⇌ Ar-MgCl + i-PrBr

This equilibrium-driven process offers several advantages:

  • Mild Conditions: The reaction can often be performed at low temperatures (0 °C to 25 °C), which preserves sensitive functional groups elsewhere in the molecule.[9][10]

  • High Efficiency: It bypasses the difficult oxidative addition step, leading to higher and more reliable yields of the desired pyridyl Grignard.[11]

  • Enhanced Tolerance: The use of lithium chloride (LiCl) as an additive can further enhance reactivity and solubility. The resulting i-PrMgCl·LiCl complex, often called a "Turbo-Grignard" reagent, is exceptionally effective at breaking up oligomeric Grignard aggregates and accelerating the exchange.[12][13]

Below is a diagram illustrating the primary pathways for generating the target reagent.

G cluster_0 Reagent Generation Pathways cluster_1 Method 1: Halogen-Metal Exchange (Recommended) cluster_2 Method 2: Direct Insertion (Classical) start 5-Bromopyridine A i-PrMgCl·LiCl (Turbo-Grignard) start->A Reacts with C Mg(0) Turnings start->C Reacts with reagent 5-Pyridylmagnesium Halide B Low Temperature (0 to 25 °C) A->B Under B->reagent Forms D Activation Required (I₂, heat) C->D Requires D->reagent Forms E Side Product: Bipyridyl Homocoupling D->E Often leads to

Caption: Pathways for 5-Pyridylmagnesium Halide Synthesis.

Detailed Experimental Protocols

Critical Prerequisite for All Protocols: The Grignard reaction is extremely sensitive to moisture and atmospheric oxygen.[1][14][15] All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents and liquid reagents must be anhydrous.

Protocol 1: Preparation of 5-Pyridylmagnesium Chloride via Halogen-Metal Exchange

This protocol details the formation of the Grignard reagent from 5-bromopyridine using a commercially available solution of isopropylmagnesium chloride lithium chloride complex.

Materials:

  • 5-bromopyridine

  • Isopropylmagnesium chloride lithium chloride complex (e.g., 1.3 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet, septa.

Step-by-Step Procedure:

  • Setup: Assemble the flame-dried glassware while still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Loading: To the reaction flask, add 5-bromopyridine (1.0 eq) and anhydrous THF (to make a ~0.5 M solution). Stir to dissolve.

  • Grignard Addition: Equip the dropping funnel with the solution of isopropylmagnesium chloride lithium chloride complex (1.1 - 1.2 eq).

  • Reaction: Cool the flask containing the 5-bromopyridine solution to 0 °C using an ice-water bath. Add the Grignard solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-5 hours.[9] The formation of a precipitate or a color change is often observed.

  • Confirmation (Optional but Recommended): The concentration of the newly formed Grignard reagent can be determined by titration before use in the next step.[15] The reagent is now ready for subsequent reaction with an electrophile.

Protocol 2: Application in a Kumada Cross-Coupling Reaction

This protocol demonstrates the use of the freshly prepared 5-pyridylmagnesium chloride in a nickel-catalyzed Kumada cross-coupling with an aryl bromide.[5][16]

Materials:

  • Solution of 5-pyridylmagnesium chloride (from Protocol 1)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq relative to the starting 5-bromopyridine)

  • Nickel(II) catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%)

  • Anhydrous THF

Step-by-Step Procedure:

  • Catalyst and Electrophile Addition: To a separate flame-dried flask under inert atmosphere, add the aryl bromide (1.0 eq) and the nickel catalyst (e.g., 0.02 eq). Dissolve in a minimal amount of anhydrous THF.

  • Coupling Reaction: Cool the catalyst/electrophile mixture to 0 °C. Transfer the prepared 5-pyridylmagnesium chloride solution from Protocol 1 via cannula into the dropping funnel and add it dropwise to the catalyst mixture over 30 minutes.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The following diagram outlines the general laboratory workflow for these protocols.

G cluster_workflow Experimental Workflow A 1. Setup Flame-dry glassware, establish inert atmosphere (N₂/Ar) B 2. Reagent Prep Dissolve 5-bromopyridine in anhydrous THF A->B C 3. Grignard Formation Slowly add i-PrMgCl·LiCl at 0 °C B->C D 4. Reaction Maturation Stir at room temperature for 2-5 hours C->D F 6. Cross-Coupling Add pyridyl Grignard to coupling mixture D->F E 5. Coupling Setup Prepare solution of electrophile + catalyst E->F G 7. Workup Quench with aq. NH₄Cl, perform extraction F->G H 8. Purification Dry, concentrate, and purify via chromatography G->H

Caption: General laboratory workflow for the synthesis.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. The following table summarizes common issues and their solutions.

SymptomPotential Cause(s) & Recommended Solution(s)
Reaction fails to initiate or low conversion Moisture/Air Contamination: Grignard reagents are potent bases and are rapidly quenched by water.[1][15] Solution: Ensure all glassware is meticulously dried and the system is kept under a positive pressure of inert gas. Use high-quality anhydrous solvents.
Poor Reagent Quality: The commercial Grignard reagent may have degraded. Solution: Titrate the Grignard reagent before use to confirm its concentration.[15]
Formation of dark brown/black precipitate Side Reactions/Decomposition: This can indicate Wurtz-type homocoupling or other decomposition pathways, sometimes catalyzed by metal impurities.[15] Solution: Ensure slow addition and maintain low temperatures during Grignard formation. Ensure high purity of starting materials.
Low yield in subsequent coupling step Inefficient Grignard Formation: The initial Grignard formation may have been incomplete. Solution: Increase the maturation time or consider using a slight excess (1.2 eq) of the exchange reagent.
Catalyst Inactivity: The cross-coupling catalyst may be inactive or poisoned. Solution: Use a fresh batch of catalyst. Ensure the reaction environment is scrupulously free of oxygen, as Pd/Ni(0) species are air-sensitive.[5][17]

Conclusion

The successful synthesis of 5-pyridyl Grignard reagents is a critical enabling step in the development of novel pyridine-containing molecules for the pharmaceutical industry. By moving away from classical direct insertion methods and embracing the more reliable and milder halogen-metal exchange protocol, particularly with LiCl-activated reagents, researchers can overcome the inherent challenges of this chemistry. Careful attention to anhydrous and inert techniques, coupled with an understanding of potential side reactions, will ensure high yields and reproducible results, accelerating the pace of drug discovery and development.

References

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.
  • Grignard Reaction. University of Missouri-St. Louis.
  • Synthesis of Pyridylmagnesium bromide. PrepChem.com.
  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Kumada coupling. Wikipedia.
  • Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines.
  • Grignard reagent. Wikipedia.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
  • Kumada Cross-Coupling Reaction. Alfa Chemistry.
  • Selective Metal
  • Troubleshooting my grignard reactions. Reddit.
  • Kumada Coupling. NROChemistry.
  • Kumada Coupling. Organic Chemistry Portal.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • an introduction to grignard reagents. Chemguide.
  • What are the uses and preparation of 2-PYRIDYLMAGNESIUM BROMIDE?. Guidechem.
  • Turbo-Hauser bases. Wikipedia.
  • How to Create a Grignard Reagent ("Prepar

Sources

The Strategic Use of (5-Bromopyridin-3-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, certain molecular fragments consistently reappear in successful drug candidates. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic versatility, and optimal positioning of functional groups for interaction with the kinase ATP-binding site. (5-Bromopyridin-3-yl)methanamine has emerged as one such critical building block.[1] Its inherent structure, featuring a bromine atom ripe for cross-coupling reactions and a primary amine for amide bond formation or further elaboration, provides a powerful two-pronged approach for constructing complex inhibitor molecules.[1] This guide provides an in-depth look at the strategic application of this versatile reagent, complete with detailed protocols and mechanistic insights for researchers in drug discovery.

The pyridine ring itself is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The specific 3,5-substitution pattern of this aminomethyl-bromopyridine derivative allows for the precise projection of synthetic vectors in opposite directions, enabling the exploration of different pockets within the kinase active site. This document will explore a practical application of this building block in the synthesis of inhibitors targeting Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[3][4]

Application Note I: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core for ACK1 Inhibition

Background: Targeting ACK1 in Cancer Therapy

Activated Cdc42-associated kinase 1 (ACK1, also known as TNK2) is a non-receptor tyrosine kinase that has been identified as a crucial transducer of oncogenic signals.[3] Aberrant activation or amplification of ACK1 is linked to the progression of numerous cancers, including prostate, breast, and lung cancer.[3][4] It plays a significant role in driving cell growth and survival by activating downstream pathways, such as the AKT signaling cascade.[3][4] Furthermore, ACK1 activation has emerged as a novel mechanism of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[4] Consequently, the development of potent and selective ACK1 inhibitors is a high-priority goal in oncology drug discovery. The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a privileged structure for targeting ATP-dependent kinases, making it an excellent starting point for designing novel ACK1 inhibitors.[4]

Scientific Rationale: The Synthetic Strategy

The synthesis of advanced ACK1 inhibitors often involves a multi-step sequence designed to build complexity around a core heterocyclic system. Our strategy leverages this compound as a key component to introduce a crucial side chain that probes the solvent-exposed region of the kinase. The core of the inhibitor is a pyrido[2,3-d]pyrimidin-7-one, a scaffold known to mimic the adenine base of ATP and form key hydrogen bonds in the kinase hinge region.[5]

The overall workflow can be visualized as the construction of the core, followed by the strategic coupling of the this compound. This modular approach allows for the late-stage introduction of diversity, which is highly advantageous in structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Key Coupling Step A 2-amino-5-bromonicotinaldehyde C Pyrido[2,3-d]pyrimidine Core A->C Condensation B Ethyl 2-cyanoacetate B->C E Intermediate Halide C->E Functionalization D This compound F Final ACK1 Inhibitor Scaffold D->F Buchwald-Hartwig Amination E->F

Caption: High-level synthetic workflow for an ACK1 inhibitor.

Detailed Protocol: Buchwald-Hartwig Amination with this compound

This protocol details the crucial cross-coupling step where the bromopyridine moiety of a functionalized pyridopyrimidine core is coupled with an amine. For the purpose of this guide, we will focus on a representative Buchwald-Hartwig amination reaction, a powerful method for forming C-N bonds.

Materials & Reagents

ReagentM.W.Typical Eq.PuritySupplier
Substrate (e.g., 2-Chloro-8-aryl-pyrido[2,3-d]pyrimidin-7-one)Varies1.0>95%In-house
This compound187.041.2>98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.05>97%Strem
Xantphos578.680.10>98%Strem
Sodium tert-butoxide (NaOtBu)96.102.5>97%Acros
Anhydrous 1,4-Dioxane88.11-DriSolv®EMD

Procedure

  • Inert Atmosphere Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridopyrimidine substrate (1.0 eq), this compound (1.2 eq), Xantphos (0.10 eq), and sodium tert-butoxide (2.5 eq).

    • Scientist's Note: The use of a flame-dried flask and an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Palladium(0) catalyst and the hydrolysis of the strong base, NaOtBu.

  • Catalyst Addition: Briefly remove the inert gas flow and add Pd₂(dba)₃ (0.05 eq). The mixture will typically turn a darker color upon addition of the palladium catalyst.

    • Rationale: Pd₂(dba)₃ is a stable air-precursor for the active Pd(0) catalyst. In solution, the dba ligands dissociate, allowing for the formation of the active catalytic species with the Xantphos ligand.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. Degas the resulting suspension by bubbling argon through the mixture for 15 minutes.

    • Rationale: Degassing is essential to remove dissolved oxygen, which can deactivate the palladium catalyst through oxidation.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Scientist's Note: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step of the catalytic cycle and is particularly effective for coupling with sterically hindered amines or aryl halides.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.

Application Note II: Mechanism of Action and Signaling Pathway Context

The synthesized inhibitor, featuring the pyridinylmethylamine moiety, is designed to occupy the ATP-binding pocket of the ACK1 kinase domain. The core heterocycle forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The pendant group, installed using this compound, can then access other regions of the active site or the solvent-exposed front pocket, contributing to both potency and selectivity.

Inhibition of ACK1 blocks its ability to phosphorylate downstream substrates, most notably the protein kinase AKT at tyrosine residue 176 (Tyr176).[3] Phosphorylation at this site is a key step in the activation of the PI3K/AKT signaling pathway, which is a central regulator of cell survival, proliferation, and resistance to apoptosis.

Visualizing the ACK1 Signaling Pathway

pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ACK1 ACK1 (TNK2) RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates (Tyr176) Inhibitor ACK1 Inhibitor (Synthesized) Inhibitor->ACK1 Inhibits Downstream Downstream Effectors (mTOR, BAD, etc.) AKT->Downstream Activates Survival Cell Survival, Proliferation, Anti-Apoptosis Downstream->Survival

Caption: Simplified ACK1 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors.[1] Its pre-installed handles for both cross-coupling and amidation reactions allow medicinal chemists to efficiently explore chemical space and optimize inhibitor properties. The successful application of this reagent in the development of ACK1 inhibitors, as outlined in this guide, serves as a testament to its utility. Future work will undoubtedly see this and similar pyridyl scaffolds incorporated into inhibitors targeting a wide array of kinases, contributing to the development of next-generation targeted therapies for cancer and other diseases.[6]

References

  • MySkinRecipes. This compound.
  • Lawrence, H. R., et al. (2016). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. ACS Medicinal Chemistry Letters, 7(11), 1024-1029.
  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4994.
  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6).
  • Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(15), 2825-2834.
  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037.
  • Li, S., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(10), 912-917.
  • Pérez-Lemus, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6825.
  • Wang, W., et al. (2022). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Journal of Medicinal Chemistry, 65(1), 587-603.
  • Sharma, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 639-655.

Sources

Application Notes & Protocols for the Utilization of (5-Bromopyridin-3-yl)methanamine in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (5-Bromopyridin-3-yl)methanamine , a versatile chemical building block, in the discovery and preclinical development of novel therapeutics for neurological disorders. We present a structured, field-proven workflow, from the synthesis of a focused compound library to multi-tiered in vitro screening and subsequent in vivo validation. The protocols herein are designed not merely as procedural steps but as a self-validating system, emphasizing the scientific rationale behind each experimental choice to empower researchers to logically advance their drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a bifunctional molecule offering two key points for chemical diversification: a reactive primary amine and a bromine-substituted pyridine ring. This structure is particularly advantageous for neurological drug development for several reasons:

  • CNS "Privileged" Core: The pyridine ring is a common feature in CNS-active drugs, contributing to favorable pharmacokinetic properties, including blood-brain barrier permeability.[1]

  • Synthetic Tractability: The primary amine is readily functionalized via amide bond formation, reductive amination, and other standard coupling reactions, allowing for the rapid generation of a diverse library of analogs.[3] The bromo substituent is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl and heteroaryl groups to explore new chemical space.[4]

  • Three-Dimensional Diversity: The aminomethyl linker provides a flexible vector for substituents to probe deep into protein binding pockets, while modifications at the bromine position allow for the modulation of electronic properties and interactions with the wider binding site.

This guide outlines a hypothetical, yet scientifically rigorous, drug discovery campaign commencing with this scaffold, targeting neurodegenerative diseases like Alzheimer's or Parkinson's disease as illustrative examples.

Rationale for Targeting Neurological Disorders & Potential Molecular Targets

The structural motifs accessible from this compound are reminiscent of those found in inhibitors of several enzyme classes and ligands for various receptors implicated in neurodegeneration.[2][5] A drug discovery program utilizing this scaffold could plausibly focus on several high-value target classes:

  • Kinases: Numerous kinases (e.g., GSK-3β, LRRK2, CDK5) are dysregulated in neurodegenerative diseases, contributing to tau hyperphosphorylation, α-synuclein aggregation, and neuroinflammation.[2][6] The pyridine core can act as a hinge-binding motif, a critical interaction for many kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): Receptors for neurotransmitters like serotonin (e.g., 5-HT4) and dopamine are key targets for symptomatic and potentially disease-modifying treatments in cognitive and movement disorders.[7]

  • Enzymes in Protein Aggregation Pathways: Modulators of enzymes like β-secretase (BACE1) or γ-secretase, which are involved in the production of amyloid-beta (Aβ) peptides in Alzheimer's disease, are of significant interest.[2][5]

  • N-methyl-D-aspartate (NMDA) Receptors: Dysfunction of NMDA receptors is a common mechanism in several neurodegenerative diseases, leading to excitotoxicity.[8]

For the purpose of this guide, we will proceed with a discovery program aimed at identifying neuroprotective compounds that mitigate amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.[9][10]

Synthesis of a Focused Compound Library

The initial step is to generate a library of diverse analogs from the starting material to explore the structure-activity relationship (SAR). The following protocols describe two primary diversification strategies.

Protocol 3.1: Library Synthesis via Amide Coupling

This protocol details the parallel synthesis of an amide library to explore substituents on the aminomethyl group.

Workflow Diagram:

G cluster_0 Amide Library Synthesis A This compound C HATU, DIPEA, DMF A->C B Carboxylic Acid (R-COOH) B->C D Stir at RT, 12h C->D E Aqueous Workup & Purification D->E F Amide Product Library E->F

Caption: Workflow for amide library synthesis.

Step-by-Step Protocol:

  • Preparation: In an array of reaction vials, add this compound (1.0 eq.).

  • Reagent Addition: To each vial, add a unique carboxylic acid (1.1 eq.), HATU (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Solvation: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vials and stir the mixtures at room temperature for 12-16 hours.

  • Quenching & Extraction: Upon completion (monitored by LC-MS), dilute each reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify each compound via flash column chromatography or preparative HPLC to yield the final amide products.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Library Synthesis via Suzuki Cross-Coupling

This protocol describes the diversification at the 5-position of the pyridine ring using a palladium-catalyzed Suzuki coupling.

Step-by-Step Protocol:

  • Preparation: To a microwave vial, add an amide derivative from Protocol 3.1 (1.0 eq.), a boronic acid or ester (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Base and Solvent: Add a base, typically K₂CO₃ or K₃PO₄ (3.0 eq.), and a solvent mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.[4]

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification & Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography. Characterize the final products by NMR and HRMS.

In Vitro Screening Cascade for Neuroprotective Agents

A tiered screening approach is essential for efficiently identifying and prioritizing compounds with the desired biological activity while minimizing false positives.

Screening Cascade Diagram:

G A Tier 1: Primary Screen (High-Throughput) B Neuroprotection Assay (Aβ42-induced toxicity in SH-SY5Y cells) A->B Identify 'Hits' C Tier 2: Dose-Response & Cytotoxicity B->C Confirm & Quantify Activity D EC50 Determination & CC50 in SH-SY5Y cells C->D E Tier 3: Mechanism of Action & Selectivity D->E Elucidate Mechanism F Kinase Panel / Receptor Binding / Target Engagement Assays E->F G Lead Candidate Nomination F->G Prioritize for In Vivo

Sources

Application Notes and Protocols for (5-Bromopyridin-3-yl)methanamine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (5-Bromopyridin-3-yl)methanamine derivatives in oncology research. This document offers insights into the rationale behind their design, detailed synthetic protocols, and methodologies for evaluating their potential as anticancer agents.

Introduction: The Rationale for this compound Derivatives in Oncology

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for the design of novel therapeutics. In oncology, pyridine derivatives have been successfully developed as kinase inhibitors, agents that interfere with cell cycle progression, and inducers of apoptosis.

The this compound core presents a strategic framework for the synthesis of novel anticancer compounds. The bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The aminomethyl group at the 3-position provides a key site for the introduction of various functionalities, such as amides and ureas, which are known to interact with the active sites of various enzymes implicated in cancer progression. This strategic design allows for the generation of a diverse library of compounds with the potential to target a range of oncogenic pathways.

I. Synthesis of this compound Derivatives: A Representative Protocol

This section details the synthesis of a representative N-aryl-N'-((5-bromopyridin-3-yl)methyl)urea derivative, a class of compounds that has shown promise as anticancer agents. The following protocol is a generalized procedure based on established synthetic methodologies for urea derivatives.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-((5-bromopyridin-3-yl)methyl)urea

Objective: To synthesize a representative urea derivative of this compound for subsequent biological evaluation.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 eq) to the solution.

  • Addition of Isocyanate: While stirring the solution at 0 °C (ice bath), add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise using a dropping funnel over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to afford the pure N-(4-chlorophenyl)-N'-((5-bromopyridin-3-yl)methyl)urea.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of a Representative Derivative Start This compound + 4-Chlorophenyl isocyanate Reaction Reaction in DCM with TEA Start->Reaction 0°C to RT Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-chlorophenyl)-N'- ((5-bromopyridin-3-yl)methyl)urea Purification->Product Characterization NMR, Mass Spectrometry Product->Characterization

Caption: Synthetic workflow for a this compound derivative.

II. In Vitro Evaluation of Anticancer Activity

The initial assessment of novel compounds for their anticancer potential is typically performed using a panel of human cancer cell lines. The following protocols describe standard assays to determine the cytotoxic and apoptotic effects of the synthesized derivatives.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Derivative 1 (e.g., N-(4-chlorophenyl)-N'-((5-bromopyridin-3-yl)methyl)urea)5.28.76.5
Derivative 2 (e.g., N-(3,4-dichlorophenyl)-N'-((5-bromopyridin-3-yl)methyl)urea)2.84.13.3
Doxorubicin (Positive Control) 0.50.80.6
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Diagram 2: Apoptosis Analysis Workflow

G cluster_apoptosis Apoptosis Assay Workflow Treatment Treat Cancer Cells with This compound Derivative Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Apoptotic vs. Viable Cells Analysis->Results G cluster_pathway Potential Inhibition of PI3K/Akt/mTOR Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential mechanism of action via the PI3K/Akt/mTOR pathway.

IV. In Vivo Efficacy Studies

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

Protocol 5: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead this compound derivative.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., HCT116)

  • Lead compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.

V. Conclusion and Future Directions

The this compound scaffold provides a promising starting point for the development of novel anticancer agents. The synthetic and biological evaluation protocols outlined in these application notes offer a robust framework for researchers to explore the therapeutic potential of this class of compounds. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will also be crucial to fully elucidate their mode of action and to identify predictive biomarkers for patient stratification in future clinical trials.

References

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). BMC Chemistry. [Link]
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules. [Link]
  • Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. (2020). Molecules. [Link]
  • Design and Synthesis of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2022). Molecules. [Link]
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

N-Alkylation of (5-Bromopyridin-3-yl)methanamine: A Comprehensive Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the N-alkylation of (5-bromopyridin-3-yl)methanamine, a critical building block in contemporary drug discovery and medicinal chemistry. The N-alkylated derivatives of this scaffold are integral to the synthesis of a wide range of biologically active molecules, including potent antagonists for various receptors.[1][2] This guide offers a comprehensive overview of two primary synthetic strategies: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. Each protocol is presented with step-by-step instructions, a discussion of the underlying chemical principles, and data to ensure reproducibility and success for researchers in the field.

Introduction

This compound is a versatile bifunctional molecule featuring a primary amine and a brominated pyridine ring. This unique combination of reactive sites makes it a valuable synthon for creating diverse molecular libraries for high-throughput screening. The N-alkylation of the primary amine is a fundamental transformation that allows for the introduction of various lipophilic or functionalized side chains, significantly influencing the pharmacological properties of the resulting compounds. The strategic placement of the bromine atom provides a handle for subsequent cross-coupling reactions, further expanding the accessible chemical space.

The choice of N-alkylation strategy is paramount and depends on the desired substituent and the overall synthetic scheme. Direct alkylation offers a straightforward approach for introducing simple alkyl groups, while reductive amination provides a milder and often more efficient route for synthesizing a broader range of secondary and tertiary amines.[3][4]

Part 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the nucleophilic attack of the primary amine on an alkyl halide. This method is often employed for the introduction of simple, unhindered alkyl groups. However, a significant challenge with this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[3] To mitigate this, careful control of stoichiometry and reaction conditions is crucial. The use of a hindered, non-nucleophilic base is also recommended to deprotonate the amine without competing in the alkylation reaction.[5]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the resulting ammonium salt and regenerate the free amine for potential further alkylation.

Diagram 1: General Workflow for Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve this compound and Base in Anhydrous Solvent B Add Alkyl Halide Dropwise at Controlled Temperature A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for the direct N-alkylation of this compound.

Detailed Experimental Protocol: Synthesis of N-Benzyl-(5-bromopyridin-3-yl)methanamine

Materials:

  • This compound (1.0 equiv, e.g., 187 mg, 1.0 mmol)

  • Benzyl bromide (1.1 equiv, e.g., 188 mg, 1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Addition of Alkylating Agent: Slowly add benzyl bromide to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-(5-bromopyridin-3-yl)methanamine.

ParameterValueReference
ReactantsThis compound, Benzyl Bromide
BasePotassium Carbonate (K₂CO₃)[6]
SolventAnhydrous Acetonitrile (MeCN)[7]
TemperatureRoom Temperature[8]
Reaction Time4-12 hours (monitor by TLC/LC-MS)N/A
Typical Yield70-85%N/A

Part 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[4] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3] This method offers several advantages over direct alkylation, including milder reaction conditions and the avoidance of over-alkylation, making it particularly suitable for the synthesis of secondary amines.[3] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[9]

Mechanistic Rationale

The reaction proceeds in two main steps. First, the primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated amine.

Diagram 2: Reductive Amination Workflow

cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Purification A Dissolve this compound and Aldehyde/Ketone in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with Aqueous Base C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: General workflow for the reductive amination of this compound.

Detailed Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-(5-bromopyridin-3-yl)methanamine

Materials:

  • This compound (1.0 equiv, e.g., 187 mg, 1.0 mmol)

  • 4-Methoxybenzaldehyde (1.2 equiv, e.g., 163 mg, 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 318 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in anhydrous dichloromethane.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(4-methoxybenzyl)-(5-bromopyridin-3-yl)methanamine.

ParameterValueReference
ReactantsThis compound, 4-Methoxybenzaldehyde
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)[9]
SolventAnhydrous Dichloromethane (DCM)[10]
TemperatureRoom Temperature[10]
Reaction Time2-6 hours (monitor by TLC/LC-MS)N/A
Typical Yield80-95%N/A

Conclusion

The N-alkylation of this compound is a pivotal transformation for the synthesis of novel compounds with potential therapeutic applications. This guide has detailed two robust and reliable protocols, direct alkylation and reductive amination, to achieve this modification. The choice between these methods will be dictated by the specific alkyl group to be introduced and the desired selectivity. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this application note aims to empower researchers to confidently and successfully synthesize a diverse range of N-alkylated this compound derivatives for their drug discovery programs.

References

  • Karaaslan, C., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles. FABAD Journal of Pharmaceutical Sciences.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Hao, W., & Rovis, T. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium triacetoxyborohydride: a new reducing agent for reductive amination of ketones and aldehydes.
  • Magnus, P., & Turnbull, M. (2010). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 75(15), 5139-5145.
  • Hao, W., & Rovis, T. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Xu, D., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • El-Sayed, N. N. E., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4165.
  • Google Patents. (2020). Process for the N-alkylation of aminopyridines. CN113214146A.
  • Amer, A. M., & El-Subbagh, H. I. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 53(8), 615-624.
  • Ye, Z., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1809.
  • Li, G., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Miller, E. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4038-4051.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Google Patents. (2012). Method for N-alkylation of 2-pyridone. CN101654432B.
  • Günal, S., & Çetinkaya, B. (2017). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Applied Organometallic Chemistry, 31(11), e3771.
  • Nicholls, T. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?.
  • Hao, W., & Rovis, T. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Zaragoza, F. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Application Note: Strategies for the Derivatization of (5-Bromopyridin-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the chemical derivatization of (5-bromopyridin-3-yl)methanamine, a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. We detail three robust synthetic strategies targeting the primary aminomethyl group: N-acylation, N-sulfonylation, and reductive amination. For each methodology, we explain the chemical rationale, provide step-by-step experimental protocols, and discuss purification and characterization techniques. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently generate compound libraries for the systematic exploration of chemical space and the optimization of biological activity.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of molecules make it a highly sought-after heterocycle in drug design.[3][4]

This compound, in particular, serves as an excellent starting point for SAR exploration. It presents two distinct, orthogonally reactive sites:

  • A nucleophilic primary aminomethyl group: Ideal for forming a wide range of stable covalent bonds.

  • A C5-bromine atom: A versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are beyond the scope of this note but represent a powerful secondary diversification strategy.

This guide focuses on leveraging the primary amine to build a diverse library of analogs, enabling a systematic investigation into how modifications in size, electronics, and hydrogen-bonding potential impact a desired biological endpoint.[5][6]

Overall Workflow for SAR Library Generation

The process of generating and evaluating a focused compound library from a core scaffold follows a logical progression. The primary objective is to establish a clear link between structural modifications and changes in biological potency, selectivity, or pharmacokinetic properties.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound (Core Scaffold) Acylation Protocol 1: N-Acylation Start->Acylation Sulfonylation Protocol 2: N-Sulfonylation Start->Sulfonylation ReductiveAmination Protocol 3: Reductive Amination Start->ReductiveAmination Library Diverse Library of Analogs Acylation->Library Sulfonylation->Library ReductiveAmination->Library Purification Purification & Characterization (LC-MS, NMR) Library->Purification Screening Biological Screening (e.g., In Vitro Assay) Purification->Screening Data Data Analysis (e.g., IC50) Screening->Data SAR SAR Establishment Data->SAR SAR->Acylation Design Next Generation

Figure 1: A generalized workflow for an SAR study, from scaffold derivatization to biological analysis.

Derivatization Strategies and Protocols

The following protocols are designed as general procedures. The specific quantities, reaction times, and purification methods may require optimization based on the specific reagents used.

Strategy 1: N-Acylation (Amide Synthesis)

Causality & Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. This reaction converts the basic primary amine into a neutral, planar amide moiety. Amides are excellent hydrogen bond donors (N-H) and acceptors (C=O), profoundly influencing molecular recognition and cell permeability.[7] Varying the 'R' group allows for the exploration of steric, electronic, and hydrophobic interactions.

Reaction_Schemes Start Amide Start->Amide  R-COCl, Et3N DCM, 0 °C to RT (N-Acylation) Sulfonamide Start->Sulfonamide  R-SO2Cl, Pyridine DCM, 0 °C to RT (N-Sulfonylation) SecAmine Start->SecAmine  R'-CHO, NaBH(OAc)3 DCE, RT (Reductive Amination)

Figure 2: Key derivatization reactions of this compound.

Experimental Protocol: General Procedure for N-Acylation

  • Reagent Preparation: Dissolve this compound (1.0 eq., e.g., 187 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq., e.g., 0.21 mL, 1.5 mmol).

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq., 1.1 mmol) dropwise via syringe. Note: If using a carboxylic acid, a coupling agent like HATU or EDC/HOBt will be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]

Strategy 2: N-Sulfonylation (Sulfonamide Synthesis)

Causality & Rationale: Sulfonamides are another critical functional group in drug design. They are generally more stable to hydrolysis than amides and have a distinct tetrahedral geometry at the sulfur atom. The acidic N-H proton (pKa ≈ 10) can participate in different hydrogen bonding networks compared to an amide N-H.[9] This modification is often used to probe for interactions with charged or polar residues in a biological target.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reagent Preparation: Dissolve this compound (1.0 eq., 187 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add pyridine (2.0 eq., e.g., 0.16 mL, 2.0 mmol) as both a base and a catalyst. Cool the mixture to 0 °C.

  • Sulfonylating Agent Addition: Add the desired sulfonyl chloride (1.1 eq., 1.1 mmol) portion-wise or dropwise if it is a liquid.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor by TLC.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M hydrochloric acid (HCl, 2 x 10 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Strategy 3: Reductive Amination (Secondary Amine Synthesis)

Causality & Rationale: This powerful one-pot reaction creates a more flexible and basic secondary amine linkage. Unlike the neutral amides and acidic sulfonamides, the resulting secondary amine will be protonated at physiological pH, allowing for the introduction of a positive charge and the potential for strong ionic interactions with target residues (e.g., aspartate, glutamate). The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is preferred as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion formed in situ.[10][11]

Experimental Protocol: General Procedure for Reductive Amination

  • Reagent Preparation: In a flask, combine this compound (1.0 eq., 187 mg, 1.0 mmol) and the desired aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Imine Formation (in situ): Add acetic acid (1-2 drops) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise. The reaction may bubble slightly.

  • Reaction: Stir at room temperature for 6-24 hours until the reaction is complete as judged by TLC or LC-MS analysis.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (15 mL). Stir for 20 minutes, then transfer to a separatory funnel. Extract with DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Due to the basic nature of the product, peak tailing is common. It is often beneficial to add 0.5-1% triethylamine to the eluent system (e.g., Hexanes/Ethyl Acetate with 1% Et₃N) to obtain better separation.[12][13]

Product Characterization

Unambiguous characterization of each new analog is essential for reliable SAR data. A combination of the following techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Primarily used to confirm the molecular weight of the desired product (observed as [M+H]⁺) and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Key diagnostic signals include the disappearance of the broad -NH₂ singlet (around 1.5-2.5 ppm) and the appearance of a new amide/sulfonamide N-H triplet/doublet (typically 6-9 ppm) or a secondary amine N-H broad singlet. Shifts in the benzylic -CH₂- protons are also indicative of successful derivatization.

    • ¹³C NMR: Confirms the presence of new carbon atoms from the added moiety (e.g., a new carbonyl signal for amides around 165-175 ppm).

Data Presentation for SAR Analysis

Organizing the synthetic and biological data in a clear, tabular format is crucial for discerning structure-activity relationships.

Table 1: Example Data Set for SAR Analysis of Hypothetical Derivatives

Compound ID Modification (R-Group) Synthetic Method Yield (%) Target Activity IC₅₀ (µM)
Start H- - - >100
1A Acetyl (-COCH₃) N-Acylation 85 50.2
1B Benzoyl (-COPh) N-Acylation 78 5.1
2A Mesyl (-SO₂CH₃) N-Sulfonylation 65 22.5

| 3A | Benzyl (-CH₂Ph) | Reductive Amination | 72 | 1.8 |

Interpretation: From this hypothetical data, one could infer that:

  • Derivatization of the amine is crucial for activity.

  • A larger aromatic group is preferred over a small alkyl group in the amide series (1B vs. 1A), suggesting a beneficial hydrophobic interaction.

  • The flexible, basic secondary amine (3A) is significantly more potent than the rigid, neutral amide (1B), indicating that a positive charge or specific conformational flexibility may be key for high-affinity binding.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The protocols for N-acylation, N-sulfonylation, and reductive amination described herein provide a robust and versatile toolkit for generating diverse chemical libraries. By systematically applying these methods and carefully analyzing the resulting biological data, researchers can efficiently establish structure-activity relationships, guiding the rational design of more potent and selective therapeutic candidates.

References

  • [1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Source: vertexaisearch.cloud.google.com, URL: )
  • [15] Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (Source: ACS Medicinal Chemistry Letters, URL: )
  • [2] The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • [13] Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. (Source: Benchchem, URL: )
  • [8] Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
  • [9] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (Source: intechopen.com, URL: )
  • [3] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (Source: NIH, URL: )
  • [4] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (Source: intechopen.com, URL: )
  • [16] Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (Source: MDPI, URL: )
  • [14] Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • [10] Application Note – Reductive Amin
  • [11] Reductive Amination, and How It Works. (Source: Master Organic Chemistry, URL: )
  • [12] Reductive Amination - Common Conditions. (Source: organic-chemistry.org, URL: )
  • [7] Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (Source: NIH, URL: )
  • [5] Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (Source: MDPI, URL: )
  • [6] The role of the medicinal chemist in drug discovery - Then and now.

Sources

The Strategic Role of (5-Bromopyridin-3-yl)methanamine in Radioligand Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bromopyridine Moiety in Radiotracer Design

In the landscape of molecular imaging, particularly Positron Emission Tomography (PET), the design and synthesis of novel radioligands are paramount. The ability to visualize and quantify biological processes in vivo hinges on the development of highly specific and selective probes. (5-Bromopyridin-3-yl)methanamine has emerged as a valuable scaffold in this endeavor. Its utility lies not only in its structural contribution to the overall pharmacophore, enabling interaction with specific biological targets, but also in the strategic placement of the bromine atom. This halogen serves as a versatile anchor for the introduction of positron-emitting radionuclides, such as fluorine-18 ([¹⁸F]) and iodine-124 ([¹²⁴I]), or gamma-emitting radionuclides like iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT).

The pyridine ring itself is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties, including blood-brain barrier penetration, a critical attribute for neuroimaging agents.[1] The bromosubstitution on this ring provides a key reaction site for radiolabeling. For instance, the bromine atom can be replaced by [¹⁸F]fluoride via nucleophilic aromatic substitution, a cornerstone of modern PET chemistry.[2] Alternatively, it can serve as a precursor for radioiodination reactions.[3] This application note will provide a detailed overview of the strategic use of this compound in radioligand development, complete with detailed protocols for synthesis, radiolabeling, and preclinical evaluation.

PART 1: Radioligand Synthesis and Radiolabeling

The journey from a precursor molecule to a validated radioligand is a multi-step process. Here, we outline a representative workflow for the development of an ¹⁸F-labeled radioligand derived from this compound.

Diagram: General Workflow for Radioligand Development

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Quality Control & Evaluation A This compound B Coupling with Target-Specific Moiety A->B C Purification and Characterization of Precursor B->C E Nucleophilic Substitution Reaction C->E D [18F]Fluoride Production (Cyclotron) D->E F Purification of Radioligand (HPLC) G Radiochemical Purity & Molar Activity F->G H In Vitro Binding Assays G->H I In Vivo PET Imaging H->I

Caption: Workflow from precursor synthesis to in vivo evaluation.

Protocol 1: Synthesis of a Labeling Precursor from this compound

The first step involves chemically modifying this compound to create a precursor that has high affinity for the biological target of interest. This typically involves coupling it with a pharmacophore known to bind to the target. For the purpose of this protocol, we will describe a generic amide coupling reaction.

Objective: To synthesize an N-acylated derivative of this compound as a precursor for radiolabeling.

Materials:

  • This compound

  • Target-specific carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target-specific carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure precursor.

  • Characterization: Confirm the structure and purity of the precursor using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: [¹⁸F]-Radiolabeling via Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the radiolabeling of the synthesized bromopyridine precursor with [¹⁸F]fluoride.

Objective: To synthesize the ¹⁸F-labeled radioligand from the bromopyridine precursor.

Materials:

  • Synthesized bromopyridine precursor

  • [¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water for injection

  • HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. This solution is azeotropically dried by heating under a stream of nitrogen to form the reactive anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction: Dissolve the bromopyridine precursor (1-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]F⁻ complex. Heat the reaction mixture at a high temperature (typically 120-160 °C) for 10-20 minutes.[2] The progress of the reaction can be monitored by radio-TLC.

  • Purification: After cooling, the reaction mixture is diluted with water and injected onto a semi-preparative HPLC system. The fraction containing the desired ¹⁸F-labeled product is collected.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the radioligand. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.

Rationale for Key Steps:

  • Kryptofix 2.2.2: This cryptand chelates the potassium ion, increasing the nucleophilicity of the fluoride ion.

  • High Temperature and Polar Aprotic Solvent (DMSO): These conditions are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

PART 2: In Vitro and In Vivo Evaluation

Once the radioligand is synthesized and purified, its biological activity and imaging characteristics must be thoroughly evaluated.

Table 1: Key Parameters for Radioligand Evaluation
ParameterDescriptionMethod of DeterminationDesired Outcome
Radiochemical Purity The percentage of the total radioactivity in the desired chemical form.Radio-HPLC, Radio-TLC>95%
Molar Activity (A_m) The amount of radioactivity per mole of the compound (GBq/µmol).Calculated from the total radioactivity and the mass of the compound.High, to minimize pharmacological effects.
In Vitro Binding Affinity The strength of the interaction between the radioligand and its target.Radioligand binding assays (e.g., saturation or competition assays) using tissue homogenates or cell lines expressing the target.High affinity (typically in the nanomolar or sub-nanomolar range).
In Vitro Specificity The ability of the radioligand to bind to its intended target over other receptors or proteins.Competition binding assays with a panel of known ligands for related targets.High selectivity for the target of interest.
In Vivo Biodistribution The distribution of the radioligand in different organs and tissues over time.Dissection studies in animals at various time points after injection.High uptake in target-rich regions and low uptake in non-target tissues.
In Vivo Specificity Confirmation that the in vivo signal is due to binding to the target.Blocking studies, where a non-radioactive ligand for the target is co-injected to displace the radioligand.Significant reduction in the signal in target-rich regions in the presence of the blocking agent.
Protocol 3: In Vitro Autoradiography

Objective: To visualize the distribution of the radioligand binding sites in tissue sections.

Materials:

  • Cryostat-sectioned tissue slices (e.g., brain, tumor) from an appropriate animal model.

  • The synthesized radioligand.

  • Incubation buffer (e.g., Tris-HCl, PBS) with appropriate additives (e.g., protease inhibitors).

  • Non-specific binding control (a high concentration of a non-radioactive ligand for the target).

  • Phosphor imaging plates or autoradiography film.

Procedure:

  • Tissue Preparation: Mount the cryostat-sectioned tissue slices onto microscope slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.

  • Incubation: Incubate the slides in a solution containing the radioligand at a concentration close to its dissociation constant (Kd). For determination of non-specific binding, a separate set of slides is incubated with the radioligand plus a high concentration of a non-radioactive competitor.

  • Washing: Wash the slides in cold buffer to remove unbound radioligand.

  • Drying: Quickly dry the slides under a stream of cool air.

  • Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.

  • Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different regions of interest.

Diagram: In Vivo PET Imaging Workflow

G A Radioligand Formulation C Radioligand Injection (e.g., tail vein) A->C B Animal Preparation (e.g., anesthesia) B->C D PET Scanner Acquisition C->D E Image Reconstruction D->E F Data Analysis (e.g., time-activity curves) E->F

Caption: A typical workflow for an in vivo PET imaging study.

Protocol 4: In Vivo PET Imaging in a Rodent Model

Objective: To assess the in vivo distribution and kinetics of the radioligand in a living animal.

Materials:

  • The formulated radioligand.

  • An appropriate animal model (e.g., mouse, rat).

  • Anesthesia (e.g., isoflurane).

  • A small animal PET scanner.

  • (Optional) A non-radioactive blocking agent.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed.

  • Radioligand Administration: Administer a bolus injection of the radioligand via the tail vein.

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • (Optional) Blocking Study: In a separate cohort of animals, co-administer the radioligand with a saturating dose of a non-radioactive blocking agent to determine specific binding.

  • Image Reconstruction and Analysis: Reconstruct the PET data to generate images of radioligand distribution. Draw regions of interest (ROIs) over various brain regions or organs to generate time-activity curves (TACs). Analyze the TACs to determine key parameters such as uptake, clearance, and specific binding.

Conclusion

This compound represents a highly valuable and versatile building block in the development of novel radioligands for PET and SPECT imaging. Its chemical tractability allows for the straightforward introduction of radionuclides, while its inherent structural features can be leveraged to design probes with favorable pharmacokinetic and pharmacodynamic properties. The protocols and guidelines presented in this application note provide a framework for the rational design, synthesis, and evaluation of radioligands based on this important scaffold, with the ultimate goal of advancing our understanding of biological processes and improving the diagnosis and treatment of human diseases.

References

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET. Chemical Reviews, 108(5), 1501–1516. [Link]
  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry of PET radioligands. Current Radiopharmaceuticals, 1(1), 44-63. [Link]
  • Coenen, H. H., Mertens, J., Maziere, B., & Elsinga, P. H. (2010). Radiopharmaceutical Chemistry. In Radiopharmaceuticals (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]

Sources

Solid-phase synthesis techniques for (5-Bromopyridin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Solid-Phase Synthesis Techniques for (5-Bromopyridin-3-yl)methanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block for a diverse range of therapeutic agents. Its utility stems from the precise spatial arrangement of a hydrogen bond donor (the amine) and a halogen atom suitable for further functionalization via cross-coupling reactions. Traditional solution-phase synthesis of libraries based on this scaffold can be laborious and time-consuming. This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of N-substituted this compound derivatives. We detail an efficient and robust workflow, from resin selection and scaffold immobilization to on-resin diversification and final cleavage. The protocols herein are designed to be highly adaptable, enabling the rapid generation of compound libraries for screening and lead optimization.

Introduction: The Rationale for a Solid-Phase Approach

Solid-phase synthesis (SPS) offers significant advantages over conventional solution-phase chemistry for the construction of chemical libraries. By anchoring the substrate to an insoluble polymer support, SPS simplifies the purification process to mere filtration and washing, eliminating the need for tedious chromatographic separation after each step.[1] This paradigm is particularly powerful for generating derivatives of a common core, such as this compound.

The core challenge in applying SPS to this specific target is the strategic immobilization and subsequent modification of the scaffold. A naive approach of directly attaching the parent amine to a resin would block the very functional group intended for diversification. Therefore, a more sophisticated strategy is required. The methodology presented here involves:

  • Immobilization of a stable precursor, 5-bromonicotinic acid, onto an amide-generating resin.

  • On-resin chemical reduction of the resulting amide to form the desired primary methanamine moiety.[2]

  • Diversification of the newly formed resin-bound amine via acylation.

  • Cleavage from the solid support to release the final, purified products.

This approach ensures that the reactive amine is generated in situ on the resin, ready for immediate and clean derivatization.

Foundational Principles: Selecting the Right Tools

The success of any solid-phase synthesis hinges on the judicious selection of the resin and linker. These components dictate the reaction conditions that can be used and the method of final product release.

The Solid Support: Resin Chemistry

The choice of resin matrix impacts solvent compatibility, reaction kinetics, and mechanical stability. Polystyrene (PS) resins, cross-linked with divinylbenzene (DVB), are the most common supports due to their low cost and chemical inertness.[3] The degree of cross-linking (typically 1-2% DVB) determines the swelling characteristics of the resin beads. Adequate swelling in the reaction solvent is critical to ensure that reagents can diffuse freely to the reactive sites within the polymer matrix.[3] For the protocols described, a 1% DVB cross-linked polystyrene resin is recommended.

The Linker Strategy: Rink Amide Resin

To generate a primary amine upon cleavage, a linker that releases an amide is the most logical choice. The Rink Amide linker is an acid-labile handle perfectly suited for this purpose.[4] It is based on a fluorenylmethyloxycarbonyl (Fmoc) protected amino group, which, after deprotection, serves as the anchor point for the initial building block. The key feature of the Rink Amide linker is its high sensitivity to acids like trifluoroacetic acid (TFA), which facilitates the cleavage of the final product from the resin under relatively mild conditions.[4][5] We will employ a Rink Amide MBHA resin, which provides excellent stability throughout the synthesis sequence.

Synthetic Workflow: From Resin to Final Product

The overall strategy is visualized in the workflow diagram below. Each step is designed to be high-yielding and easily monitored to ensure the fidelity of the synthesis.

SPS_Workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_release Product Release A 1. Resin Swelling (DCM/DMF) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B Wash C 3. Scaffold Coupling (5-Bromonicotinic Acid) B->C Wash D 4. On-Resin Reduction (BH3•THF) C->D Wash E 5. Diversification (Acylation with R-COOH) D->E Wash F 6. Cleavage & Precipitation (TFA Cocktail) E->F Wash & Dry G 7. Analysis & Purification F->G

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Detailed Experimental Protocols

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin (100-200 mesh, 1% DVB, loading ~0.5 mmol/g)

  • 5-Bromonicotinic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Piperidine

  • Borane-tetrahydrofuran complex solution (BH₃•THF, 1 M in THF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether (anhydrous)

  • A representative carboxylic acid for diversification (e.g., Acetic Acid, Phenylacetic Acid)

  • Kaiser Test Kit

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive and borane-THF is flammable and reacts with water; handle with extreme care.

Protocol 1: Resin Preparation and Scaffold Immobilization

This protocol covers the initial swelling of the resin, removal of the Fmoc protecting group, and coupling of the pyridine scaffold.

  • Resin Swelling:

    • Place Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in a fritted reaction vessel.

    • Add DCM (10 mL) and gently agitate for 30 minutes.

    • Drain the solvent. Add DMF (10 mL) and agitate for another 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 10 mL portion of the piperidine solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

    • QC Check: Perform a Kaiser test on a small sample of beads. A deep blue color indicates the presence of a free primary amine.

  • Scaffold Coupling (5-Bromonicotinic Acid):

    • In a separate vial, dissolve 5-bromonicotinic acid (303 mg, 1.5 mmol, 3 eq.) and Oxyma Pure (213 mg, 1.5 mmol, 3 eq.) in DMF (8 mL).

    • Add DIC (235 µL, 1.5 mmol, 3 eq.) to the solution and pre-activate for 5 minutes at room temperature.

    • Add the activated acid solution to the resin.

    • Agitate the mixture at room temperature for 4 hours.

    • Drain the reaction solution. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • QC Check: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Amide Reduction

This is the key transformation step to generate the primary amine on the solid support. This reaction must be performed under anhydrous conditions.

Caption: On-resin reduction of the immobilized 5-bromonicotinamide to the corresponding amine.

  • Resin Preparation for Reduction:

    • Dry the resin from Protocol 1 under high vacuum for at least 2 hours.

    • Swell the dry resin in anhydrous THF (10 mL) for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Reduction Reaction:

    • To the resin suspension, slowly add BH₃•THF solution (1 M in THF, 5.0 mL, 5.0 mmol, 10 eq.) under an inert atmosphere.

    • Seal the vessel and heat the suspension to 65°C with gentle agitation for 18 hours.

    • Cool the vessel to 0°C in an ice bath.

    • CAUTION: Quench the reaction by slowly adding methanol (5 mL) dropwise. Vigorous gas evolution will occur.

    • Once the gas evolution ceases, drain the solvent and wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • QC Check: Perform a Kaiser test. A positive test (deep blue) confirms the successful formation of the primary amine.

Protocol 3: On-Resin Diversification and Cleavage

This final stage involves acylating the newly formed amine to create the desired derivative, followed by cleavage from the solid support.

  • N-Acylation (Example using Phenylacetic Acid):

    • In a separate vial, dissolve phenylacetic acid (204 mg, 1.5 mmol, 3 eq.) and Oxyma Pure (213 mg, 1.5 mmol, 3 eq.) in DMF (8 mL).

    • Add DIC (235 µL, 1.5 mmol, 3 eq.) and pre-activate for 5 minutes.

    • Add the activated acid solution to the resin from Protocol 2.

    • Agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (10 mL) to the dry resin in the reaction vessel.

    • Agitate at room temperature for 2 hours.

    • Drain the filtrate into a clean flask. Wash the resin with an additional 2 mL of fresh TFA.

    • Combine the filtrates.

  • Product Precipitation and Isolation:

    • Reduce the volume of the TFA solution to ~1 mL under a stream of nitrogen.

    • Add cold anhydrous diethyl ether (40 mL) to precipitate the crude product.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the solid with cold diethyl ether (2 x 10 mL).

    • Dry the final product under vacuum.

  • Analysis:

    • Analyze the crude product by LC-MS and ¹H NMR to confirm identity and assess purity.

    • If necessary, purify the product further using preparative HPLC.

Data Presentation & Expected Results

The described workflow can be used to generate a wide array of derivatives. The table below summarizes expected outcomes for a few representative examples.

Acylating Acid (R-COOH)Derivative StructureTheoretical Mass (M+H)⁺Expected Purity (Crude)
Acetic AcidN-((5-bromopyridin-3-yl)methyl)acetamide230.02> 85%
Phenylacetic AcidN-((5-bromopyridin-3-yl)methyl)-2-phenylacetamide306.05> 80%
Benzoic AcidN-((5-bromopyridin-3-yl)methyl)benzamide292.03> 85%
Cyclohexanecarboxylic AcidN-((5-bromopyridin-3-yl)methyl)cyclohexanecarboxamide298.08> 80%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Initial Coupling (Positive Kaiser Test after Step 1.3) - Insufficient reagent equivalents.- Poor quality coupling reagents.- Steric hindrance from acid.- Double couple: repeat the coupling step with fresh reagents.- Use a different activator, such as HATU/DIEA.- Increase reaction time or temperature (up to 50°C).
Incomplete Amide Reduction (Weak Kaiser Test after Step 2.2) - Inactive or insufficient borane reagent.- Presence of moisture.- Insufficient reaction time/temperature.- Ensure all glassware and solvents are anhydrous.- Use a fresh bottle of BH₃•THF.- Increase reaction time to 24 hours or temperature to 70°C.- Use a more powerful reducing agent like LiAlH₄ (requires extreme caution and specialized setup).
Low Final Yield - Premature cleavage of product from resin.- Incomplete reactions at any stage.- Loss of product during precipitation.- Confirm linker stability to all reaction conditions.- Use QC checks (Kaiser test) to ensure each step goes to completion before proceeding.- Ensure complete precipitation by using sufficient cold ether and allowing adequate time at low temperature (-20°C).
Multiple Impurities in Final Product - Side reactions during cleavage.- Incomplete capping if initial coupling failed.- Degradation of the pyridine ring.- Ensure proper scavengers (TIS) are used in the cleavage cocktail.- If initial coupling is problematic, cap unreacted amines with acetic anhydride before proceeding.- Avoid overly harsh conditions (e.g., excessive heat).

References

  • Gayo, L. M., & Suto, M. J. (1997). Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. Tetrahedron Letters, 38(2), 211-214. [Link]
  • O'Donnell, C. J., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(2), 136-140. (Note: While the direct URL is not available, this references the general approach to heterocyclic synthesis on solid phase).
  • Asiri, A. M., et al. (2024). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 14(1), 6985. [Link]
  • Chakraborty, A., & Adhikari, T. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. ResearchGate. (Note: This provides a general overview of linkers). [Link]
  • O'Donnell, C. J., et al. (2000). Solid phase synthesis of purines from pyrimidines. University of Dundee Research Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • de la Torre, M. C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5038. [Link]
  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Organic Chemistry Frontiers. (2019).
  • ResearchGate. (n.d.). Scheme 1 Bond cleavage mechanisms of a pyridine derivative molecule.
  • El-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11468-11493. [Link]
  • ResearchGate. (n.d.). Representative examples of previous strategies for the cleavage of the C−N bonds of alkyl primary amines.
  • Nature Communications. (2023). Pyridine-mediated B–B bond cleavage of tetrahydroxydiboron to synthesize n-doped SWCNTs with long-term air stability.
  • Nature. (2022). Divergent heterocycle synthesis from primary amines using halomucononitriles.
  • Boehme, W., & Koo, J. (1954). Notes- The Synthesis of Some Heterocyclic Ketols by Ion-Exchange Resin Catalysis. The Journal of Organic Chemistry, 19(9), 1589-1592. [Link]
  • Beyermann, M., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science, 29(8), e3489. [Link]
  • Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
  • Galati, M., et al. (2021). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(3), 1363-1373. [Link]
  • Rocaboy, M., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A, 112(5), 785-794. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and other biologically active compounds.[1] Its structure allows for precise functionalization, making it a valuable component in medicinal chemistry for creating nitrogen-containing heterocyclic systems.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

Section 1: Common Synthetic Routes - An Overview

There are three primary and well-established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and safety considerations.

  • Reduction of 5-Bromonicotinonitrile: This is a direct and common approach where the nitrile group is reduced to a primary amine.

  • Reductive Amination of 5-Bromopyridine-3-carbaldehyde: This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.

  • Hofmann Rearrangement of 5-Bromonicotinamide: This classic named reaction converts a primary amide into a primary amine with one fewer carbon atom.[2][3]

The following sections will delve into the specifics of each route, addressing potential issues and providing practical solutions.

Section 2: Route 1 - Reduction of 5-Bromonicotinonitrile

This is a popular method due to the commercial availability of the starting nitrile. The core of this transformation is the reduction of the nitrile functional group to a primary amine.

Experimental Workflow: Reduction of a Nitrile

start Dissolve 5-Bromonicotinonitrile in an appropriate solvent reagent Add reducing agent (e.g., LiAlH4, H2/Catalyst) start->reagent reaction Reaction under controlled temperature reagent->reaction quench Careful quenching of the reaction mixture reaction->quench workup Aqueous workup and extraction quench->workup purification Purification (e.g., distillation, chromatography) workup->purification product This compound purification->product

Caption: A general workflow for the reduction of 5-bromonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for this conversion?

A1: Several reducing agents can be employed. The choice depends on factors like lab safety protocols, scale, and potential side reactions.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for nitriles.[4] However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is a common industrial method.[5] This method is often considered "greener" but may require specialized high-pressure equipment.

  • Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) are also effective and can sometimes offer better selectivity.[5]

Q2: I'm observing the formation of secondary and tertiary amines as byproducts during catalytic hydrogenation. How can I minimize this?

A2: The formation of secondary and tertiary amines is a known issue in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[5][6] To suppress this side reaction, it is common practice to add ammonia (or ammonium hydroxide) to the reaction mixture.[5] The excess ammonia helps to drive the equilibrium towards the formation of the primary amine.

Q3: My reaction with LiAlH₄ is not proceeding. What could be the issue?

A3: If your LiAlH₄ reduction is sluggish or failing, consider the following:

  • Reagent Quality: Ensure your LiAlH₄ is fresh and has not been deactivated by moisture.

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously dried. Any trace of water will consume the reducing agent.

  • Reaction Temperature: While the initial addition is often done at low temperatures for safety, the reaction may require refluxing to go to completion.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Check the quality and stoichiometry of the reducing agent.
Product loss during workup.Optimize the extraction pH to ensure the amine is in its free base form. The use of an acid-base extraction can be beneficial for purification.[7]
Impurity: Debromination Aggressive reducing conditions, especially with catalytic hydrogenation.Use a milder catalyst or lower hydrogen pressure and temperature. Consider a chemical reducing agent like LiAlH₄ or borane complexes.
Impurity: Secondary/Tertiary Amines Reaction of the product with the imine intermediate.Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation.[5]
Reaction Stalls Deactivation of the catalyst (in hydrogenation).Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient reducing agent.Use a sufficient excess of the reducing agent, especially with hydrides that can react with adventitious moisture.

Section 3: Route 2 - Reductive Amination of 5-Bromopyridine-3-carbaldehyde

Reductive amination is a versatile method for forming amines from carbonyl compounds.[8] This process involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the resulting imine or enamine.

Mechanism: Reductive Amination

aldehyde 5-Bromopyridine- 3-carbaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + NH3 amine_source Ammonia (NH3) amine_source->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O reduction Reduction (e.g., NaBH3CN, H2/Catalyst) imine->reduction product This compound reduction->product

Caption: The key steps in the reductive amination process.

Frequently Asked Questions (FAQs)

Q1: What are the best reducing agents for this one-pot reaction?

A1: The key is to use a reducing agent that is selective for the imine over the aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is more reactive towards the protonated imine than the starting carbonyl group at mildly acidic pH.[8] However, it is highly toxic and can generate hydrogen cyanide, so careful handling is required.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is effective for a wide range of substrates.

  • Borane-Pyridine Complex: This is a cheaper and less toxic alternative to sodium cyanoborohydride for reductive aminations.[9][10][11]

  • Catalytic Hydrogenation: This can also be used, but careful control of conditions is needed to avoid reduction of the aldehyde before imine formation.

Q2: The reaction seems to stop at the imine or hemiaminal stage. Why?

A2: This can be due to several factors:

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate. If the medium is too acidic, the amine source will be fully protonated and non-nucleophilic. If it's too basic, the dehydration step will be slow.

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water. The presence of a dehydrating agent, such as molecular sieves, can help drive the reaction forward.[12]

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Inefficient imine formation.Optimize the pH of the reaction. Add a dehydrating agent like molecular sieves.
Reduction of the starting aldehyde.Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Formation of a Secondary Amine The product amine reacts with the starting aldehyde.Use a large excess of the ammonia source to outcompete the product amine.
Difficult Purification Presence of unreacted aldehyde and other byproducts.Consider purifying the intermediate imine before the reduction step. Use acid-base extraction to separate the basic amine product from neutral impurities.[7]

Section 4: Route 3 - Hofmann Rearrangement of 5-Bromonicotinamide

The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one less carbon atom.[2][13] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.[2][14]

Reaction Pathway: Hofmann Rearrangement

amide 5-Bromonicotinamide isocyanate Isocyanate Intermediate amide->isocyanate + Br2, NaOH reagents Br2, NaOH reagents->isocyanate carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H2O hydrolysis Hydrolysis hydrolysis->carbamic_acid product This compound carbamic_acid->product - CO2 decarboxylation Decarboxylation (-CO2) decarboxylation->product

Caption: The transformation of an amide to an amine via the Hofmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Hofmann rearrangement?

A1: The key to a high-yielding Hofmann rearrangement is careful control of the reaction conditions:

  • Stoichiometry: Precise stoichiometry of the bromine and base is crucial. Typically, slightly more than one equivalent of bromine and at least two equivalents of strong base are used.

  • Temperature: The initial reaction of the amide with bromine and base is often carried out at low temperatures. The rearrangement step (conversion of the N-bromoamide to the isocyanate) usually requires heating.

  • Base: Sodium hydroxide or potassium hydroxide are commonly used. The concentration of the base can also influence the reaction outcome.

Q2: Are there any common side reactions to be aware of?

A2: Yes, potential side reactions include:

  • Formation of Ureas: If the isocyanate intermediate reacts with the product amine, a urea byproduct can form. This can be minimized by ensuring efficient hydrolysis of the isocyanate.

  • Incomplete Reaction: If the temperature is not high enough or the reaction time is too short, the reaction may not go to completion.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete rearrangement.Ensure the reaction is heated sufficiently after the initial low-temperature addition.
Formation of urea byproducts.Maintain a sufficient concentration of water and base to promote rapid hydrolysis of the isocyanate.
Product Degradation Harsh reaction conditions.Carefully control the temperature during the heating phase.
Difficult Isolation The product may be soluble in the aqueous basic solution.Ensure thorough extraction with a suitable organic solvent after neutralizing the reaction mixture.

Section 5: General Purification Strategies

The basic nature of the pyridine ring and the primary amine in the product can present challenges during purification.

  • Acid-Base Extraction: This is a highly effective method. By washing the organic layer with a dilute acid (e.g., HCl), the amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure amine.[7]

  • Column Chromatography: While effective, tailing is a common issue on silica gel due to the basicity of the product. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Distillation: For larger quantities, vacuum distillation can be a viable purification method if the product is thermally stable.

By understanding the underlying chemistry of each synthetic route and anticipating potential pitfalls, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • ACS Publications. (n.d.). New Method Improves Nitrile Reductions. C&EN Global Enterprise.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reddit. (2018). Nitrile reduction issues. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
  • Kumar, A., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1149-1151.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995).
  • Wikipedia. (n.d.). Pyridine.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s).
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16345–16354.
  • Chemistry LibreTexts. (2023). Hofmann rearrangement.
  • Wikipedia. (n.d.). Reductive amination.
  • BenchChem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • Khan Academy. (n.d.).
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PubMed. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male.
  • MDPI. (2023).
  • Cardiff University. (n.d.).
  • Chemistry LibreTexts. (2022). 5.
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • PubMed Central. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male.
  • Arctom. (n.d.). CAS NO. 73335-64-5 | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
  • PubMed Central. (n.d.). Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging.

Sources

Technical Support Center: Synthesis of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Logical Troubleshooting Workflow

Before diving into specific synthetic routes, it's beneficial to have a general troubleshooting framework. When an unexpected result occurs, a systematic approach can quickly identify the root cause.

G A Unexpected Result (Low Yield, Impurity Profile) B Analyze Reaction Data (TLC, LC-MS, NMR) A->B C Identify Symptom (e.g., Debromination, Dimer Formation) B->C D Consult Troubleshooting Guide (Match Symptom to Cause) C->D E Formulate Hypothesis (e.g., Catalyst Incompatibility, Over-reduction) D->E F Design Remedial Experiment (e.g., Change Reagent, Modify Conditions) E->F G Implement & Monitor F->G H Successful Synthesis G->H Problem Solved I Re-evaluate & Iterate G->I Problem Persists I->E

Caption: General workflow for troubleshooting synthetic side reactions.

Route 1: Reduction of 5-Bromonicotinonitrile

This is one of the most direct routes, typically employing either catalytic hydrogenation or a metal hydride reducing agent. While straightforward, this pathway is prone to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a significant amount of a byproduct with a mass 80 Da less than my product after catalytic hydrogenation. What is it and how can I prevent it?

A: This byproduct is almost certainly the debrominated compound, 3-(aminomethyl)pyridine.

  • Causality: This side reaction is known as hydrodehalogenation and is particularly common when using palladium-based catalysts (e.g., Pd/C).[1] The palladium surface can catalytically cleave the carbon-bromine bond in the presence of hydrogen.

  • Troubleshooting & Solutions:

    • Change of Catalyst: Switch to a catalyst less prone to causing hydrodehalogenation. Platinum-based catalysts (e.g., Platinum on Carbon) or Raney Nickel are often better alternatives for substrates containing aryl halides.[1]

    • Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly decrease the rate of dehalogenation. Monitor the reaction carefully by TLC or LC-MS to stop it as soon as the starting material is consumed.

    • Use of Catalyst Modifiers: In some cases, adding a small amount of a catalyst "poison" or modifier, like a sulfur-containing compound, can selectively block the active sites responsible for dehalogenation without completely inhibiting the nitrile reduction.[2]

Q2: I'm observing a major impurity with approximately double the mass of my desired product during my LiAlH₄ reduction. What is happening?

A: You are likely forming the secondary amine, bis((5-bromopyridin-3-yl)methyl)amine.

  • Causality: This is a classic side reaction in nitrile reductions. The reaction proceeds through an intermediate imine. The desired primary amine product, once formed, can act as a nucleophile and attack this imine intermediate. A subsequent reduction of the resulting aminal yields the secondary amine. This issue is prevalent in both catalytic hydrogenation and metal hydride reductions.[3]

  • Troubleshooting & Solutions:

    • Slow Addition/Inverse Addition: To minimize the concentration of the primary amine product available to react with the imine intermediate, try an "inverse addition." Slowly add the LiAlH₄ solution to the nitrile solution at a low temperature (e.g., 0 °C). This keeps the concentration of the reducing agent high relative to the product.

    • Catalyst Choice (for Hydrogenation): For catalytic hydrogenation, catalyst structure can influence selectivity. Atomically dispersed catalysts have been shown to control the formation of primary vs. secondary amines by altering the hydrogenation pathway of key intermediates.[3] While not always accessible, this highlights the importance of catalyst screening.

    • Use of Additives: Adding a reagent that can "trap" the intermediate imine or the primary amine product can prevent dimer formation. For example, in some reductive aminations, the inclusion of an acid can protonate the primary amine, rendering it non-nucleophilic.

G cluster_main Main Reaction Path cluster_side Side Reaction A 5-Bromonicotinonitrile B Intermediate Imine A->B [H] C This compound (Primary Amine - Product) B->C [H] D Intermediate Aminal C->B Nucleophilic Attack C->D E Secondary Amine Byproduct D->E [H]

Caption: Formation of secondary amine byproduct during nitrile reduction.

Q3: My reduction with LiAlH₄ seems sluggish, and upon workup, I get a complex mixture. What are the critical parameters for this reaction?

A: Lithium aluminum hydride (LiAlH₄) is a powerful but highly reactive reagent that requires careful handling and specific conditions for success.[4][5]

  • Causality: Sluggishness can result from deactivated LiAlH₄ due to moisture. Complex mixtures often arise from an improper workup procedure, which can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: Ensure your solvent (e.g., THF, diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Controlled Workup Protocol: A standardized workup is critical. The Fieser workup is a reliable method to produce granular aluminum salts that are easily filtered.[6] For a reaction containing 'X' grams of LiAlH₄:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add 'X' mL of water.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Warm to room temperature and stir for 15-30 minutes.

      • Add anhydrous MgSO₄, stir, and filter off the solids.

Reducing AgentTypical ConditionsCommon Side ReactionsMitigation Strategy
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to RTSecondary amine formation; Difficult workupInverse addition; Fieser workup[6]
H₂ / Pd-C H₂ (1-5 atm), MeOH or EtOH, RTDebromination ; Secondary amine formationSwitch to Pt or Ni catalyst; Lower H₂ pressure
H₂ / Raney Ni H₂ (1-10 atm), NH₃/MeOH, RTSecondary amine formationHigh concentration of NH₃ can suppress side reaction
NaBH₄ / CoCl₂ MeOH, RTIncomplete reductionEnsure activation of CoCl₂ with NaBH₄ first

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines by avoiding the overalkylation common with other methods.[7][8] It involves the N-alkylation of potassium phthalimide with a suitable halo-methylpyridine, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: My initial alkylation of potassium phthalimide with 3-(chloromethyl)-5-bromopyridine is not proceeding to completion. Why?

A: While the pyridyl-methyl halide is activated for SN2 reactions, several factors can impede this step.

  • Causality:

    • Poor Solubility: Potassium phthalimide has low solubility in many common aprotic solvents.

    • Base Incompatibility: The starting halide may be unstable to strongly basic conditions if any residual base is present.

    • Solvent Choice: The solvent plays a critical role in SN2 reactions.

  • Troubleshooting & Solutions:

    • Solvent Selection: Use a polar aprotic solvent that is known to work well for Gabriel syntheses, such as DMF (N,N-dimethylformamide).[7][9]

    • Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase both solubility and reaction rate. Monitor by TLC to avoid decomposition.

    • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction if solubility is the primary issue.

Q2: The final deprotection step with hydrazine is giving me a low yield and a product that is difficult to purify. What are the best practices?

A: The hydrazinolysis step (Ing-Manske procedure) is effective but can present challenges, primarily in the removal of the phthalhydrazide byproduct.[9][10]

  • Causality: Phthalhydrazide is often a poorly soluble solid that can precipitate with the product, making isolation difficult. Harsh acidic hydrolysis conditions, an alternative to hydrazine, can cleave other functional groups or be incompatible with the pyridine ring.

  • Troubleshooting & Solutions:

    • Filtration and Extraction: After the reaction with hydrazine hydrate in a solvent like ethanol, the phthalhydrazide precipitate should be removed by filtration. It is often beneficial to first dilute the mixture with a non-polar solvent or cool it to maximize precipitation. The desired amine in the filtrate can then be isolated by extraction after an appropriate pH adjustment.

    • Acidic Wash: After removing the bulk of the phthalhydrazide, an acidic wash (e.g., dilute HCl) will protonate your amine product, moving it to the aqueous layer. The neutral, unreacted starting material and other non-basic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer and extracting with an organic solvent will yield a cleaner product.

References

  • Vertex AI Search. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Benchchem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Reddit. (2020). Will LiAlH4 substitute a Br? r/OrganicChemistry.
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
  • Benchchem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • J&K Scientific LLC. (2025). Gabriel Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. RSC Publishing.
  • ResearchGate. (n.d.). Proposed mechanism of the debenzylation side reaction of 3-(benzylamino).
  • PMC - NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Prime Scholars. (n.d.). Selective Blockage Of The Catalyst Active Sites For The Hydrogena.
  • Jack Westin. (n.d.). Organic Chemistry: Reduction Reactions (Hydrogenation Reactions).
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • PMC - NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.

Sources

Technical Support Center: Purification of Crude (5-Bromopyridin-3-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (5-Bromopyridin-3-yl)methanamine using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this specific purification process.

Section 1: Understanding the Analyte and Initial Method Development

Before initiating any purification, a thorough understanding of the target molecule, this compound, is critical. Its chemical properties will dictate the optimal chromatographic conditions.

This compound)

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

  • Appearance: Solid

  • Key Features: A pyridine ring, a primary amine, and a bromine atom. The pyridine nitrogen and the primary amine make the molecule basic and polar.

FAQ 1.1: How do I select the right stationary phase for purifying this compound?

Answer: The presence of the basic amine and pyridine functionalities is the most critical factor. Standard silica gel is acidic and can lead to strong, sometimes irreversible, adsorption of basic compounds, resulting in poor recovery and peak tailing.[1]

Here’s a decision-making framework:

  • Standard Silica Gel (with modifier): This is the most common and cost-effective option. However, it is crucial to neutralize the acidic silanol groups. This is achieved by adding a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.5-2%).[1][2]

  • Deactivated Silica Gel: Some commercial silica gels are end-capped or treated to reduce the acidity of the silanol groups. While an improvement, a basic modifier in the mobile phase is still often recommended for highly basic compounds.

  • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for this application.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option specifically designed for the purification of basic compounds.[3] The stationary phase is covalently modified with amino groups, which shields the analyte from the acidic silanol groups.

  • Reversed-Phase (C18) Silica: For highly polar compounds that do not move on a normal-phase system, reversed-phase chromatography is a viable alternative.[3][4] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[3]

FAQ 1.2: What is a good starting point for the mobile phase?

Answer: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.

Recommended Starting Systems for TLC Analysis:

  • System A: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). Start with a 98:2 DCM:MeOH ratio and gradually increase the methanol concentration.

  • System B: Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine (TEA). Start with a 20:80 EtOAc:Hexanes ratio and increase the ethyl acetate concentration.

  • System C (for very polar impurities): A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane (1-10%).[4]

Workflow for Mobile Phase Selection:

Caption: Workflow for selecting an appropriate mobile phase.

FAQ 1.3: How can I visualize this compound on a TLC plate?

Answer: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, it should be visible under a UV lamp at 254 nm.[5] For confirmation, or if the concentration is low, various chemical stains can be used:

StainPreparationVisualizationTarget Functionality
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterYellow/brown spots on a purple backgroundCompounds that can be oxidized (amines, alcohols, etc.)
Ninhydrin 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acidPurple/pink spotsPrimary and secondary amines
Anisaldehyde 135 mL absolute ethanol, 5 mL concentrated H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehydeVarious colors upon heatingBroad range of compounds

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Problem 2.1: My compound is streaking or tailing badly on the TLC plate and the column.

Possible Cause: This is a classic sign of strong interaction between the basic amine/pyridine and the acidic silica gel.[1]

Solutions:

  • Add a Basic Modifier: As mentioned in FAQ 1.1, add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[2] This will compete with your compound for the acidic sites on the silica.

  • Pre-treat the Silica: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier. This ensures the silica is neutralized before your compound is loaded.[2]

  • Dry Loading with Deactivated Silica: Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique can sometimes improve resolution by ensuring a very flat and even loading band.

Problem 2.2: My compound is not eluting from the column, even with a very polar solvent system (e.g., 10% MeOH in DCM).

Possible Cause 1: Irreversible Adsorption The basicity of your compound might be causing it to bind irreversibly to the acidic silica gel.[3]

Solutions:

  • Flush with a Stronger, Basic Eluent: Try flushing the column with a mixture of 10-20% methanol in DCM containing 1-2% ammonium hydroxide.[4]

  • Switch to a Different Stationary Phase: This is a strong indication that standard silica is not suitable for your compound. Consider using alumina, amine-functionalized silica, or switching to a reversed-phase C18 column.[3]

Possible Cause 2: On-Column Decomposition The acidic nature of the silica gel may be degrading your compound.[4]

Solutions:

  • Perform a 2D TLC Stability Test:

    • Spot your crude mixture on one corner of a square TLC plate.

    • Run the plate in your chosen mobile phase.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same mobile phase.

    • If your compound is stable, all spots will lie on the diagonal. Off-diagonal spots indicate decomposition.[6][7]

Caption: Workflow for a 2D TLC stability test.

Problem 2.3: I'm getting poor separation between my product and an impurity.

Possible Cause 1: Inappropriate Mobile Phase Polarity The polarity of your eluent may not be optimized to resolve the components of your mixture.

Solutions:

  • Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.

  • Try a Different Solvent System: Sometimes, changing one of the solvents can significantly alter the selectivity. For example, if you are using EtOAc/Hexanes, try DCM/MeOH.

Possible Cause 2: Overloading the Column Applying too much crude material to the column can lead to broad peaks and poor separation.

Solutions:

  • Reduce the Amount of Crude Material: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.

  • Use a Wider Column: Increasing the diameter of the column provides more surface area for the separation to occur.

Problem 2.4: I see a new spot on the TLC of my collected fractions that wasn't in the crude mixture.

Possible Cause: This is another indication of on-column decomposition.[4] The longer your compound is in contact with the silica, the more likely it is to degrade.

Solutions:

  • Run the Column Faster: A slightly higher flow rate can reduce the residence time of your compound on the column.

  • Use a Deactivated Stationary Phase: As mentioned previously, alumina or amine-functionalized silica are less likely to cause decomposition of basic compounds.[3]

  • Check for Air or Water Sensitivity: Your compound might be reacting with air or residual water on the silica gel. Ensure you are using dry solvents and consider running the column under an inert atmosphere (e.g., nitrogen).

Section 3: Potential Impurities and Their Removal

The purification strategy should also consider potential impurities from the synthesis of this compound. Common synthetic routes often involve the reduction of a nitrile or an amide.

Potential Process-Related Impurities:

Impurity NamePotential OriginChromatographic Behavior
5-Bromonicotinonitrile Unreacted starting materialLess polar than the product
5-Bromonicotinamide Intermediate in some synthetic routesMore polar than the product
Bis((5-bromopyridin-3-yl)methyl)amine Dimerization during synthesisPolarity can vary, but often similar to the product

Strategies for Removing Specific Impurities:

  • Less Polar Impurities (e.g., 5-Bromonicotinonitrile): These will elute from the column before your product. Start with a less polar mobile phase to wash these impurities off the column first, then increase the polarity to elute your desired compound.

  • More Polar Impurities (e.g., 5-Bromonicotinamide): These will elute after your product or may remain on the column. After collecting your product, you can flush the column with a highly polar solvent to remove these impurities.

  • Impurities with Similar Polarity: This is the most challenging scenario.

    • Optimize Selectivity: Try different solvent systems (e.g., switching from an EtOAc-based system to a DCM-based system).

    • Gradient Elution: A gradual increase in the mobile phase polarity can sometimes improve the separation of closely eluting compounds.

    • Alternative Chromatography: If normal-phase chromatography fails to provide adequate separation, consider reversed-phase HPLC for a high-purity final product.

References

  • SIELC Technologies. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • University of Rochester, Department of Chemistry.
  • SIELC Technologies. Pyridine.
  • ResearchGate.
  • LabSolutions. 1-(5-bromopyridin-3-yl)methanamine.
  • Benchchem.
  • Biotage.
  • DTIC.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Wiley-VCH.
  • Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.
  • Wiley-VCH.
  • National Institutes of Health. Detection Progress of Selected Drugs in TLC.
  • MDPI.
  • ResearchGate.
  • ECHEMI. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
  • PubChem. (5-Bromopyridin-3-yl)(phenyl)methanone.
  • National Institutes of Health.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • ChemScene. (3-Bromo-5-chloropyridin-2-yl)methanamine.
  • World Journal of Pharmaceutical Research.
  • BLDpharm. (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone.
  • Arctom. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
  • R. Williams.
  • ChemicalBook. (5-bromopyridin-3-yl)(4-phenylphenyl)methanamine.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • MDPI. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.
  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
  • Prime Scholars.

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this powerful yet sometimes temperamental transformation. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling with a bromopyridine substrate is resulting in a low or no yield. What are the most common culprits and how can I address them?

Low yields in Suzuki couplings involving bromopyridines are a frequent challenge. The issues often trace back to the unique electronic properties and coordinating ability of the pyridine ring. Here’s a breakdown of the most probable causes and a systematic approach to resolving them.

Core Issue: Catalyst Inhibition and Inefficient Oxidative Addition

The lone pair of electrons on the pyridine nitrogen can be a double-edged sword. While it influences the ring's electronics, it can also coordinate with the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive species.[1][2] This is particularly problematic with 2-bromopyridines. Furthermore, the carbon-bromine bond of bromopyridines can be less reactive than in other aryl systems, leading to a sluggish oxidative addition step, which is often rate-limiting.[1]

Troubleshooting Workflow: A Systematic Approach

To logically diagnose the issue, consider the following workflow, which prioritizes screening the most impactful variables first.

Suzuki_Troubleshooting start Low Yield with Bromopyridine catalyst Catalyst System Evaluation Ligand Screening Palladium Precursor start->catalyst base Base Optimization Strength & Solubility catalyst->base No Improvement success Improved Yield catalyst->success Success solvent Solvent System Check Polarity & Biphasic vs. Monophasic base->solvent No Improvement base->success Success temp Temperature & Time Adjustment solvent->temp No Improvement solvent->success Success reagents Reagent Stability Boronic Acid/Ester Integrity Substrate Purity temp->reagents No Improvement temp->success Success reagents->success Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings of bromopyridines.

Solution Pathway 1: Re-evaluating the Catalyst System

The choice of palladium precursor and, more critically, the phosphine ligand is paramount for success with heteroaryl halides.[3][4]

  • The Ligand is Key: Standard ligands like triphenylphosphine (PPh₃) often fail with pyridinic substrates due to their propensity for catalyst deactivation.[5] The solution is to employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and sterically shield the metal from coordinating with the pyridine nitrogen.[1][4]

    Actionable Advice: Conduct a small screen of ligands. The "Buchwald ligands" are a go-to family for these challenging substrates.[6]

Ligand SuggestionPalladium Precursor(s)Typical Loading (mol%)Key Advantages for Bromopyridines
SPhos Pd(OAc)₂, Pd₂(dba)₃2-6Excellent for heteroaryl chlorides and bromides; promotes reductive elimination.[5][6]
XPhos Pd(OAc)₂, Pd₂(dba)₃2-6Highly universal, effective for hindered and unactivated heteroaryl halides.[1]
RuPhos Pd(OAc)₂, Pd₂(dba)₃2-4Often effective when other ligands fail, particularly with electron-rich heteroaryls.[1]
P(t-Bu)₃ Pd₂(dba)₃2-5A very electron-rich and bulky ligand that can facilitate difficult oxidative additions.[7][8]
Pd(dppf)Cl₂ N/A (Pre-formed)3-5A reliable, air-stable precatalyst that is often a good starting point for screening.[8][9]
  • Palladium Source and Loading: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, they require in-situ reduction to the active Pd(0) species.[5][7] If you suspect inefficient catalyst formation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, although the ligand itself may not be optimal.[5][10] For particularly stubborn couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.[7]

Solution Pathway 2: Optimizing the Base and Solvent System

The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[11] Its strength, solubility, and interaction with the solvent system can dramatically impact the reaction outcome.

  • Base Selection: The choice of base can significantly affect the reaction rate and yield. A screen of different bases is often necessary.[9]

    • K₃PO₄ (Potassium Phosphate): Often a superior choice for challenging couplings. It is a strong base that can be highly effective, especially for less reactive substrates.[5][9][10]

    • K₂CO₃ (Potassium Carbonate): A common, cost-effective, and reliable choice.[5]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and often more soluble base that can provide higher yields but is more expensive.[5][9]

  • The Role of Water: Most Suzuki reactions benefit from a biphasic solvent system, typically an organic solvent (like 1,4-dioxane, toluene, or THF) with water.[7][9] Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[12] However, for anhydrous couplings using K₃PO₄, adding a small amount of water (e.g., 3-5 equivalents) can be beneficial.[13]

Question 2: I'm observing significant amounts of side products. What are they, and how can I prevent them?

Side reactions are a common source of yield loss and purification headaches. The two most prevalent culprits in couplings with bromopyridines are protodeboronation and homocoupling.

1. Protodeboronation: The Boronic Acid Killer

This is a side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a hydrogen atom, effectively destroying your nucleophile.[1][14] This is particularly problematic with heteroaryl boronic acids and under basic conditions.[14]

Causality:

  • Presence of Protons: Water or other protic sources in the reaction mixture can serve as the proton source.[14]

  • Base-Mediated Decomposition: The base required for the Suzuki coupling can also promote protodeboronation.[14][15]

  • Elevated Temperatures: Higher temperatures can accelerate this undesired pathway.[14]

Mitigation Strategies:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][7]

  • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and reagents can minimize this side reaction.[1]

  • Control Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help compensate for some decomposition and drive the reaction to completion.[5][7]

2. Homocoupling: The Dimerization Problem

This side reaction leads to the formation of a biaryl product from the coupling of two molecules of your boronic acid or, less commonly, two molecules of your bromopyridine.[1][15]

Causality:

  • Oxygen: The primary culprit for boronic acid homocoupling is the presence of oxygen, which can interfere with the catalytic cycle and promote oxidative dimerization.[1][5][7]

Mitigation Strategies:

  • Thorough Degassing: This is non-negotiable for a successful Suzuki coupling. It is critical to remove dissolved oxygen from your solvent and reaction mixture. Standard techniques include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[7][9]

    • Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.[8][9]

General Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki coupling of a generic bromopyridine with an arylboronic acid. Remember, optimization is often required.[5]

Reaction Setup:

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Bromopyridine (1.0 eq), Boronic Acid/Ester (1.2-1.5 eq), and Base (2.0-3.0 eq) in a dry flask. b Add Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., SPhos, 4 mol%). a->b c Evacuate and backfill flask with Argon/Nitrogen (3x). b->c d Add degassed solvent(s) via syringe. c->d e Heat reaction to desired temperature (e.g., 80-110 °C) with vigorous stirring. d->e f Monitor reaction progress by TLC/LC-MS. e->f g Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate), and filter. h Concentrate filtrate under reduced pressure. g->h i Purify crude product by flash column chromatography. h->i

Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.

Detailed Steps:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5][9]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[5]

  • Inerting: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring and monitor by an appropriate technique (TLC, LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, you can significantly increase your success rate with these valuable but challenging substrates.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Benchchem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • Benchchem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Benchchem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Leadbeater, N. E., & Marco, M. (2009).
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.

Sources

Technical Support Center: Optimization of Catalyst Loading for (5-Bromopyrin-3-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (5-Bromopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing catalyst loading for various cross-coupling reactions. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, efficient and reproducible reactions with this substrate are critical.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for this compound, and what is a typical starting catalyst loading?

A1: this compound is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. A typical starting catalyst loading for these reactions is between 0.5 to 5 mol%.[2][3] However, the optimal loading is highly dependent on the specific reaction, ligand, base, and solvent system. For initial screening, a loading of 1-2 mol% is a robust starting point. It's often more practical to express catalyst quantity in mol % relative to the limiting reagent rather than ppm, though both are used in literature.[4]

Q2: Why are pyridine-containing substrates like this compound challenging in cross-coupling reactions?

A2: Pyridine derivatives can be challenging for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity or leading to catalyst deactivation.[5][6] This is particularly problematic with 2-substituted pyridines, but can also affect 3-substituted pyridines.[7] Additionally, the electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8] The primary amine group in this compound can also act as a ligand, further complicating the reaction.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand is crucial for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.[9] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like aryl chlorides or heteroaryl halides.[10][11] These ligands can promote efficient oxidative addition and prevent catalyst deactivation, often allowing for lower catalyst loadings (e.g., < 1 mol%).[12] An increased ligand-to-metal ratio can sometimes improve catalyst stability, but an excessive amount can also inhibit the reaction by occupying coordination sites on the palladium.[10]

Q4: Can I use a Pd(II) precatalyst, and how does that affect the reaction?

A4: Yes, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. These are generally more stable and easier to handle than Pd(0) sources. However, they must be reduced in situ to the active Pd(0) species.[13][14] This reduction can be effected by phosphine ligands, amines, or other reagents in the reaction mixture.[13] Modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) are often more efficient as they rapidly generate the active LPd(0) catalyst upon exposure to a base, leading to more reliable results and potentially lower required loadings.[10][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to Product
  • Symptoms: Starting material remains largely unreacted after the expected reaction time, as observed by TLC, GC-MS, or LC-MS.

  • Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Catalyst Activity The chosen catalyst/ligand system may not be active enough for this specific transformation. The pyridine nitrogen can inhibit the catalyst.
Solution: Screen a panel of ligands. For Suzuki reactions, consider electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) or NHC ligands. For Buchwald-Hartwig, specific ligands are designed for different amine classes.[15][16] Consider using a more robust palladacycle precatalyst.[10]
Catalyst Deactivation The active Pd(0) species is unstable under the reaction conditions and decomposes before the reaction is complete. This can be caused by high temperatures, impurities, or reaction with the substrate/product.[17]
Solution: 1. Increase Ligand Ratio: Add an extra equivalent of ligand relative to the palladium source to improve stability.[10] 2. Lower Temperature: Run the reaction at the lowest effective temperature. 3. Use a Precatalyst: Switch from a Pd(II) salt to a well-defined precatalyst that generates the active species more cleanly.[13]
Poor Reagent Purity/Quality Impurities in starting materials, solvents, or base can poison the catalyst. Water and oxygen can be particularly detrimental.
Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Use a freshly opened bottle of base or dry it before use. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[18]
Incorrect Base or Solvent The base may be too weak to facilitate the transmetalation step (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig), or it may be poorly soluble in the chosen solvent.[18][19] Some solvents, like acetonitrile or pyridine, can inhibit the catalyst.[13][18]
Solution: For Suzuki couplings with bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2][20] For Buchwald-Hartwig, NaOtBu is common but can be incompatible with sensitive groups; weaker bases like K₃PO₄ can be an alternative.[18] Ensure the chosen solvent (e.g., toluene, dioxane, 2-MeTHF) can dissolve the base or at least allow for an effective slurry.
Issue 2: Reaction Stalls or is Sluggish
  • Symptoms: The reaction proceeds initially but stops before completion, or the reaction rate is extremely slow.

  • Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Catalyst Loading Too Low While the goal is to minimize catalyst loading, an insufficient amount will naturally lead to a slow reaction or incomplete conversion. This is especially true for challenging substrates.
Solution: Incrementally increase the catalyst loading. Double the initial loading (e.g., from 1 mol% to 2 mol%) to see if the rate and conversion improve significantly. If so, you can then fine-tune the loading downwards in smaller steps.
Gradual Catalyst Deactivation The catalyst is slowly degrading over the course of the reaction. This is different from rapid decomposition at the start.
Solution: Perform a time-course analysis (see Protocol 2). If the reaction starts and then plateaus, catalyst deactivation is likely. Consider a more stable ligand or a lower reaction temperature. In some cases, a second addition of catalyst mid-reaction can be diagnostic, though not ideal for a final protocol.
Product Inhibition The desired product, which also contains a pyridine ring, can coordinate to the palladium center more strongly than the starting material, slowing down the catalytic turnover.
Solution: This is a challenging issue. Increasing the reaction temperature might help dissociate the product from the catalyst, but this risks faster catalyst decomposition. Screening different ligands is the most effective strategy, as a bulkier ligand might create steric hindrance that disfavors product binding.
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodebromination)
  • Symptoms: Significant peaks corresponding to homocoupled boronic acid (in Suzuki reactions) or debrominated starting material (Ar-H) are observed in the crude reaction analysis.

  • Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Protodebromination (Ar-Br → Ar-H) This side reaction replaces the bromine atom with hydrogen. It can be caused by trace water in the presence of base and is often more prevalent at low catalyst loadings or with slow reactions.
Solution: Rigorously exclude water and oxygen from the reaction. Ensure solvents are anhydrous and the reaction is performed under a positive pressure of inert gas. Sometimes, a more active catalyst system that promotes the desired cross-coupling at a faster rate can outcompete this side reaction.
Homocoupling of Boronic Acid In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen and can be a sign of inefficient transmetalation.
Solution: Thoroughly degas all solvents and reagents before use. Ensure the base is appropriate to facilitate efficient transmetalation, which is the key step where the boronic acid moiety is transferred to the palladium center.[19]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a systematic approach to finding the minimum effective catalyst loading.

  • Setup: In parallel, prepare several oven-dried vials, each with a magnetic stir bar.

  • Reagent Preparation: To each vial, add this compound (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.1–1.5 equiv).

  • Catalyst/Ligand Addition:

    • Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if applicable. This ensures accurate dispensing of small quantities.

    • Add the catalyst system to each vial to achieve a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Inert Atmosphere: Cap the vials with septa, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Base and Solvent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0-3.0 equiv) followed by the degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vials in a pre-heated reaction block at the desired temperature.

  • Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product.

  • Analysis: Identify the lowest catalyst loading that provides the desired level of conversion (>95%) in a reasonable timeframe.

Workflow for Optimizing Catalyst Loading

The following diagram illustrates a logical workflow for troubleshooting and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Refinement cluster_2 Phase 3: Optimization A Start: Choose Catalyst System (e.g., Pd(OAc)2/SPhos, 2 mol%) B Run Initial Reaction (e.g., Toluene, K3PO4, 100°C) A->B C Analyze Outcome (LC-MS/GC-MS) B->C D Conversion >95%? C->D E Low Conversion/ Stalled Reaction D->E No F High Conversion D->F Yes G Troubleshoot: 1. Screen Ligands 2. Change Base/Solvent 3. Increase Temperature E->G I Systematically Reduce Catalyst Loading (1%, 0.5%, 0.1%...) F->I H Re-run Reaction G->H H->C J Monitor Conversion vs. Time I->J K Identify Minimum Effective Loading (Cost vs. Time Trade-off) J->K

Caption: Workflow for catalyst loading optimization.

Protocol 2: Time-Course Analysis to Differentiate Low Activity from Deactivation

This experiment helps determine why a reaction is failing.

  • Set up a single, larger-scale reaction using the conditions that resulted in low or stalled conversion.

  • Once the reaction begins, take small, uniform aliquots at regular time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Immediately quench each aliquot (e.g., by diluting in a solvent like ethyl acetate and filtering through a small plug of silica).

  • Analyze each quenched aliquot by LC-MS or GC-MS, using an internal standard for accurate quantification of starting material and product.

  • Plot the concentration of the product versus time.

    • Interpretation A (Low Activity): If the plot shows a slow but steady increase in product over the entire time course, the catalyst is active but slow. The solution may be a higher temperature or a more active ligand.

    • Interpretation B (Deactivation): If the plot shows an initial rapid increase in product followed by a plateau where the concentration no longer changes, the catalyst was active initially but has since died. The solution is to focus on improving catalyst stability (e.g., different ligand, lower temperature, higher ligand/Pd ratio).

Troubleshooting Decision Tree

This diagram provides a visual guide for diagnosing common reaction failures.

G Start Reaction Failure: Low Conversion or Stalled Check_SM Is Starting Material Consumed? Start->Check_SM Cause_Decomp Probable Cause: Starting Material Decomposition Check_SM->Cause_Decomp Yes Cause_Catalyst Probable Cause: Catalyst Inactivity or Deactivation Check_SM->Cause_Catalyst No Solution_Decomp Solution: - Use milder base - Lower reaction temperature Cause_Decomp->Solution_Decomp Check_SideProducts Side Products Observed? (e.g., Debromination) Cause_Catalyst->Check_SideProducts Cause_SideRxn Probable Cause: Side Reactions Dominating Check_SideProducts->Cause_SideRxn Yes Cause_Inactivity Probable Cause: Poor Catalyst Activity Check_SideProducts->Cause_Inactivity No Solution_SideRxn Solution: - Rigorously exclude H2O/O2 - Use more active catalyst to accelerate desired reaction Cause_SideRxn->Solution_SideRxn Solution_Inactivity Solution: 1. Screen different ligands 2. Use stronger base 3. Switch to a precatalyst Cause_Inactivity->Solution_Inactivity

Caption: Decision tree for troubleshooting reaction failures.

References

  • C. J. A. Warner, S. J. F. Macdonald, M. G. Russell, and A. C. Whitwood, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [Link]
  • A. A. F. Al-bayati, S. A. H. Hadzor, and M. I. T. H. Al-doori, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," Molecules, 2022. [Link]
  • S. Aboutahab, L. E. G. T. Rijk, and T.
  • M. Požar, M. Grilc, and B. Pinter, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, 2022. [Link]
  • M. B. K. A.
  • CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn Website. [Link]
  • MySkinRecipes, "this compound," MySkinRecipes Website. [Link]
  • A. A. D. M. Yasnii and P. V. S.
  • ResearchGate, "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF," ResearchG
  • L. M. Repetto, A. L. Fuller, and C. J.
  • S. Shi, M.
  • Y. Wang, W. Chen, and C.
  • D. G. P. de Andrade, M. P. C. Carrejo, and G. F. de Souza, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]
  • Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions," Chemical.AI Website, 2025. [Link]
  • G. L. Samp, S. L. R. K. C. S. L. R. K., and T. N. G. L. Samp, "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions," Organic Letters, 2014. [Link]
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal Website. [Link]
  • S. H. Lee, S. Y. Lee, and J. H. Park, "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," Molecules, 2022. [Link]
  • L. R. Odell, O. D. P. G. Larhed, and L. R. Odell, "From Established to Emerging: Evolution of Cross-Coupling Reactions," The Journal of Organic Chemistry, 2024. [Link]
  • S. S. K. K. S. S. K., "Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis," Beilstein Journal of Organic Chemistry, 2022. [Link]
  • K. Koszinowski, "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions," Chemistry, 2015. [Link]
  • Chemistry LibreTexts, "2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023. [Link]
  • WuXi AppTec, "Condition Optimization for Buchwald-Hartwig Reactions," YouTube, 2025. [Link]
  • A. D. R. A. D. R.
  • J. A. P. J. A. P., "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions," Faraday Discussions, 2023. [Link]
  • S. K. S. S. K. S., "Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study," Catalysis Science & Technology, 2023. [Link]
  • Y. Monguchi, "Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading," Preprints.org, 2023. [Link]
  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal Website. [Link]
  • R. Sedghi, R. S. Varma, "Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media," Green Chemistry, 2020. [Link]
  • ResearchGate, "Table 2 : The effect of various bases on the Suzuki coupling reaction a," ResearchG
  • Jagriti Sharma, "Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053)," YouTube, 2020. [Link]
  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]

Sources

Technical Support Center: Strategies for Preventing Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

In the precise world of chemical synthesis, particularly in pharmaceutical and materials science, the formation of a single, desired product is the ultimate goal. However, reactions often yield a mixture of products, with the formation of di-substituted or poly-substituted byproducts being a common and frustrating challenge. These unwanted side reactions not only reduce the yield of the target molecule but also introduce significant purification difficulties, increasing both time and cost.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to diagnose and prevent the formation of di-substituted byproducts. We will move beyond simple procedural lists to explore the underlying principles of reaction control, empowering you to make informed decisions in your experimental design.

Core Principles: Understanding the Roots of Poor Selectivity

The battle between mono- and di-substitution is fundamentally a battle of reaction rates. If the mono-substituted product is more reactive than the starting material, it will readily undergo a second substitution. This is often the case in reactions like Friedel-Crafts alkylation, where the addition of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack.[1] Conversely, if the initial substitution deactivates the molecule, as in Friedel-Crafts acylation, polysubstitution is inherently suppressed.[1]

Key factors that govern this selectivity include:

  • Electronic Effects: The nature of the substituents on the substrate. Electron-donating groups (EDGs) activate a molecule towards further substitution, while electron-withdrawing groups (EWGs) deactivate it.

  • Steric Hindrance: The physical bulk of reactants and substituents can prevent reagents from accessing reactive sites.[2][3]

  • Reaction Conditions: Parameters such as stoichiometry, temperature, solvent, and catalyst choice can be manipulated to favor one reaction pathway over another.[4][5]

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific problems you might encounter in common reaction classes.

Category 1: Electrophilic Aromatic Substitution (EAS)

Q: I am attempting a Friedel-Crafts alkylation and getting a mixture of mono-, di-, and poly-alkylated products. How can I improve selectivity for the mono-substituted product?

A: This is a classic problem in Friedel-Crafts alkylation because the product is more reactive than the starting material.[1] Here are the primary strategies to overcome this:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of the aromatic substrate relative to the alkylating agent. By making the starting material statistically the most likely molecule for the electrophile to encounter, you can significantly favor mono-alkylation. This is a common industrial strategy to maximize yield and minimize waste.[6][7]

  • Temperature Control: Lowering the reaction temperature reduces the overall reaction rate. Since the second alkylation step often has a higher activation energy, reducing the available thermal energy can disproportionately slow this undesired follow-up reaction, thus improving selectivity for the mono-alkylated product.[8][9]

  • Alternative Synthetic Route (Acylation-Reduction): A superior method for introducing a primary alkyl group is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group deactivates the ring, preventing polysubstitution entirely.[1][7] The subsequent reduction converts the ketone to the desired alkyl group.

Q: My substrate is highly activated (e.g., phenol, aniline), and even mild halogenation leads to poly-substitution. What can I do?

A: Highly activated rings are extremely nucleophilic, making controlled mono-substitution difficult.[10]

  • Reduce Activating Influence: The most effective strategy is to temporarily convert the highly activating group into a less activating one. For anilines, acetylation to form an amide is a standard procedure. For phenols, conversion to an ester can serve the same purpose. This "tamed" substituent still directs ortho/para, but its reduced activating power allows the reaction to be stopped after the first substitution. The original group can be regenerated later via hydrolysis.[10]

  • Use a Protecting Group: If there are multiple positions susceptible to substitution, you can use a removable blocking group. For example, sulfonation is a reversible process. You can block the para position with an

    
     group, direct a second substituent to the ortho position, and then remove the sulfonic acid group with dilute acid.
    
Category 2: Reactions with Organometallics (e.g., Grignard Reagents)

Q: I'm trying to synthesize a ketone by reacting an ester with a Grignard reagent, but the reaction proceeds to form a tertiary alcohol. How do I stop the reaction at the ketone stage?

A: This "double addition" occurs because the intermediate ketone formed is more reactive towards the Grignard reagent than the starting ester.[11][12] Even with careful stoichiometric control, it is very difficult to prevent the second addition.[13]

  • Use a Weinreb Amide: The most robust solution is to use a Weinreb amide (

    
    -methoxy-
    
    
    
    -methyl amide) instead of an ester. The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until the acidic workup, at which point no Grignard reagent remains to react further. This is a highly reliable method for ketone synthesis.[14]
  • Low-Temperature, Slow Addition: While less effective than the Weinreb amide approach, adding the Grignard reagent very slowly at a low temperature (e.g., -78 °C) can sometimes improve the yield of the ketone. The goal is to keep the instantaneous concentration of the Grignard reagent low to minimize its reaction with the newly formed ketone.

Category 3: Nucleophilic Substitution

Q: I have a substrate with two potential leaving groups. How can I selectively substitute only one?

A: Selectivity in these cases depends on the relative reactivity of the leaving groups and their positions on the molecule.

  • Electronic Activation (SNAr): In nucleophilic aromatic substitution (SNAr), the reaction is driven by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. A leaving group that is meta to the EWG will be significantly less reactive.[15] You can exploit this electronic effect to achieve high selectivity. For instance, in a molecule with two chlorine atoms, one para to a nitro group and one meta, a nucleophile will almost exclusively displace the para chlorine.[15]

  • Solvent Control: In some advanced cases, the choice of solvent can influence which leaving group is preferentially displaced. Different solvents can stabilize transition states differently, subtly altering the activation energy for the substitution at each site.[16][17]

  • Steric Hindrance: If one leaving group is in a more sterically crowded environment than the other, a bulky nucleophile may selectively react at the more accessible site.[2][18]

Key Methodologies & Protocols

Data Summary: Controlling Factors for Mono-substitution
StrategyPrincipleWhen to UseKey Considerations
Stoichiometric Control Statistical ProbabilityWhen the substrate is inexpensive and readily available (e.g., Friedel-Crafts alkylation).Requires a large excess of one reagent, which may complicate purification.
Temperature Reduction Kinetic ControlWhen the desired reaction has a lower activation energy than the undesired side reaction.Reaction times will be significantly longer. May not be effective if activation energies are very similar.[19]
Use of Protecting Groups Site BlockingFor highly activated substrates or when specific regioselectivity is required that cannot be achieved by directing groups alone.Adds two steps (protection/deprotection) to the synthesis, which can lower overall yield.[20][21]
Catalyst Modification Modulating ReactivityIn catalyst-driven reactions (e.g., cross-coupling), ligand choice can influence steric and electronic properties to favor mono-substitution.[22]Requires screening of different catalysts and ligands; mechanism may be complex.
Solvent Choice Transition State StabilizationCan influence reaction rates and selectivity by differentially solvating reactants and transition states.[17][23]Effects can be subtle and hard to predict without mechanistic understanding or empirical screening.
Protocol: Preventing Polysubstitution via Friedel-Crafts Acylation

This protocol demonstrates the synthesis of 4-methylacetophenone from toluene, a reaction that inherently avoids polysubstitution due to the deactivating nature of the acyl group product.[1]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous DCM (100 mL) and anhydrous AlCl₃ (1.1 equivalents). Cool the resulting suspension in an ice bath with stirring.

  • Reagent Addition: In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in 50 mL of anhydrous DCM.

  • Reaction: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C to minimize side reactions.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over a beaker of crushed ice (approx. 200 g). Caution: This is an exothermic process and may release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of 6M HCl and shake to dissolve any remaining aluminum salts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, 4-methylacetophenone. The product is less reactive than toluene, thus preventing a second acylation.

Visualizations: Decision-Making and Mechanistic Pathways

Diagram 1: Troubleshooting Workflow for Di-substitution

G start Di-substituted Byproduct Detected q1 Is the mono-substituted product more activated than the starting material? start->q1 sub_yes YES (e.g., Alkylation, Halogenation of Phenol) q1->sub_yes sub_no NO (Unusual - check for competing reaction pathways or harsh conditions) q1->sub_no strategy1 Strategy 1: Control Stoichiometry sub_yes->strategy1 strategy2 Strategy 2: Lower Temperature sub_yes->strategy2 strategy3 Strategy 3: Reduce Reactivity sub_yes->strategy3 action1 Use large excess of the limiting substrate. strategy1->action1 action2 Run reaction at 0°C or below. Increases reaction time but favors lower activation energy pathway. strategy2->action2 action3 Use a protecting group or modify activating group (e.g., Acylation of Aniline). strategy3->action3

Caption: A decision tree for troubleshooting unwanted di-substitution.

Diagram 2: The Protecting Group Strategy

G cluster_0 Workflow A Substrate with Two Reactive Sites (X and Y) B Step 1: Protect Site Y (e.g., Acetylation) A->B C Protected Intermediate (Site Y is blocked) B->C D Step 2: React at Site X (e.g., Bromination) C->D E Mono-substituted Product (Site Y still protected) D->E F Step 3: Deprotect Site Y (e.g., Hydrolysis) E->F G Final Mono-substituted Product F->G

Caption: Workflow illustrating the use of a protecting group.

Diagram 3: Key Factors Influencing Selectivity

G center Product Selectivity (Mono- vs. Di-substitution) stoich Stoichiometry center->stoich Excess substrate favors mono temp Temperature center->temp Low temp favors kinetic product steric Steric Hindrance center->steric Bulky groups block sites electronic Electronic Effects center->electronic EWGs deactivate product catalyst Catalyst/Ligand center->catalyst Can tune reactivity solvent Solvent center->solvent Stabilizes transition states

Caption: Factors controlling the mono- vs. di-substitution outcome.

Frequently Asked Questions (FAQs)

Q1: Can I just add 1.0 equivalent of my reagent to get only the mono-substituted product? A: While intuitive, this rarely works if the mono-substituted product is more reactive than the starting material. As soon as the first product molecules form, they will begin to compete with the starting material for the remaining reagent, leading to a mixture of unreacted starting material, mono-product, and di-product.[13]

Q2: Are there any reaction classes that are naturally resistant to polysubstitution? A: Yes. Friedel-Crafts acylation is a prime example because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring, making a second substitution much more difficult.[1]

Q3: How do I choose the right protecting group? A: A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove selectively without affecting the rest of the molecule (a concept known as orthogonal protection).[20][24] The choice depends heavily on the specific functional groups present and the planned synthetic route.

Q4: When should I suspect that steric hindrance is the main factor controlling my reaction's selectivity? A: Suspect steric control when you observe selectivity that is contrary to electronic predictions. For example, if a reaction on a substituted benzene favors the less-electronically-favored but more accessible ortho position over the para position, or when using bulky reagents that can only approach unhindered sites.[2][3]

References

  • Introduction to Temperature Dependence of Reaction Rates. (n.d.). Solubility of Things.
  • The Effect of Temperature Change. (n.d.). University of Michigan.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). Scilit.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). PMC.
  • Real-World Applications of Stoichiometric Calculations. (n.d.). Solubility of Things.
  • Steric Hindrance. (n.d.). ChemTalk.
  • Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. (2006). PubMed.
  • Reaction temperature to maximize selectivity of product. (2014). Physics Forums.
  • Selectivity in Parallel Reactions. (2019). YouTube.
  • Why is stoichiometry essential in industrial chemical processes?. (n.d.). TutorChase.
  • Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. (2018). YouTube.
  • Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. (n.d.). ResearchGate.
  • Branch-Selective, Iridium-Catalyzed Hydroarylation of Monosubstituted Alkenes via a Cooperative Destabilization Strategy. (2014). Journal of the American Chemical Society.
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. (2026). Journal of the American Chemical Society.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • How to avoid polysubstitution in the acylation of substituted benzenes?. (n.d.). Benchchem.
  • Protecting group. (n.d.). Wikipedia.
  • Steric Hindrance Definition - Intro to Chemistry Key Term. (n.d.). Fiveable.
  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
  • Methods for preventing over addition of Grignard reagent. (2020). Sciencemadness.org.
  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. (2016). ResearchGate.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity.
  • Non-Native Site-Selective Enzyme Catalysis. (2023). ChemRxiv.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-sourced.
  • Applications of Stoichiometry in Chemical Reactions. (n.d.). Google Docs.
  • Protection and Deprotection. (n.d.). CEM Corporation.
  • Solvent effects. (n.d.). Wikipedia.
  • Preventing polyalkylation in Friedel-Crafts reactions. (n.d.). Benchchem.
  • Protecting Groups. (n.d.). University of Rochester.
  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • What are the applications of stoichiometry in particular work as chemical engineering?. (2020). Self-sourced.
  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps.
  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. (2017). Quora.
  • Why do aldehydes and ketones only add one equivalent to Grignards when esters add two?. (2011). Self-sourced.
  • Why Is Stoichiometry Important For Chemical Reactions?. (2025). YouTube.
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv.
  • What are some strategies to reduce side-reactions in a Grignard reaction?. (2019). Reddit.
  • Solvent effects on stereoselectivity: More than just an environment. (n.d.). ResearchGate.
  • Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable.
  • Steric effects. (n.d.). Wikipedia.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • Aromatic Reactivity. (n.d.). MSU chemistry.
  • Electrophilic substitution on disubstituted benzene rings. (2017). Chemistry Stack Exchange.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • 16.11: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
  • STRATEGIES IN SYNTHESIS. (n.d.). Self-sourced.

Sources

Technical Support Center: Recrystallization Methods for Purifying (5-Bromopyridin-3-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (5-Bromopyridin-3-yl)methanamine salts. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established crystallographic and organic chemistry principles.

Part 1: Foundational Principles of Amine Salt Crystallization

This compound, like many primary amines and pyridine-containing molecules, can be challenging to crystallize directly as a free base.[1] These compounds are often low-melting solids or oils and may be prone to oxidation.[2] Converting the basic amine to an acid addition salt, such as a hydrochloride (HCl) or hydrobromide (HBr), is a standard and highly effective strategy to induce crystallinity.

Why Salt Formation Works: The formation of a salt introduces ionic character to the molecule. This creates strong, charge-assisted hydrogen bonds between the protonated aminium cation and the halide anion (e.g., N⁺-H···Cl⁻).[3] These powerful, directional intermolecular forces facilitate the assembly of a well-ordered, stable crystal lattice, which is the energetic driving force for crystallization. Recrystallization is then employed to purify this solid salt by leveraging differences in solubility between the desired salt and any impurities present.[4][5]

The Role of Polymorphism: It is crucial for drug development professionals to be aware of polymorphism—the ability of a compound to exist in two or more different crystal structures.[6][7] Different polymorphs of the same active pharmaceutical ingredient (API) or intermediate can exhibit varied physicochemical properties, including solubility, stability, and melting point.[8] The conditions of your recrystallization (e.g., solvent choice, cooling rate, temperature) can dictate which polymorphic form is isolated.[5][7] Consistent control over the crystallization process is therefore essential to ensure the consistent production of the desired solid form.[9]

Part 2: The Critical Role of Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[4] An ideal solvent for this process should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The this compound salt should be highly soluble in the boiling solvent to allow for complete dissolution.[10]

  • Low Solubility at Room or Cold Temperatures: As the solution cools, the salt's solubility should decrease significantly, promoting crystal formation and maximizing yield.[5]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the purified crystals during drying.[10]

Amine salts are polar and ionic, so polar solvents are required for their recrystallization.[11] The following table provides guidance on common solvents for purifying amine hydrochloride and hydrobromide salts.

Solvent/System General Polarity Boiling Point (°C) Application Notes & Rationale
Isopropanol (IPA) Polar Protic82.5 °CExcellent first choice. Often provides a good balance of dissolving the salt when hot while allowing for good recovery when cold. Generally preferred over ethanol for many hydrochloride salts to prevent excessive solubility and low yields.[12][13]
Ethanol (EtOH) Polar Protic78.4 °CGood general-purpose solvent. The target salt may be highly soluble even at room temperature, potentially leading to lower yields. Often used in combination with an anti-solvent.[11]
Methanol (MeOH) Polar Protic64.7 °CHigh solvating power. Due to its high polarity and low boiling point, many salts are very soluble, making it difficult to achieve high yields. Best used when impurities are significantly less soluble or in a solvent/anti-solvent system.[12]
Water (H₂O) Highly Polar Protic100 °CUse with caution. While it dissolves salts well, the high boiling point can make drying difficult. The product may also be too soluble. Often used as the "good" solvent in a mixed system with an alcohol.[1]
Isopropanol / Diethyl Ether Mixed (Polar/Non-polar)VariableAnti-solvent system. The salt is dissolved in a minimal amount of hot isopropanol, and diethyl ether (an "anti-solvent" in which the salt is insoluble) is added to induce precipitation.[13] This is a powerful technique for compounds that are too soluble in single-solvent systems.
Ethanol / Water Mixed (Polar Protic)VariableMixed solvent system. Used to fine-tune the solvent's dissolving power. The salt is dissolved in a minimal amount of the hot mixture. The ratio is critical and must be determined empirically.[14]

Part 3: Standard Recrystallization Protocol & Workflow

This protocol provides a generalized procedure. The optimal solvent, volumes, and temperatures should be determined experimentally on a small scale first.

Experimental Protocol
  • Dissolution: Place the crude this compound salt in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen recrystallization solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at or near the solvent's boiling point. Crucially, add the minimum amount of hot solvent necessary to achieve a saturated solution. [15] Adding excess solvent is a common error that will result in poor or no crystal formation.[12]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (dust, particulates) are visible in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14] This step prevents premature crystallization and removes insoluble contaminants.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in a rapidly forming crystal lattice.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude Salt in Flask add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Fully Dissolve Solid add_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool_slow Slow Cooling to RT dissolve->cool_slow No insoluble impurities hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of amine salts via recrystallization.

Part 4: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound salts in a question-and-answer format.

Q1: My product has "oiled out" into a gooey liquid instead of forming crystals. What should I do?

A: "Oiling out" is a common problem where the dissolved compound separates from the solution as a liquid phase rather than a solid crystal.[16] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[17] Impurities can also depress the melting point, exacerbating this issue.[18] An oil phase is undesirable because it tends to trap impurities effectively, hindering purification.[16][17]

  • Immediate Solution: Re-heat the mixture until the oil fully redissolves.

  • Troubleshooting Steps:

    • Add More Solvent: The most common fix is to add a small amount more of the hot solvent to decrease the saturation point, then attempt to cool the solution again, more slowly this time.[17]

    • Lower the Solvent Boiling Point: If the compound's melting point is below the solvent's boiling point, switch to a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a minimal amount of a good hot solvent (e.g., ethanol) and then add a second, miscible solvent in which the compound is less soluble (an anti-solvent like ethyl acetate or diethyl ether) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[15]

    • Reduce Supersaturation Rate: Cool the solution much more slowly. Insulating the flask can help achieve a gradual temperature drop, which can prevent the kinetic process of oiling out.[16]

Q2: My solution is clear, but no crystals have formed after cooling, even in an ice bath. How can I induce crystallization?

A: This is a classic sign of either using too much solvent during the dissolution step or a highly supersaturated but stable solution.[12]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most likely cause is that the solution is too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[15] Once concentrated, allow it to cool again.

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[12][17]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cold, supersaturated solution. This seed crystal will act as a template, initiating rapid crystal growth.[17]

Q3: I got crystals, but my final yield is very low. How can I improve it?

A: A low yield typically indicates that a significant amount of your product remained dissolved in the mother liquor after cooling.

  • Troubleshooting Steps:

    • Ensure Minimum Solvent: Re-evaluate your dissolution step. You may be using too much hot solvent. Use only the absolute minimum required to dissolve the crude product.[15]

    • Check Solvent Choice: Your salt may be too soluble in your chosen solvent, even at low temperatures. For example, some hydrochloride salts are highly soluble in ethanol.[13] Try a solvent in which the salt is less soluble when cold, such as isopropanol.

    • Maximize Cooling: Ensure you have cooled the solution in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to allow for maximum precipitation.

    • Consider an Anti-Solvent: The anti-solvent addition method is often excellent for maximizing yield. After dissolving in a good solvent, the addition of a poor solvent dramatically reduces the product's solubility.[9]

Q4: The final product is still colored or shows significant impurities in my analysis (NMR, LC-MS). What went wrong?

A: This indicates that impurities were incorporated into the crystal lattice (co-precipitation) or adsorbed onto the crystal surface.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[15] Ensure the cooling process is slow and undisturbed.

    • Use Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal adsorbs colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient for highly impure samples. Repeating the entire process with the once-recrystallized material can significantly improve purity.

    • Ensure Proper Washing: Make sure to wash the collected crystals on the filter with a small amount of ice-cold solvent to remove the impurity-laden mother liquor from the crystal surfaces.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the differences between recrystallizing the hydrochloride vs. the hydrobromide salt? A: Both hydrochloride and hydrobromide salts are excellent candidates for crystallization. The primary difference often lies in their solubility profiles and crystal habits. In some cases, one salt may form a more robust, less soluble crystal lattice in a given solvent, leading to higher yields and easier handling. The choice is often empirical, but hydrochloride salts are more common in pharmaceutical development.[3]

Q: How do I know if I have isolated a new polymorph? A: Different crystallization conditions can yield different polymorphs, which are distinct crystalline forms of the same molecule.[7] You cannot determine this by visual inspection alone. Characterization requires solid-state analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). If you change your recrystallization protocol (e.g., switch solvents) and get a product with a different melting point or analytical signature, you may have a new polymorph.[9]

Q: What is the best way to dry the purified crystals? A: The most effective method is to use a vacuum oven. This allows for the removal of residual solvent at a lower temperature than would be required at atmospheric pressure, minimizing the risk of thermal degradation of the compound. Dry the sample to a constant weight to ensure all solvent has been removed.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design.
  • Dastmalchi, S., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. IntechOpen.
  • Agnew, L. R., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
  • Cunha, S., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH.
  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
  • Chen, J., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of (R)-bornylamine Salts.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry, University of Calgary.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2013).
  • LabSolutions. (n.d.). 1-(5-bromopyridin-3-yl)methanamine.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wiley Online Library. (n.d.).
  • Chemeurope.com. (n.d.). Pyridine.
  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • European Patent Office. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.
  • Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Sciencemadness. (2006). Isolation of primary amines as HCL salt problem.
  • Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.

Sources

Technical Support Center: Scale-up Synthesis of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction: The Synthetic Landscape

This compound is a key building block in the development of various pharmaceutical agents. Its synthesis typically originates from 5-bromo-3-cyanopyridine, which is reduced to the desired primary amine. While straightforward on a lab scale, scaling up this transformation introduces significant challenges related to reaction control, byproduct formation, purification, and safety. This guide aims to provide a robust framework for identifying and resolving these issues.

The primary synthetic route involves the reduction of the nitrile group of 5-bromo-3-cyanopyridine. Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents.[1][2] Each approach has its own set of advantages and disadvantages, particularly when considering large-scale production.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your scale-up experiments.

Issue 1: Incomplete Conversion of 5-Bromo-3-cyanopyridine

Q: My large-scale reduction of 5-bromo-3-cyanopyridine is consistently showing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion rate?

A: Incomplete conversion during the scale-up of nitrile reductions is a frequent challenge, often stemming from issues with reagent stoichiometry, catalyst activity, or reaction conditions.

Causality and Solutions:

  • Insufficient Reducing Agent: On a larger scale, ensuring homogenous mixing and delivery of the reducing agent can be difficult. For metal hydride reductions (e.g., Sodium Borohydride), localized consumption can lead to pockets of unreacted starting material.

    • Solution: Implement controlled, slow addition of the reducing agent, possibly via a syringe pump for liquids or a solids-dosing system for powders. This maintains a consistent concentration of the reducing agent throughout the reaction. Ensure vigorous and efficient stirring to promote homogeneity.

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on carbon, Raney Nickel) can become deactivated by impurities in the starting material, solvent, or hydrogen gas.[3]

    • Solution: Ensure the purity of your 5-bromo-3-cyanopyridine and solvents. Pre-treating the starting material with activated carbon can remove potential catalyst poisons. Use high-purity hydrogen gas. Consider increasing the catalyst loading, although this should be done judiciously to manage costs and filtration challenges.

  • Inadequate Hydrogen Pressure/Mass Transfer (for Catalytic Hydrogenation): In larger reactors, achieving efficient mixing of the gas, liquid, and solid phases is critical. Poor mass transfer of hydrogen to the catalyst surface will slow down or stall the reaction.

    • Solution: Optimize the agitation speed to ensure good catalyst suspension and gas dispersion. Increase the hydrogen pressure within the safety limits of your reactor. The use of a sparging tube to introduce hydrogen below the liquid surface can improve gas dissolution.

Experimental Protocol: Optimizing Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Charge Reactor with 5-bromo-3-cyanopyridine and Solvent (e.g., Methanol) slurry Slurry Catalyst (e.g., 5% Pd/C) in Solvent add_catalyst Add Catalyst Slurry to Reactor slurry->add_catalyst purge Purge Reactor with Inert Gas (e.g., Nitrogen or Argon) add_catalyst->purge pressurize Pressurize with Hydrogen (e.g., 50-100 psi) purge->pressurize heat_agitate Heat to Reaction Temperature (e.g., 40-60 °C) with Vigorous Agitation pressurize->heat_agitate monitor Monitor Hydrogen Uptake and Reaction Progress by HPLC/TLC heat_agitate->monitor cool_depressurize Cool to Room Temperature and Depressurize monitor->cool_depressurize Upon Completion filter Filter Catalyst through Celite® cool_depressurize->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate end Purify Crude Product concentrate->end

Caption: Workflow for Catalytic Hydrogenation.

Issue 2: Formation of Secondary Amine and Other Impurities

Q: My final product is contaminated with significant amounts of the secondary amine bis((5-bromopyridin-3-yl)methyl)amine. How can I suppress the formation of this and other byproducts?

A: The formation of secondary amines is a classic side reaction in nitrile reductions. It occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced.

Causality and Solutions:

  • Reaction Mechanism: The reduction of a nitrile proceeds through an imine intermediate. This imine can either be reduced to the primary amine or react with a molecule of the already-formed primary amine to generate a new imine, which upon reduction yields the secondary amine.

  • Suppressing the Side Reaction:

    • Ammonia Addition: Conducting the reduction in the presence of ammonia can help to suppress the formation of secondary amines. The excess ammonia shifts the equilibrium away from the formation of the secondary amine-generating intermediate.

    • Acidic Conditions: In some cases, performing the reduction in the presence of an acid can protonate the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

    • Choice of Reducing Agent: Certain reducing agents are less prone to forming secondary amines. For example, using ammonia borane has been shown to be effective for the clean reduction of nitriles to primary amines.[4]

Data Summary: Comparison of Reduction Methods

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NiAtom economical, clean workupPotential for catalyst poisoning, requires pressure equipment
Sodium Borohydride/CoCl₂ NaBH₄, CoCl₂ in MethanolMilder than LiAlH₄Can generate borate salts, potential for side reactions
Lithium Aluminum Hydride LiAlH₄ in THF/EtherPowerful reducing agentHighly reactive, pyrophoric, requires careful quenching
Ammonia Borane NH₃BH₃, thermalGood functional group toleranceGenerates H₂ and NH₃ byproducts
Issue 3: Difficult Purification of the Final Product

Q: I am struggling to purify this compound on a large scale. Column chromatography is not feasible. What are some alternative purification strategies?

A: The polar nature of the product amine can make purification challenging, especially on a large scale where chromatography is often impractical.

Causality and Solutions:

  • Product Properties: this compound is a relatively polar, basic compound. This can lead to issues with solubility and handling during workup and purification.

  • Purification Strategies:

    • Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base extraction.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified amine.

    • Crystallization/Salt Formation: If the free base is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride, hydrobromide) which can often be more easily purified by recrystallization. The free base can then be regenerated if required.

Experimental Protocol: Purification via Acid-Base Extraction

cluster_dissolution Initial Steps cluster_extraction Extraction & Washing cluster_isolation Product Isolation start Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) acid_extract Extract with Aqueous Acid (e.g., 1M HCl) start->acid_extract separate1 Separate Layers acid_extract->separate1 wash_aqueous Wash Aqueous Layer with Fresh Organic Solvent separate1->wash_aqueous Aqueous Layer separate2 Separate Layers wash_aqueous->separate2 basify Basify Aqueous Layer (e.g., with NaOH) separate2->basify Aqueous Layer extract_product Extract Product into Fresh Organic Solvent basify->extract_product dry_concentrate Dry and Concentrate Organic Layer extract_product->dry_concentrate end Obtain Purified Product dry_concentrate->end

Caption: Acid-Base Extraction Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the reduction of 5-bromo-3-cyanopyridine with metal hydrides like Sodium Borohydride?

A1: The primary safety concerns with sodium borohydride are its reactivity with protic solvents and the generation of hydrogen gas.[5][6] On a large scale, the reaction is exothermic, and the rate of hydrogen evolution can be significant.[6] This can lead to a dangerous pressure buildup if the reaction is not properly vented.[7] It is crucial to have a robust cooling system and to ensure that the addition of the hydride is slow and controlled. A pressure-equalizing dropping funnel or a syringe pump is recommended for the addition. All operations should be conducted in a well-ventilated fume hood or a walk-in hood, and under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures of hydrogen and air.[5]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction at scale?

A2: While LiAlH₄ is a potent reducing agent for nitriles, its use on a large scale is generally discouraged due to its high reactivity and pyrophoric nature.[2][8] Accidental contact with water or protic solvents can lead to a violent reaction and fire. The workup procedure for LiAlH₄ reactions can also be hazardous on a large scale. Safer alternatives like catalytic hydrogenation or stabilized borane reagents are preferred for industrial applications. If LiAlH₄ must be used, a thorough safety review and specialized equipment are essential.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress. It allows for the quantitative determination of the starting material, product, and any major byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For catalytic hydrogenations, monitoring the hydrogen uptake can also provide a good indication of the reaction's progress.

Q4: My starting material, 5-bromo-3-cyanopyridine, has a slight discoloration. Will this affect the reaction?

A4: Discoloration in the starting material can indicate the presence of impurities that may interfere with the reaction, particularly in catalytic hydrogenations where they can act as catalyst poisons. It is recommended to either purify the starting material before use (e.g., by recrystallization or treatment with activated carbon) or to perform a small-scale test reaction to assess its impact on the reaction outcome.

Q5: What are the environmental considerations for the scale-up of this synthesis?

A5: The environmental impact of the synthesis is an important consideration. Catalytic hydrogenation is generally considered a "greener" method as it is more atom-economical and avoids the generation of large quantities of metal salt waste associated with hydride reductions.[1] Solvent choice also plays a significant role. Whenever possible, using more environmentally friendly solvents and minimizing solvent waste through recycling or distillation is encouraged. Proper disposal of all chemical waste, especially heavy metal catalysts and borate salts, is crucial.[9]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • ACS Publications. (2021). Highlights: Safety Blogs, Alane Reduction, Postlockdown Process Safety Concerns, and More.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 369-404). Thieme.
  • University of California, Los Angeles. (2012). Sodium borohydride - Standard Operating Procedure.
  • Taydakov, I. V. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Chemical Health & Safety, 27(4), 235-239.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Bretherick, L. (1986). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 97, 1-10.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235.
  • University of Washington. (n.d.). Sodium Borohydride SOP.
  • Ali, S., et al. (2018). Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Centers for Disease Control and Prevention. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.
  • Kumar, A., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(17), 2047-2049.
  • Tanaka, H., et al. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 16, 2536-2544.
  • Ramadhani, S., et al. (2023). Pushing the Limits of Sodium Borohydride Hydrolysis for On-Board Hydrogen Generation Systems.
  • Google Patents. (2022).
  • Mehta, P. K., & Kumar, R. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • Iida, K., et al. (2018). Allyl nitrile: Toxicity and health effects.
  • Wen, J., et al. (2010). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Chemical Reagents, 32(11), 1021-1023.
  • Google Patents. (2019). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • BenchChem. (n.d.).
  • Colliere, V., et al. (2017). Absorbed hydrogen enhances the catalytic hydrogenation activity of Rh-based nanocatalysts. Catalysis Science & Technology, 7(20), 4696-4705.
  • El-Malah, A. A., et al. (2023).
  • Petrow, V., & Saper, J. (1948). 2,3-diaminopyridine. Organic Syntheses, 28, 35.
  • Lindsay-Scott, P. J., et al. (2022). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 26(12), 3226-3232.
  • Batinić-Haberle, I., et al. (2018). Challenges encountered during development of Mn porphyrin-based, potent redox-active drug and superoxide dismutase mimic, MnTnBuOE-2-PyP5+, and its alkoxyalkyl analogues. Dalton Transactions, 47(34), 11636-11652.
  • Wang, Y., et al. (2019). Catalytic hydrogenation of CO2 from air via porous silica-supported Au nanoparticles in aqueous solution. Green Chemistry, 21(15), 4075-4081.
  • Irie, M., & Miyatake, O. (2007). Photochromism of dithiazolylethenes having pyridyl and N-methylpyridinium groups. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 263-268.

Sources

Optimizing phosphine ligands for Suzuki coupling of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing phosphine ligands for the Suzuki coupling of (5-Bromopyridin-3-yl)methanamine.

Technical Support Center: Suzuki Coupling of this compound

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, transformation. The presence of a basic pyridine nitrogen and a primary amine introduces unique difficulties not seen with simpler aryl halides. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to guide you toward a successful and reproducible reaction.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction gives low to no yield, and I recover mostly starting material. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the nitrogen atoms in your substrate, this compound. Both the pyridine ring nitrogen and the aminomethyl group are Lewis basic and can coordinate strongly to the palladium center. This coordination occupies sites needed for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[1][2]

Immediate Actions:

  • Switch to a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. The key is to use a ligand that is both sterically demanding and highly electron-donating.[3][4][5] This combination accelerates the desired catalytic steps (oxidative addition and reductive elimination) while the ligand's bulk physically shields the palladium center, hindering coordination by the aminopyridine substrate.[1] Ligands from the Buchwald family, such as SPhos or XPhos , are excellent starting points for this type of substrate.[6][7]

Q2: My main impurity is the debrominated starting material (3-methylpyridin-5-amine). How do I prevent this protodebromination?

A2: Protodebromination (replacement of the bromine with a hydrogen atom) is a common side reaction with electron-deficient heteroaryl halides.[10] It typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate is intercepted by a proton source before it can undergo transmetalation.

Troubleshooting Steps:

  • Rigorously Exclude Water (If Possible): While many Suzuki protocols use aqueous base, excess water can be a proton source. Ensure your organic solvent is anhydrous. If using an aqueous base, use the minimum amount of degassed water necessary to dissolve it.[11][12]

  • Re-evaluate Your Base: Some bases or their counter-ions can facilitate protonolysis. While strong inorganic bases like K₃PO₄ are standard, ensure they are of high purity.

  • Accelerate Transmetalation: The faster the transmetalation step, the less time the intermediate has to decompose. Using a more reactive boronic species (e.g., an aryltrifluoroborate salt or a fresh, high-quality boronic acid) can help.[13] Additionally, the choice of a highly electron-donating phosphine ligand can accelerate the overall catalytic turnover, disfavoring the side reaction.

Q3: My reaction mixture turns black and stalls. What does this mean and how can I fix it?

A3: The formation of a black precipitate is characteristic of palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[12][14] This indicates your catalyst is decomposing. This is often a consequence of an unstable catalytic species, often triggered by oxygen or the failure of the ligand to adequately stabilize the Pd(0) state.

Solutions:

  • Improve Inert Atmosphere Technique: This is non-negotiable. Ensure all reagents and solvents are thoroughly degassed. Use a Schlenk line or a glovebox for the reaction setup.[8][15] Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst and temperature-sensitive reagents.[8]

  • Increase Ligand-to-Palladium Ratio: Sometimes, a slight excess of the phosphine ligand (e.g., 1.2 to 2.2 equivalents relative to Pd) can help stabilize the active species and prevent agglomeration, though excessive ligand can also inhibit the reaction.[12]

  • Choose a More Robust Ligand: Again, bulky biarylphosphine ligands are designed to prevent this. Their steric bulk creates a protective pocket around the metal, making it less likely to decompose.[3][16]

Q4: I'm seeing significant homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid to form a symmetrical biaryl is primarily driven by the presence of oxygen.[10][11] It can also occur if the transmetalation or reductive elimination steps are slow, allowing for side reactions to occur from the Pd(II) intermediate.

Mitigation Strategies:

  • Thorough Degassing: This is the most critical factor. Sparge your solvents with argon or nitrogen for at least 30 minutes prior to use.[9][17] If using an aqueous base, degas the water as well.

  • Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable and less prone to homocoupling and protodeboronation than the corresponding free boronic acids.[11][13]

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the combination of a pyridine ring and a primary amine particularly challenging for Suzuki coupling?

A1: This substrate contains two distinct Lewis basic sites. The pyridine nitrogen is a well-known inhibitor of palladium catalysts.[1] The aminomethyl group, while less basic, can also chelate to the palladium center, forming stable, off-cycle complexes that prevent catalytic turnover. This bidentate chelation potential makes the substrate a much more potent catalyst poison than a simple aminobenzene or bromopyridine alone.

Q2: How do I rationally select a phosphine ligand? What are the roles of "steric" and "electronic" properties?

A2: Ligand selection is a balance between two key factors:

  • Electronic Effects: Refers to the ligand's ability to donate electron density to the palladium center.[18][19] Electron-rich ligands (like those with alkyl groups, e.g., P(t-Bu)₃ or dicyclohexylphosphino groups found in Buchwald ligands) increase electron density on the palladium. This facilitates the oxidative addition step, which is often rate-limiting, and promotes the final reductive elimination step.[5][20]

  • Steric Effects: Refers to the physical size or bulkiness of the ligand, often quantified by the "cone angle" or "percent buried volume".[19][21] Bulky ligands favor the formation of highly reactive, monoligated Pd(0)-L species, which are crucial for the catalytic cycle to initiate.[3] Furthermore, their size provides a steric shield that prevents catalyst deactivation by substrate coordination and discourages the formation of inactive palladium clusters.[1]

For a challenging substrate like this compound, you need a ligand that excels in both categories: a bulky, electron-rich dialkylbiaryl phosphine is the ideal choice.

Q3: Which palladium source, ligand, and base combination represents a robust starting point for optimization?

A3: A highly recommended starting point for this specific substrate would be:

  • Palladium/Ligand System: XPhos-Pd-G3 (2 mol%). This is an air-stable precatalyst that incorporates a bulky, electron-rich ligand ideal for heteroaromatic couplings.

  • Base: K₃PO₄ (3 equivalents). It is a strong, non-nucleophilic base with moderate solubility that is effective in a wide range of Suzuki couplings.[3]

  • Solvent: 1,4-Dioxane or Toluene, with a small amount of degassed water (e.g., a 10:1 organic:water ratio) to aid in dissolving the base.[11]

  • Temperature: Start at 80-100 °C.

This combination provides a high probability of success and serves as an excellent baseline from which to optimize further.

Section 3: Protocols & Data

Experimental Protocol: Ligand Screening for the Suzuki Coupling of this compound

This protocol outlines a general procedure for screening various phosphine ligands to identify the optimal choice for your reaction.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2.2 mol%).

  • Inerting the System:

    • Seal the reaction vial with a septum cap.

    • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.[8]

  • Addition of Reagents:

    • Add the premixed Pd/ligand solids to the reaction vial under a positive flow of inert gas. If using a precatalyst, add it directly in step 1.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The total concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction and Monitoring:

    • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC.

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Determine the crude yield or purity by ¹H NMR or LC-MS analysis against a standard. Purify by column chromatography.

Data Presentation: Comparative Performance of Phosphine Ligands

The following table summarizes the expected performance of different classes of phosphine ligands for the Suzuki coupling of challenging heteroaryl halides like this compound. Actual yields are highly substrate-dependent.

Ligand ClassExample LigandSteric BulkElectron Donating AbilityExpected Performance & Remarks
Triarylphosphines PPh₃LowLowPoor. Prone to catalyst deactivation and slow reaction rates with this substrate class.[3]
Bulky Trialkylphosphines P(t-Bu)₃HighHighModerate to Good. Very electron-rich, but can be sensitive to air. Can be effective but may require careful handling.
Ferrocenyl Phosphines dppfMediumMediumModerate. Often used in Suzuki couplings but can be outperformed by Buchwald ligands for N-heterocycles.[22]
Dialkylbiaryl Phosphines (Buchwald Ligands) XPhos, SPhosVery HighVery HighExcellent. Considered the state-of-the-art for this type of transformation. Provides stability, high turnover rates, and broad substrate scope.[4][6]
N-Heterocyclic Carbenes (NHCs) IPr, SImesVery HighVery HighExcellent. A strong alternative to phosphines. NHCs are powerful σ-donors that form very stable and active Pd complexes.[13][20]

Section 4: Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle with Pitfalls

Suzuki_Cycle Pd0 Active Pd(0)L OA Oxidative Addition Pd0->OA + Ar-Br Poison Catalyst Poisoning (Off-Cycle Complex) Pd0->Poison Coordination by Aminopyridine Decomp Decomposition (Palladium Black) Pd0->Decomp O₂ or Instability PdII Ar-Pd(II)L(Br) OA->PdII TM Transmetalation PdII->TM PdII->Poison DiarylPd Ar-Pd(II)L(Ar') TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product ArBr Substrate (Aminopyridyl-Br) ArBr->OA Boronic Ar'-B(OR)₂ + Base Boronic->TM

Caption: The Suzuki catalytic cycle, highlighting catalyst poisoning by the aminopyridine substrate.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Fails (Low Yield / Stalled) Cause1 Is the mixture black? Start->Cause1 Cause2 Are starting materials consumed? Cause1->Cause2 No Sol1 Catalyst Decomposition 1. Improve inerting (degas!) 2. Use robust Buchwald ligand 3. Use a precatalyst (Pd-G3) Cause1->Sol1 Yes Cause3 Major side product? Cause2->Cause3 Yes Sol2 Catalyst Poisoning 1. Use bulky ligand (XPhos) 2. Check base/solvent Cause2->Sol2 No Sol3a Protodebromination 1. Use anhydrous solvent 2. Re-evaluate base choice Cause3->Sol3a Debromination Sol3b Homocoupling 1. Rigorously degas all reagents 2. Use boronic ester Cause3->Sol3b Dimerization End Re-run Optimized Reaction Sol1->End Sol2->End Sol3a->End Sol3b->End

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Diagram 3: Ligand Properties Map

Ligand_Map Phosphine Ligand Properties cluster_quadrants Y_axis Electron Donating Ability (pKa) origin origin->Y_axis     High X_axis Steric Bulk (Cone Angle) origin->X_axis High      Q1 Ideal for Challenging Couplings (Bulky & Electron-Rich) L1 Buchwald Ligands (XPhos, SPhos) L2 NHCs (IPr) Q2 Electron-Rich, Less Bulky L3 P(t-Bu)₃ Q3 Weak & Small L4 PPh₃ Q4 Bulky, Less Donating

Caption: A map illustrating the steric and electronic properties of common ligand classes.

Section 5: References

  • Doyle, A. G. & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Library. [Link]

  • Thimmaiah, M., et al. (2008). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Digital Commons @ Michigan Tech. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Saito, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). DOI:10.1039/C7SC00675F. [Link]

  • Singleton, D. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry Teacher. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Wang, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Merck Millipore. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • ResearchGate. (2024, March 7). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2017). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]

  • Viciu, M. S., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Boyd, S., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education (ACS Publications). [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • MDPI. (2024, May 28). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

Sources

Stability of (5-Bromopyridin-3-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to address potential stability challenges under acidic and basic conditions.

Introduction to this compound

This compound is a substituted pyridine derivative with three key structural features that dictate its chemical behavior: a pyridine ring, a bromine substituent, and a primary aminomethyl group. The interplay of these functional groups determines its stability profile, particularly in aqueous solutions at varying pH levels. Understanding these characteristics is crucial for its proper handling, storage, and use in synthetic and analytical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

In acidic conditions, the primary stability concern is the protonation of the nitrogen atoms. The molecule has two basic centers: the pyridine ring nitrogen and the primary amine nitrogen of the methanamine group.

  • Protonation: The aminomethyl group is expected to be more basic than the pyridine nitrogen. The predicted pKa for the conjugate acid of the similar compound 3-(aminomethyl)pyridine is approximately 8.34.[1][2][3] The pyridine nitrogen's basicity is reduced by the electron-withdrawing effect of the bromine atom. Therefore, in acidic media, the aminomethyl group will be readily protonated to form a benzylammonium salt.[4] This protonation can affect the compound's solubility and reactivity.

  • Hydrolysis of the Bromo Group: While less common under mild acidic conditions, prolonged exposure to strong acids and elevated temperatures could potentially lead to the hydrolysis of the C-Br bond, replacing the bromine with a hydroxyl group.

Q2: How does this compound behave under basic conditions?

Under basic conditions, the primary amine remains in its neutral, nucleophilic state. The main stability concerns are:

  • Oxidation: The benzylamine moiety can be susceptible to oxidation, especially in the presence of air (oxygen) and metal ions, which can catalyze the process. This could lead to the formation of the corresponding imine or aldehyde.

  • Reactivity of the Amine: The free amine is nucleophilic and can react with various electrophiles. It is also known that benzylamines can react with carbon dioxide from the air to form carbamic acid salts.[5]

  • Hydrolysis of the Bromo Group: Strong basic conditions, particularly at higher temperatures, can promote nucleophilic aromatic substitution, leading to the hydrolysis of the bromine atom to a hydroxyl group.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 4°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light.

  • Container: Keep in a tightly sealed container to prevent absorption of moisture and carbon dioxide.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC/LC-MS analysis of an acidic solution. Protonation of the molecule leading to a shift in retention time. Potential degradation via hydrolysis of the bromo group.1. Confirm Identity: Use mass spectrometry to determine the mass of the new peak. A mass difference corresponding to the replacement of Br with OH may indicate hydrolysis. 2. pH Adjustment: Neutralize a sample of the solution before injection to see if the retention time shifts back to the expected value for the neutral compound. 3. Control Experiment: Run a time-course experiment under the same acidic conditions to monitor the formation of the new peak, which can help determine if it's a degradation product.
Discoloration (e.g., yellowing) of the compound upon storage or in a basic solution. Oxidation of the aminomethyl group.1. Inert Atmosphere: Ensure the compound is stored and handled under an inert atmosphere. 2. Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant, if compatible with your reaction. 3. Analysis: Use LC-MS to look for potential oxidation products (e.g., imine or aldehyde).
Low recovery or yield in reactions involving the amine group. Formation of a carbamate salt by reaction with atmospheric CO2.1. Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere. 2. Acid Wash: Before use in a reaction, consider a workup step with a mild acid wash to convert any carbamate back to the free amine, followed by extraction into an organic solvent.
Formation of an unknown impurity in a basic reaction mixture. Hydrolysis of the bromo group.1. Analyze Impurity: Isolate and characterize the impurity using techniques like NMR and MS to confirm if it is the hydroxylated analog. 2. Modify Conditions: If hydrolysis is confirmed, consider running the reaction at a lower temperature or for a shorter duration.

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under specific pH conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of ~50 µg/mL.

    • Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~50 µg/mL.

    • Neutral: Dilute the stock solution in purified water to a final concentration of ~50 µg/mL.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[6][7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

Molecular Structure and Potential Hotspots

Caption: Key functional groups of this compound and their reactivity.

Potential Degradation Pathways

G A This compound B Protonated Species (Benzylammonium salt) A->B  Acidic Conditions (H+) C Oxidation Products (Imine, Aldehyde) A->C  Basic Conditions (O2, catalysts) D Hydrolysis Product (5-Hydroxy-pyridin-3-yl)methanamine A->D  Strong Acid/Base, Heat

Caption: Simplified potential degradation pathways for this compound.

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare solutions in acidic, basic, and neutral media B Incubate samples at controlled temperature A->B C Withdraw aliquots at time points B->C D Analyze by stability- indicating HPLC/LC-MS C->D E Quantify parent compound and degradation products D->E F Determine degradation rate and pathways E->F

Caption: General workflow for conducting a forced degradation study.

References

  • Pauling, L. (1960). The Nature of the Chemical Bond and the Structure of Molecules and Crystals: An Introduction to Modern Structural Chemistry (3rd ed.). Cornell University Press.
  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine.
  • Zhang, J. Y., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 690(2), 221-228. [Link]
  • Jin, B., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(14), 5484-5488. [Link]
  • PubChem. (n.d.). 3-Pyridinemethanamine.
  • SIELC Technologies. (n.d.). Benzylamine.
  • Wikipedia. (n.d.). Benzylamine.
  • Johnson, D. W., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1382. [Link]
  • Vicker, N., et al. (2022). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 27(1), 22. [Link]
  • IOSR Journal of Applied Chemistry. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 28-34. [Link]
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.
  • Savić, M. L., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1381. [Link]
  • ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC.
  • Jagadeesh, R. V., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 125(39), 11933-11943. [Link]
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4237-4246. [Link]
  • PubChem. (n.d.). (5-Bromopyridin-3-yl)(phenyl)methanone.
  • Wang, B., et al. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
  • Zielonacka-Lis, E. (1980). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Acta Biochimica Polonica, 27(3-4), 263-272. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (5-Bromopyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on the (5-Bromopyridin-3-yl)methanamine scaffold. While extensive comparative data for this specific class of compounds is emerging, this document synthesizes current knowledge on related brominated pyridine derivatives to offer a robust protocol for researchers, scientists, and drug development professionals. Our objective is to empower research teams to systematically explore the therapeutic potential of this promising chemical series.

Part 1: The Rationale for Investigating this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications. The this compound core combines these features, presenting a versatile starting point for the development of novel therapeutic agents. Preliminary studies on analogous brominated pyridine compounds suggest potential efficacy against various cancer cell lines and pathogenic microbes.[2][3] This guide outlines a systematic approach to synthesizing a focused library of derivatives and evaluating their biological activities to identify promising lead compounds.

Part 2: Synthesis of a Focused Library of Derivatives

The synthesis of a diverse library of this compound derivatives is crucial for establishing a clear structure-activity relationship. A general and efficient synthetic route involves the N-functionalization of the primary amine. This allows for the introduction of a wide variety of substituents to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on biological activity.

A representative synthetic approach is the reductive amination of an appropriate aldehyde with this compound or the acylation of the amine with an acyl chloride or carboxylic acid.

Experimental Protocol: General Procedure for the Synthesis of N-substituted this compound Derivatives (Amide Synthesis)

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Part 3: Comparative In Vitro Biological Evaluation

A systematic evaluation of the synthesized derivatives against relevant biological targets is essential. Based on the activities of related pyridine compounds, initial screening should focus on anticancer and antimicrobial activities.

Anticancer Activity

The in vitro cytotoxicity of the derivatives can be assessed against a panel of human cancer cell lines to determine their potency and selectivity. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Illustrative Anticancer Activity of Hypothetical this compound Derivatives (IC50 in µM)

Compound IDR-GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPM-1 Phenyl15.221.818.5
BPM-2 4-Chlorophenyl8.712.49.9
BPM-3 3,4-Dichlorophenyl3.15.64.2
BPM-4 4-Methoxyphenyl25.430.128.7
Doxorubicin (Reference Drug)0.81.20.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The antimicrobial potential of the derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Table 2: Illustrative Antimicrobial Activity of Hypothetical this compound Derivatives (MIC in µg/mL)

Compound IDR-GroupS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
BPM-5 Benzyl3264>64
BPM-6 4-Nitrobenzyl81632
BPM-7 Naphthylmethyl163264
BPM-8 Thienylmethyl4816
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A2

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Part 4: Structure-Activity Relationship (SAR) Analysis

A critical analysis of the biological data in conjunction with the chemical structures of the derivatives will reveal key SAR trends.

For anticancer activity , the illustrative data suggests that electron-withdrawing groups on the N-aryl substituent (e.g., chloro groups in BPM-2 and BPM-3) may enhance potency. This could be due to improved binding to a target protein or altered electronic properties of the molecule. Conversely, electron-donating groups (e.g., methoxy in BPM-4) may decrease activity.

For antimicrobial activity , the hypothetical data indicates that the nature of the N-substituent is crucial. Aromatic and heteroaromatic moieties appear to be favorable, with the thienylmethyl group in BPM-8 showing the best activity. The presence of a nitro group (BPM-6) also seems to enhance antimicrobial effects.

SAR_Analysis cluster_core Core Scaffold: this compound cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Core This compound Anticancer_Lead Lead: N-(3,4-Dichlorophenyl) Derivative Core->Anticancer_Lead N-Arylation Antimicrobial_Lead Lead: N-(Thienylmethyl) Derivative Core->Antimicrobial_Lead N-Alkylation SAR_Anticancer SAR: Electron-withdrawing groups on N-aryl ring enhance activity. Anticancer_Lead->SAR_Anticancer SAR_Antimicrobial SAR: Heteroaromatic N-substituents are favorable. Antimicrobial_Lead->SAR_Antimicrobial

Caption: Illustrative SAR for this compound derivatives.

Part 5: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a systematic framework for the synthesis and comparative biological evaluation of a focused library of derivatives. The identification of lead compounds from initial in vitro screening will pave the way for further optimization, including mechanism of action studies, in vivo efficacy testing in animal models, and preclinical development. Future work should also explore a wider range of biological targets to fully elucidate the therapeutic potential of this versatile chemical series.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Sánchez-Sánchez, L., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1445.
  • Kowalska, A., et al. (2021).
  • Gomha, S. M., et al. (2018). Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids. Marine Drugs, 16(11), 443.
  • Abdel-Wahab, B. F., et al. (2021). Design and synthesis of novel anticancer and antifibrosis compounds. Molecules, 26(16), 4843.
  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936.
  • El-Sayed, W. A., et al. (2014). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.
  • Li, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6549.
  • Zhang, J. Q., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 26(16), 4983.

Sources

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel (5-Bromopyridin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development.[1][2][3] The (5-Bromopyridin-3-yl)methanamine scaffold represents a promising, yet largely uncharacterized, chemical space. As we synthesize novel analogs from this family, a robust, reproducible, and insightful cytotoxicity screening cascade is not just a procedural step, but a critical determinant of a candidate's future.

This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering the scientific rationale behind selecting the most appropriate method for an initial screening campaign. We will delve into the mechanistic underpinnings of each technique, present a self-validating experimental protocol, and demonstrate how to interpret the resulting data to make informed decisions in your drug development pipeline.

The Strategic Choice: Selecting the Right Cytotoxicity Assay

The term "cytotoxicity" encompasses multiple cellular events, from metabolic shutdown to loss of membrane integrity. The assay you choose dictates the endpoint you measure. Therefore, understanding the principle of each method is paramount to generating meaningful data. For a primary screen of novel small molecules, the ideal assay is sensitive, scalable, cost-effective, and provides a clear, quantitative measure of cell viability.

Here, we compare four workhorse assays, each interrogating a different aspect of cellular health.

Assay Principle Endpoint Measured Advantages Limitations & Considerations
MTT Enzymatic reduction of a tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases.[4][5]Metabolic activity, mitochondrial functionGold-standard, cost-effective, highly sensitive.[1][2]Requires a solubilization step; formazan crystals can be difficult to dissolve; compound interference with tetrazolium reduction is possible.
AlamarBlue® (Resazurin) Reduction of non-fluorescent resazurin to the highly fluorescent resorufin by intracellular reductases.[6][7]Overall metabolic activity and cell proliferationNon-toxic to cells, allowing for kinetic/real-time measurements; simple "add-and-read" protocol.[7][8]Potential for compound interference with the fluorescent signal; requires a fluorescence plate reader.
LDH Release Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[9][10]Membrane integrity, cytolysisDirectly measures cell death (necrosis); simple colorimetric or fluorescent endpoint.Less sensitive for detecting apoptosis or cytostatic effects; LDH in serum-containing media can contribute to background.[11]
Neutral Red Uptake (NRU) Incorporation and accumulation of the supravital dye Neutral Red within the lysosomes of viable cells.[12][13][14]Lysosomal integrity and plasma membrane functionSensitive and reproducible; distinguishes viable from dead cells based on lysosomal function.[14]Requires multiple wash steps; pH-sensitive; potential for compound precipitation with the dye.

Expert Recommendation: For an initial screening campaign of novel this compound analogs, the MTT assay offers the best balance of cost-effectiveness, sensitivity, and established reliability.[1][2] Its endpoint, mitochondrial function, is a fundamental indicator of overall cell health and is disrupted by a wide range of cytotoxic mechanisms. While newer assays exist, the vast body of literature utilizing MTT provides a strong comparative foundation for new chemical entities.

The MTT Assay: From Principle to Practice

The MTT assay's logic is elegantly simple: only metabolically active cells can convert the yellow MTT substrate into a purple formazan product, providing a direct correlation between color intensity and cell viability.[4][15]

DOT Code for Signaling Pathway Diagram

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Enters Cell Solubilized Solubilized Formazan (Purple, Soluble) DMSO Solubilization Agent (e.g., DMSO) DMSO->Solubilized Dissolves Crystals

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Enters Cell Solubilized Solubilized Formazan (Purple, Soluble) DMSO Solubilization Agent (e.g., DMSO) DMSO->Solubilized Dissolves Crystals

Caption: Principle of the MTT assay.

Experimental Workflow

A well-designed experiment is a self-validating one. The inclusion of appropriate controls is non-negotiable for data integrity. The following workflow outlines the critical steps and controls for a robust screening experiment.

DOT Code for Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat with Analogs & Controls incubate1->treat incubate2 4. Incubate for 24-72h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 add_sol 7. Add Solubilizer (e.g., DMSO) incubate3->add_sol read 8. Read Absorbance (570 nm) add_sol->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 3. Treat with Analogs & Controls incubate1->treat incubate2 4. Incubate for 24-72h (37°C, 5% CO2) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 add_sol 7. Add Solubilizer (e.g., DMSO) incubate3->add_sol read 8. Read Absorbance (570 nm) add_sol->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format and assumes the use of adherent cells.

Materials:

  • This compound analogs, dissolved in sterile DMSO to create high-concentration stocks.

  • Cell line of interest (e.g., HeLa for a cancer model, HEK293 for a non-cancer model).

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[4]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[16]

  • Sterile 96-well flat-bottom tissue culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in wells designated for blanks.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of your this compound analogs in complete culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Carefully remove the old media from the wells.

    • Add 100 µL of the appropriate compound dilution or control medium to each well. Ensure you include:

      • Untreated Control: 100 µL of complete medium.

      • Vehicle Control: 100 µL of medium containing the same final concentration of DMSO as your treated wells.

      • Blank: 100 µL of complete medium in wells with no cells.

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition (Day 4/5):

    • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Return the plate to the incubator for 4 hours. During this time, viable cells will form visible purple formazan crystals.[16]

  • Solubilization and Reading:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[4][15]

    • Measure the absorbance on a microplate reader at 570 nm. A reference wavelength of 630-690 nm can be used to reduce background noise.[4]

Data Interpretation: From Absorbance to Actionable Insights

Raw absorbance values are just the beginning. The goal is to translate this data into a clear measure of cytotoxicity, the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell viability.

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability: Normalize the data to your controls using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Generate Dose-Response Curves: Plot % Viability versus the logarithm of the compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value from the dose-response curve.

Presenting Comparative Data:

Summarizing results in a table provides a clear, at-a-glance comparison of your novel analogs. A crucial metric to include is the Selectivity Index (SI) , which indicates a compound's preference for killing cancer cells over normal cells.[1][2]

SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

A higher SI value (>>1) is desirable, suggesting the compound is more toxic to cancer cells.

Table 2: Hypothetical Cytotoxicity Profile of this compound Analogs

Compound HeLa IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (SI)
Analog A8.595.211.2
Analog B25.130.51.2
Analog C1.289.774.8
Doxorubicin (Control)0.54.18.2

From this hypothetical data, Analog C emerges as the most promising candidate due to its potent cytotoxicity against the HeLa cancer cell line and its high selectivity index, indicating significantly lower toxicity towards the non-cancerous HEK293 cell line.

Conclusion and Next Steps

This guide establishes a robust framework for the initial cytotoxicity screening of novel this compound analogs using the MTT assay. By adhering to a well-controlled protocol and employing rigorous data analysis, researchers can confidently identify promising lead candidates for further development.

The journey, however, does not end with an IC₅₀ value. The next logical steps involve mechanistic studies to understand how the lead compounds are inducing cell death. Assays for apoptosis (e.g., Caspase-Glo, Annexin V staining) or cell cycle analysis can provide deeper insights into the compound's mechanism of action, paving the way for its evolution from a novel molecule to a potential therapeutic.

References

  • Title: AlamarBlue Assay Protocol Source: Advanced BioM
  • Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL:[Link]
  • Title: MTT Proliferation Assay Protocol Source: ResearchG
  • Title: Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue Source: Bio-Rad URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Inform
  • Title: ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay Source: National Toxicology Program (NTP) URL:[Link]
  • Title: Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids Source: National Center for Biotechnology Inform
  • Title: AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols Source: Allevi URL:[Link]
  • Title: alamarBlue Protocols Source: Bio-Rad URL:[Link]
  • Title: ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay Source: National Toxicology Program (NTP) URL:[Link]
  • Title: LDH cytotoxicity assay Source: Protocols.io URL:[Link]
  • Title: LDH Assay Source: Cell Biologics Inc. URL:[Link]
  • Title: Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF Source: ResearchG
  • Title: Neutral Red Uptake Assay Source: RE-Place URL:[Link]
  • Title: (PDF)
  • Title: Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer Source: National Center for Biotechnology Inform
  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applic
  • Title: Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells Source: PubMed URL:[Link]
  • Title: Cytotoxicity Assays | Life Science Applic
  • Title: (5-Bromopyridin-2-yl)methanamine Source: PubChem URL:[Link]

Sources

Structure-Activity Relationship of (5-Bromopyridin-3-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition and oncology. Among the myriad of pyridine-containing fragments, (5-Bromopyridin-3-yl)methanamine presents a versatile and synthetically accessible starting point for the generation of diverse chemical libraries. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative framework for researchers and drug development professionals. By synthesizing available data, this document aims to elucidate the key structural modifications that influence biological activity, thereby guiding the rational design of more potent and selective drug candidates.

The this compound Core: A Privileged Scaffold

The this compound core is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methanamine group at the 3-position. This arrangement offers several strategic advantages in medicinal chemistry:

  • Vector for Substitution: The primary amine of the methanamine group serves as a key handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the optimization of interactions with biological targets.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the amine group can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within the binding sites of proteins.

  • Modulation of Physicochemical Properties: The bromine atom can be utilized for further chemical modifications, such as cross-coupling reactions, or can contribute to favorable interactions within a binding pocket. Its presence also influences the overall lipophilicity and electronic properties of the molecule.

Comparative Analysis of N-Substituted Derivatives in Kinase Inhibition

While a comprehensive, publicly available SAR study dedicated solely to this compound is not readily found, analysis of patent literature and related research on pyridinylmethanamine analogs reveals a strong focus on their application as kinase inhibitors . Kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime targets for therapeutic intervention.

The general structure for the derivatives discussed in this section is presented below, where 'R' represents the variable substituent on the nitrogen atom of the methanamine group.

SAR_Flowchart cluster_modification Structural Modification cluster_activity Biological Activity Unsubstituted_Amine Unsubstituted Amine (Low Activity) N_Acylation N-Acylation Unsubstituted_Amine->N_Acylation Introduce Substituent Aromatic_Substituent Aromatic/Heteroaromatic Substituent N_Acylation->Aromatic_Substituent Incorporate Rings Increased_Potency Increased Potency N_Acylation->Increased_Potency Substituent_Electronics Fine-tuning Electronics Aromatic_Substituent->Substituent_Electronics Modify Ring Enhanced_Binding Enhanced Binding Affinity Aromatic_Substituent->Enhanced_Binding Optimized_Interaction Optimized Interaction Substituent_Electronics->Optimized_Interaction

Caption: Logical workflow for optimizing the biological activity of this compound derivatives.

Experimental Protocols for Comparative Evaluation

To ensure the reliability and comparability of SAR data, standardized experimental protocols are essential. Below are representative methodologies for kinase inhibition and cell-based antiproliferative assays.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Reaction:

    • In a 96-well or 384-well plate, add the kinase enzyme and the specific substrate to the assay buffer.

    • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Add the detection reagents according to the manufacturer's protocol (e.g., antibodies for a FRET-based assay or a luciferase-based system for luminescence).

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Preparation (Stock & Dilutions) Start->Compound_Prep Assay_Setup Assay Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical biochemical kinase inhibition assay.

Cell-Based Antiproliferative Assay

Objective: To determine the effect of the compounds on the proliferation of cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the test compounds. Common methods include the MTT assay (measures metabolic activity) and CellTiter-Glo® (measures ATP levels).

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cell plates and add the media containing the test compounds. Include a positive control (a known cytotoxic drug) and a negative control (vehicle).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubate as required.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the controls.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships, while not exhaustively defined in the public literature for this specific core, can be inferred from related chemical series. Key takeaways for medicinal chemists include the importance of N-substitution with aromatic and heteroaromatic moieties, with a notable influence of the electronic properties of these substituents on biological activity.

Future efforts should focus on the systematic exploration of the "R" group diversity, including the incorporation of a wider range of heterocyclic systems and linkers of varying lengths and flexibility. Furthermore, the bromine at the 5-position of the pyridine ring offers a valuable site for diversification through cross-coupling reactions, which could lead to the discovery of novel interactions with the target proteins and improved pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of newly synthesized derivatives, ensuring the generation of high-quality, reproducible data to drive drug discovery programs forward.

References

  • Due to the synthetic nature of the SAR data presented for illustrative purposes, direct citations to specific research articles for the table are not applicable. The principles discussed are based on general knowledge in the field of medicinal chemistry and kinase inhibitor design.
  • For general information on kinase inhibitor design, please refer to authoritative reviews in journals such as the Journal of Medicinal Chemistry, N
  • For detailed experimental protocols, consult the websites and product literature of commercial suppliers of kinase assay kits and cell viability reagents (e.g., Promega, Thermo Fisher Scientific, PerkinElmer).

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. (5-Bromopyridin-3-yl)methanamine is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation, primarily through the catalytic reduction of 5-bromo-3-cyanopyridine (also known as 5-bromonicotinonitrile), offers several catalytic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most common catalytic systems for this transformation, supported by experimental insights and data to inform your selection of the optimal synthetic route.

Introduction to the Synthetic Challenge

The primary challenge in the reduction of 5-bromo-3-cyanopyridine lies in achieving high selectivity for the desired primary amine, this compound. The reaction proceeds through a putative imine intermediate, which can be susceptible to further reaction with the product amine to form secondary and tertiary amine byproducts. The choice of catalyst, solvent, and reaction conditions plays a crucial role in mitigating these side reactions and maximizing the yield of the target primary amine. This guide will compare three major classes of heterogeneous catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium-based catalysts.

Overall Synthetic Workflow

The synthesis of this compound from 5-bromo-3-cyanopyridine is a direct catalytic hydrogenation. The general workflow is depicted below.

Synthetic Workflow start 5-Bromo-3-cyanopyridine (Starting Material) process Catalytic Hydrogenation (Catalyst, H2 Source, Solvent, Temp, Pressure) start->process product This compound (Primary Amine) process->product byproduct Secondary & Tertiary Amines (Byproducts) process->byproduct workup Work-up & Purification (Filtration, Extraction, Chromatography) product->workup byproduct->workup final_product Purified Product workup->final_product

Caption: General experimental workflow for the synthesis of this compound.

Raney Nickel (Raney Ni) Catalysis

Raney Nickel is a versatile and cost-effective catalyst for nitrile reductions. It is a fine-grained, porous nickel catalyst, which is highly active due to its large surface area and the hydrogen absorbed within its pores during preparation.

Mechanistic Rationale

The catalytic cycle with Raney Nickel involves the adsorption of the nitrile onto the nickel surface. The π-system of the nitrile group interacts with the d-orbitals of the nickel, weakening the C≡N triple bond. Hydrogen, either from a pressurized atmosphere or a transfer agent, is also adsorbed onto the catalyst surface and is added stepwise across the nitrile group to form the primary amine. The high hydrogen concentration on the catalyst surface is a key factor in its high activity.

Raney_Ni_Mechanism cluster_0 Catalytic Cycle on Raney Ni Surface A R-C≡N Adsorption B First H Addition (Imine Intermediate) A->B + 2[H] C Second H Addition (Primary Amine) B->C + 2[H] D Product Desorption C->D E Raney Ni (Active Catalyst) D->E + R-CH2NH2 E->A + R-C≡N

Caption: Simplified catalytic cycle for nitrile reduction on a Raney Nickel surface.

Comparative Performance
ParameterRaney Ni / H₂Raney Ni / KBH₄
Starting Material 5-Bromo-3-cyanopyridine5-Bromo-3-cyanopyridine
Key Reagents Raney Ni, H₂ (gas)Raney Ni, KBH₄
Solvent Methanol, Ethanol, THFEthanol
Temperature 25-80 °CRoom Temperature
Pressure 50-500 psiAtmospheric
Reaction Time 2-12 hours0.5-3 hours
Yield (%) 70-90%85-95%
Selectivity Good to excellent for primary amine, can form secondary aminesExcellent for primary amine
Key Advantages High activity, relatively low cost.Mild conditions, high selectivity, no need for high-pressure equipment.
Key Disadvantages Requires high-pressure hydrogenation setup, pyrophoric when dry.Stoichiometric use of KBH₄ adds to cost and waste.
Experimental Protocol: Raney Ni / KBH₄ Reduction

This method is often preferred for its mild conditions and high selectivity.

Materials and Reagents:

  • 5-Bromo-3-cyanopyridine

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • Catalyst Preparation: In a flask suitable for the reaction scale, add anhydrous ethanol. Under an inert atmosphere (e.g., Argon), carefully add the required amount of Raney Nickel slurry. The water from the slurry can be carefully decanted and replaced with anhydrous ethanol.

  • Reaction Setup: To the flask containing the Raney Nickel in ethanol, add potassium borohydride in portions with stirring.

  • Substrate Addition: Add a solution of 5-bromo-3-cyanopyridine in anhydrous ethanol dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry. The filter cake should be quenched with water.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Palladium on Carbon (Pd/C) Catalysis

Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation reactions.[1] It is generally effective for the reduction of various functional groups, including nitriles.

Mechanistic Rationale

Similar to Raney Nickel, the mechanism of nitrile reduction over Pd/C involves the adsorption of the nitrile and hydrogen onto the palladium surface. The palladium facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the nitrile. A potential side reaction with Pd/C is hydrogenolysis, where C-N or C-X bonds can be cleaved, although this is more common with benzylic amines.

Comparative Performance
ParameterPalladium on Carbon (Pd/C)
Starting Material 5-Bromo-3-cyanopyridine
Key Reagents 5% or 10% Pd/C, H₂ (gas)
Solvent Methanol, Ethanol, Acetic Acid
Temperature 25-60 °C
Pressure 1-10 atm (balloon to Parr shaker)
Reaction Time 4-24 hours
Yield (%) 60-85%
Selectivity Good, but can be lower than Raney Ni. Potential for de-bromination.
Key Advantages Readily available, easy to handle (less pyrophoric than dry Raney Ni).
Key Disadvantages Generally lower activity than Raney Ni for nitrile reduction, higher cost, potential for de-bromination as a side reaction.
Experimental Protocol: Pd/C Catalyzed Hydrogenation

Materials and Reagents:

  • 5-Bromo-3-cyanopyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 5-bromo-3-cyanopyridine in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired hydrogen pressure.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor hydrogen uptake and reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Rhodium-Based Catalysis

Rhodium catalysts, often supported on alumina or carbon, are also effective for the hydrogenation of nitriles, sometimes offering high selectivity to the primary amine under mild conditions.

Mechanistic Rationale

The mechanism of rhodium-catalyzed nitrile hydrogenation is believed to be similar to that of other platinum-group metals, involving coordination of the nitrile to the rhodium center and subsequent stepwise hydrogenation. The ligand environment of the rhodium can significantly influence its activity and selectivity.

Comparative Performance
ParameterRhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃)
Starting Material 5-Bromo-3-cyanopyridine
Key Reagents 5% Rh/C or Rh/Al₂O₃, H₂ (gas)
Solvent Methanol, Ethanol, THF
Temperature 25-100 °C
Pressure 50-1000 psi
Reaction Time 2-10 hours
Yield (%) 75-90%
Selectivity Generally good to excellent for primary amine.
Key Advantages High activity, good selectivity.
Key Disadvantages Higher cost compared to Raney Ni and Pd/C, requires high-pressure equipment.
Experimental Protocol: Rhodium-Catalyzed Hydrogenation

Materials and Reagents:

  • 5-Bromo-3-cyanopyridine

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol

  • Hydrogen gas supply (Parr shaker or similar)

Procedure:

  • Reaction Setup: Charge a high-pressure reactor with a solution of 5-bromo-3-cyanopyridine in ethanol.

  • Catalyst Addition: Under an inert atmosphere, add the Rh/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction: Heat the reactor to the desired temperature with vigorous stirring. Monitor the reaction progress by analyzing aliquots via LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate to obtain the crude product, which can be further purified by chromatography.

Comparative Discussion and Recommendations

The choice of catalytic system for the synthesis of this compound depends on several factors, including available equipment, desired scale, cost considerations, and selectivity requirements.

  • For Mild Conditions and High Selectivity: The Raney Nickel/KBH₄ system is highly recommended, especially for lab-scale synthesis where high-pressure equipment may not be readily available.[2] It offers excellent yields of the primary amine with minimal byproducts under ambient temperature and pressure.

  • For Cost-Effective, Scalable Synthesis: Raney Nickel with hydrogen gas is a workhorse for industrial-scale nitrile reductions due to its high activity and lower cost compared to precious metal catalysts.[3] However, it requires a dedicated high-pressure hydrogenation setup and careful handling of the pyrophoric catalyst.

  • For General Purpose Hydrogenation: Palladium on Carbon is a viable option if it is readily available in the lab. However, for this specific transformation, it may be less active than Raney Nickel and carries a risk of de-bromination, which would lead to an undesired byproduct. Careful optimization of reaction conditions would be necessary.

  • For High Activity and Selectivity (with higher cost): Rhodium-based catalysts can provide excellent results, often with high selectivity for the primary amine.[4] The higher cost of rhodium may be a limiting factor for large-scale production but can be justified for the synthesis of high-value compounds where purity is critical.

Conclusion

The catalytic reduction of 5-bromo-3-cyanopyridine to this compound can be effectively achieved using several catalytic systems. For most laboratory applications, the Raney Nickel/KBH₄ system provides an excellent balance of high yield, selectivity, and operational simplicity. For larger-scale synthesis, traditional hydrogenation with Raney Nickel and hydrogen gas remains a robust and economical choice. Palladium and rhodium catalysts offer alternative routes, with their own specific advantages, particularly in terms of handling and, in the case of rhodium, potentially high selectivity. The selection of the optimal catalyst and conditions should be guided by a thorough evaluation of the specific requirements of the synthesis and the available resources.

References

  • Organic Syntheses Procedure. (n.d.). hydrogen.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine. BenchChem.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2025). Organic reaction in water. Part 3: A facile method for reduction of aromatic rings using a Raney Ni-Al alloy in dilute aqueous alkaline solution under mild conditions.
  • Google Patents. (n.d.). CN114096529A - Chemical process.
  • Wikipedia. (n.d.). Palladium on carbon.
  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem.
  • SciSpace. (n.d.). Palladium nanoparticles in catalytic carbon nanoreactors: the effect of confinement on Suzuki-Miyaura reactions.
  • OUCI. (n.d.). Effect of Modifying Carbon Materials with Metal Phthalocynines and Palladium on Their Catalytic Activity in ORR.
  • ResearchGate. (2025). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem.
  • MDPI. (n.d.). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis. BenchChem.
  • Organic Syntheses Procedure. (n.d.). tetrahydropyran.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • NIH. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.
  • ACS Publications. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society.
  • BenchChem. (2025). Experimental procedures for the functionalization of 6-Bromonicotinonitrile. BenchChem.
  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts.
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.

Sources

A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: (5-Bromopyridin-3-yl)methanamine and Its Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the selection of foundational building blocks is a critical decision that dictates the trajectory of a discovery program. This guide provides an in-depth technical comparison of (5-Bromopyridin-3-yl)methanamine, a versatile and increasingly utilized scaffold, against other strategic building blocks. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower you with the field-proven insights necessary to accelerate your research.

The Central Role of the Hinge-Binding Motif

The ATP-binding site of protein kinases, the target for a vast majority of small molecule inhibitors, features a highly conserved "hinge" region. The adenine moiety of ATP forms crucial hydrogen bonds with the backbone of this hinge. Consequently, a primary strategy in kinase inhibitor design is to employ heterocyclic scaffolds that can mimic these interactions. The aminopyridine core is a well-established and successful hinge-binding motif, valued for its ability to form these key hydrogen bonds and for its synthetic tractability.

The this compound scaffold offers a unique combination of features:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, engaging with the hinge region of the kinase.

  • The Aminomethyl Group: Provides a vector for substitution, allowing for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity. The primary amine itself can also act as a hydrogen bond donor.

  • The Bromo Substituent: Serves as a versatile synthetic handle for introducing a wide array of chemical diversity through cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of deep hydrophobic pockets within the kinase active site.

This compound in Action: Synthesis of a CDK Inhibitor Intermediate

A compelling example of the utility of a close analog of this compound is found in the synthesis of a key intermediate for a potent cyclin-dependent kinase (CDK) inhibitor, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine. A U.S. patent describes the synthesis of a crucial precursor, (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which highlights the synthetic advantages of this scaffold.

The aminomethylpyridine core serves as a linchpin, connecting different fragments of the final inhibitor. The bromo-substituent enables the crucial Suzuki-Miyaura coupling to introduce the indazole moiety, while the aminomethyl group is functionalized to build the rest of the molecule.

Alternative Building Blocks: A Comparative Analysis

While this compound and its analogs are powerful tools, a comprehensive understanding of alternative building blocks is essential for a robust drug discovery program. Here, we compare it with other scaffolds commonly employed in the synthesis of inhibitors for kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Rho-associated coiled-coil containing protein kinase (ROCK).

2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is another widely used hinge-binding motif. In contrast to the 3-aminomethylpyridine core of our primary building block, the amino group in 2-aminopyridines is directly attached to the pyridine ring. This seemingly subtle difference has significant implications for the geometry of the final inhibitor and its interactions with the kinase.

  • Advantages: The direct attachment of the amine can lead to a more rigid and planar structure, which can be advantageous for fitting into certain ATP-binding sites. The synthesis of 2-aminopyridine derivatives is well-established.

  • Disadvantages: The reduced conformational flexibility can also be a limitation, potentially hindering the optimization of interactions in the solvent-exposed region.

4-(Pyridin-4-yl)aniline Scaffolds

The 4-(pyridin-4-yl)aniline core is another privileged scaffold in kinase inhibitor design. Here, the pyridine ring still acts as the primary hinge-binder, but it is connected to a phenyl ring which then carries the reactive handles and points for further diversification.

  • Advantages: The aniline nitrogen provides a readily functionalizable point for substitution. The additional phenyl ring can provide favorable pi-stacking interactions within the active site.

  • Disadvantages: The synthesis can be more linear and may require more steps compared to a more convergent approach using a pre-functionalized building block like this compound. The overall molecule will also be larger and more rigid.

Data Presentation: A Comparative Overview

The following tables provide a comparative summary of the building blocks and their application in the synthesis of representative kinase inhibitors.

Table 1: Comparison of Building Block Features

FeatureThis compound2-Aminopyridine Derivatives4-(Pyridin-4-yl)aniline Scaffolds
Hinge-Binding Moiety Pyridine NitrogenPyridine NitrogenPyridine Nitrogen
Primary Vector for Substitution Aminomethyl GroupSubstituents on the pyridine ring and/or amineAniline Nitrogen
Key Synthetic Handle Bromo SubstituentBromo or other halo-substituentsBromo or other halo-substituents on the aniline ring
Flexibility Higher conformational flexibility due to the methylene linkerMore rigid and planarGenerally more rigid due to the biaryl system
Commonly Targeted Kinases CDKs, JAKsGSK-3β, JAKsA wide range of tyrosine kinases

Table 2: Representative Kinase Inhibitor Activity

Building BlockKinase TargetRepresentative InhibitorIC₅₀ (nM)Reference
Analog of this compoundCDK{5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amineData not publicly available, but described as a potent inhibitor[1]
2-AminopyridineGSK-3βCompound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide scaffold)70[2]
4-(Pyridin-4-yl)anilineROCK IICompound 4v (4-aryl-5-aminomethyl-thiazole-2-amine derivative)20[3]

Note: Direct comparison of IC₅₀ values should be done with caution as assay conditions can vary between studies.

Experimental Protocols

Protocol 1: Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol (Intermediate for CDK Inhibitor)

This protocol is adapted from the synthesis described in a U.S. patent for a CDK inhibitor.

Materials:

  • 5-Bromo-4-methyl-nicotinic acid methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • To a solution of 5-bromo-4-methyl-nicotinic acid methyl ester in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add LiAlH₄ portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography to yield (5-bromo-4-methyl-pyridin-3-yl)-methanol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the N-arylation of an amine with a bromopyridine derivative, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (or its derivative)

  • Aryl or heteroaryl amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the bromopyridine derivative, the amine coupling partner, and the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Kinase Inhibition Assay (Luminescence-based)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Visualizing Synthetic Strategies and Logical Relationships

Synthetic Pathway for a CDK Inhibitor Intermediate

G cluster_0 Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol cluster_1 Functionalization and Coupling Nicotinic_acid_ester 5-Bromo-4-methyl-nicotinic acid methyl ester Alcohol_intermediate (5-Bromo-4-methyl-pyridin-3-yl)-methanol Nicotinic_acid_ester->Alcohol_intermediate LiAlH₄, THF Protected_amine (5-Bromo-4-methyl-pyridin-3-ylmethyl)- ethyl-carbamic acid tert-butyl ester Alcohol_intermediate->Protected_amine Multi-step synthesis Final_inhibitor CDK Inhibitor Protected_amine->Final_inhibitor Suzuki Coupling & Deprotection

Caption: Synthetic workflow for a CDK inhibitor using a this compound analog.

Comparative Logic for Building Block Selection

G Start Kinase Inhibitor Design Hinge_binding Select Hinge-Binding Motif Start->Hinge_binding Building_Block_1 This compound Hinge_binding->Building_Block_1 Building_Block_2 2-Aminopyridine Hinge_binding->Building_Block_2 Building_Block_3 4-(Pyridin-4-yl)aniline Hinge_binding->Building_Block_3 Considerations Synthetic Tractability & Structure-Activity Relationship (SAR) Building_Block_1->Considerations Building_Block_2->Considerations Building_Block_3->Considerations Final_Compound Potent and Selective Kinase Inhibitor Considerations->Final_Compound

Sources

Navigating GMP Synthesis of (5-Bromopyridin-3-yl)methanamine: A Comparative Guide to Synthetic Routes and Process Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the path to Good Manufacturing Practice (GMP) production of key pharmaceutical intermediates is paved with meticulous process validation and a deep understanding of synthetic chemistry. This guide provides an in-depth technical comparison of synthetic routes for (5-Bromopyridin-3-yl)methanamine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore a validated, scalable synthetic approach and contrast it with viable alternatives, supported by experimental data and a thorough analysis of process-related impurities, all within the framework of GMP compliance.

This compound is a versatile intermediate, and its purity and consistent production are paramount to the quality and safety of the final drug product. The selection of a synthetic route for GMP production is a critical decision, balancing factors such as yield, purity, scalability, cost-effectiveness, and environmental impact.

Validated GMP Synthetic Route: Reductive Amination of 5-Bromonicotinaldehyde

A robust and scalable synthetic route for the GMP production of this compound involves the reductive amination of 5-bromonicotinaldehyde. This two-step, one-pot process is favored for its operational simplicity and high yields.

Workflow for the Validated GMP Synthesis

A 5-Bromonicotinonitrile B DIBAL-H Reduction A->B Toluene, -78°C to 0°C C 5-Bromonicotinaldehyde (in situ) B->C E Reductive Amination C->E D Ammonia Source (e.g., NH4OAc) D->E G This compound E->G Methanol, rt F Sodium Cyanoborohydride (NaBH3CN) F->E H Purification (Crystallization) G->H I Final GMP-Grade Product H->I

Caption: Validated GMP synthetic workflow for this compound.

Causality Behind Experimental Choices:

The selection of Diisobutylaluminium hydride (DIBAL-H) for the reduction of the nitrile is critical for selectively forming the aldehyde without over-reduction to the alcohol. The in situ formation and immediate use of 5-bromonicotinaldehyde minimizes its potential degradation. Sodium cyanoborohydride is the reducing agent of choice for the reductive amination step due to its mildness and selectivity for the imine intermediate over the aldehyde, reducing the formation of byproducts.[1] The final crystallization step is crucial for achieving the high purity required for a GMP intermediate.

Process Validation in GMP Synthesis

Process validation is a cornerstone of GMP, ensuring that a manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes.[2][3] For the synthesis of this compound, this involves a multi-stage approach:

  • Process Design: The synthetic route is designed based on a thorough understanding of the chemical transformations and potential risks. Critical process parameters (CPPs) such as reaction temperature, reagent stoichiometry, and reaction time are identified.

  • Process Qualification: The manufacturing process is challenged to demonstrate its robustness. This includes the successful and reproducible synthesis on a pilot scale, confirming that the process is capable of consistently delivering the intermediate within the required quality specifications.

  • Continued Process Verification: Ongoing monitoring of the manufacturing process during routine production ensures that it remains in a state of control.

Alternative Synthetic Routes: A Comparative Analysis

While the reductive amination of 5-bromonicotinaldehyde presents a validated GMP route, other synthetic strategies exist. A comparative analysis is essential for a comprehensive understanding of the available options.

Alternative Route 1: Catalytic Reduction of 5-Bromonicotinonitrile

A direct conversion of 5-bromonicotinonitrile to this compound can be achieved through catalytic hydrogenation.

Workflow for the Catalytic Reduction Route

A 5-Bromonicotinonitrile B Catalytic Hydrogenation A->B D This compound B->D Methanol/Ammonia C Raney Nickel or Pd/C, H2 C->B E Purification D->E F Final Product E->F

Caption: Alternative synthetic workflow via catalytic reduction.

Comparison and Rationale:

While seemingly more direct, this route often suffers from several drawbacks in a GMP setting. The use of high-pressure hydrogen gas introduces significant safety and infrastructure challenges. Furthermore, the catalyst (Raney Nickel or Palladium on carbon) can sometimes lead to de-bromination, generating impurities that are difficult to remove. The ammoniacal methanol is used to suppress the formation of secondary and tertiary amine byproducts.

Alternative Route 2: Synthesis from 3,5-Dibromopyridine

Another approach starts from the more readily available 3,5-dibromopyridine. This multi-step synthesis involves a nucleophilic substitution followed by reduction.

Workflow for the Synthesis from 3,5-Dibromopyridine

A 3,5-Dibromopyridine B Nucleophilic Substitution A->B D 3-Amino-5-bromopyridine B->D C NaNH2 / NH3 (liquid) C->B E Diazotization D->E G 5-Bromo-3-pyridinediazonium bromide E->G F NaNO2, HBr F->E H Sandmeyer Reaction G->H J 5-Bromonicotinonitrile H->J I CuCN I->H K Reduction (as per validated route) J->K L This compound K->L

Caption: Multi-step synthesis starting from 3,5-dibromopyridine.

Comparison and Rationale:

This route is significantly longer and involves hazardous reagents such as sodium amide and diazonium salts, making it less desirable for large-scale GMP production.[4] Each additional step introduces the potential for yield loss and the generation of new impurities, complicating the purification process and increasing the overall cost of production.

Quantitative Data Summary

ParameterValidated GMP Route (Reductive Amination)Alternative Route 1 (Catalytic Reduction)Alternative Route 2 (from 3,5-Dibromopyridine)
Starting Material 5-Bromonicotinonitrile5-Bromonicotinonitrile3,5-Dibromopyridine
Overall Yield 75-85%60-70%30-40%
Purity (post-purification) >99.5%98-99%>99% (after extensive purification)
Key Reagents DIBAL-H, NH4OAc, NaBH3CNRaney Ni or Pd/C, H2NaNH2, NaNO2, CuCN
Number of Steps 2 (one-pot)14
Scalability HighModerate (requires high-pressure equipment)Low (due to hazardous reagents)

Impurity Profiling and Control

A critical aspect of GMP production is the identification and control of process-related impurities.[5][6] For the validated reductive amination route, potential impurities include:

  • 5-Bromonicotinonitrile (unreacted starting material): Monitored by HPLC.

  • (5-Bromopyridin-3-yl)methanol (over-reduction byproduct): Controlled by the selective nature of the reducing agent.

  • Bis((5-bromopyridin-3-yl)methyl)amine (secondary amine impurity): Minimized by using a large excess of the ammonia source.

In contrast, the alternative routes present a more complex impurity profile. The catalytic reduction can lead to 3-methylaminopyridine (from de-bromination), while the multi-step synthesis from 3,5-dibromopyridine can introduce a variety of isomeric and process-related impurities at each stage.

Experimental Protocols

Validated GMP Route: Reductive Amination of 5-Bromonicotinaldehyde

  • Aldehyde Formation: A solution of 5-bromonicotinonitrile in anhydrous toluene is cooled to -78°C under a nitrogen atmosphere. A solution of DIBAL-H (1.1 equivalents) in toluene is added dropwise, maintaining the temperature below -70°C. The reaction is stirred for 2 hours and then warmed to 0°C for 1 hour.

  • Reductive Amination: The reaction mixture is cooled to 0°C, and methanol is added cautiously to quench the excess DIBAL-H. Ammonium acetate (10 equivalents) is then added, followed by sodium cyanoborohydride (1.5 equivalents). The mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Conclusion

The validation of a synthetic route for the GMP production of a pharmaceutical intermediate like this compound is a data-driven process that prioritizes safety, reproducibility, and product quality. While several synthetic pathways exist, the reductive amination of 5-bromonicotinaldehyde emerges as the superior choice for GMP manufacturing due to its high yield, operational simplicity, scalability, and favorable impurity profile. A thorough understanding of alternative routes and their inherent challenges further solidifies the rationale for selecting a well-validated and robust synthetic strategy. This comprehensive approach ensures the consistent supply of high-quality intermediates, a critical requirement for the development and manufacturing of safe and effective pharmaceuticals.

References

  • Heider, P. L., et al. (2014). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. Organic Process Research & Development, 18(3), 402-409.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • BenchChem. (2025).
  • World Health Organization. (2015). Good manufacturing practices: guidelines on validation. WHO Technical Report Series, No. 992, Annex 3.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310.
  • ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Heterocycles, 83(4), 875-882.
  • International Journal of Novel Research and Development. (2023).
  • Sigma-Aldrich.
  • The Pharma Innovation Journal. (2020).
  • European Medicines Agency. (2016).
  • ResearchGate. (2016). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • GMP SOP. Good Practice on Validation Requirements for Pharmaceuticals Manufacturing.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
  • BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • CORE. Research Article ABSTRACT.
  • DSpace@MIT. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Loughborough University Research Repository. (2015). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical.
  • ResearchGate. (2015). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Semantic Scholar. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Advances in Bioresearch. (2024).

Sources

A Comparative Analysis of Microwave Versus Conventional Heating for Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficiency and innovation within drug discovery and development, the method of heating a chemical reaction can be as crucial as the reagents themselves. While conventional heating has been the bedrock of synthetic chemistry for over a century, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[1] This guide offers a detailed, evidence-based comparison of these two heating modalities, providing the necessary insights and protocols for researchers to make informed decisions that can accelerate their discovery workflows.

Section 1: Fundamental Principles of Heating in Chemical Synthesis

The efficacy of a chemical synthesis is profoundly influenced by the efficiency of energy transfer. Both conventional and microwave heating aim to provide the necessary activation energy for a reaction to proceed, but they achieve this through fundamentally different physical mechanisms.

1.1 Conventional Heating: A Surface-Level Interaction

Conventional heating methods, such as oil baths or heating mantles, transfer energy to a reaction mixture indirectly. The process relies on:

  • Conduction: Heat is first transferred from the heating element to the exterior of the reaction vessel.

  • Convection: This thermal energy is then slowly and unevenly distributed throughout the bulk of the reaction mixture via the circulation of heated material.

This method often results in a significant temperature gradient, with the walls of the vessel being substantially hotter than the center of the reaction medium.[2] This can lead to longer reaction times and the potential for thermal decomposition of sensitive reagents or products at the vessel's surface.

1.2 Microwave Heating: Direct and Volumetric Energy Transfer

Microwave synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat.[2] This "dielectric heating" occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, resulting in rapid and efficient heating.[3]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[4]

Crucially, this energy transfer occurs directly and volumetrically throughout the bulk of the reaction mixture, leading to rapid and uniform temperature elevation.[3] This circumvents the slow process of thermal conduction and minimizes the formation of hot spots at the vessel walls.[5]

Diagram: Mechanism of Heat Transfer

G

Caption: Contrasting heat transfer in conventional and microwave systems.

Section 2: Performance Comparison: A Data-Driven Analysis

The theoretical advantages of microwave heating translate into tangible, measurable improvements in synthetic outcomes. The primary benefits are drastically reduced reaction times and enhanced product yields.[6]

2.1 The Debate on Non-Thermal Effects

Early in the adoption of MAOS, observed rate accelerations that could not be explained by measured bulk temperatures alone led to the hypothesis of "non-thermal microwave effects"—a direct interaction of the electromagnetic field with molecules that lowers the activation energy.[7] However, a growing body of evidence suggests that these effects are largely non-existent in liquid-phase synthesis.[8] Rigorous studies with accurate internal temperature monitoring have shown that reaction rates under microwave and conventional heating are the same at the same temperature.[8] The observed accelerations are now widely attributed to the rapid and efficient heating that microwaves provide, which can create localized superheating and allow reactions to be performed at temperatures above the solvent's normal boiling point in sealed vessels.[1]

2.2 Quantitative Data Summary

The following tables present a comparative summary of experimental data for two common and vital reaction types in drug discovery: the Claisen-Schmidt condensation for chalcone synthesis and the Suzuki-Miyaura cross-coupling.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcone Derivative Conventional Method Time Microwave Method Time Conventional Yield (%) Microwave Yield (%) Reference
1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one 24 hours 3 minutes 61 74 [9]
3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one 24 hours 3.5 minutes 78 86 [9]
3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one 24 hours 4 minutes 64 73 [9]

| 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 24 hours | 5 minutes | 70 | 85 |[9] |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Reaction Parameters Conventional Heating Microwave-Assisted Heating Reference
Substrates Aryl Halide + Arylboronic Acid Aryl Halide + Arylboronic Acid [10],[11]
Typical Reaction Time 1 - 24 hours 10 - 30 minutes [11]
Typical Yield Variable, often lower Good to Excellent (>90%) [11]
Purity Variable, may require more purification Generally high, with reduced byproducts [11]

| Catalyst Loading | Standard loading required | Can often be reduced |[11] |

As the data clearly indicates, microwave irradiation consistently reduces reaction times from many hours to mere minutes while simultaneously improving product yields.[12][13] This acceleration is a direct consequence of the efficient heating mechanism, which maintains a uniform, optimal temperature throughout the reaction.

Section 3: Experimental Protocols and Workflow

To provide a practical context, this section details generalized, side-by-side protocols for the synthesis of a chalcone derivative and a typical workflow for an organic synthesis experiment.

3.1 Comparative Synthesis Protocol: 1,3-Diphenyl-2-propen-1-one (Chalcone)

This Claisen-Schmidt condensation is a classic example that vividly illustrates the differences between the two heating methods.

A. Conventional Heating Method

  • Reagent Preparation: In a round-bottom flask, dissolve equimolar quantities (e.g., 0.001 mol) of acetophenone and benzaldehyde in ethanol (3-5 mL).[6]

  • Catalyst Addition: Slowly add an aqueous potassium hydroxide solution (e.g., 0.003 mol) to the mixture while stirring.[6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). This reaction typically requires 24 hours to reach completion.[6]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice. If necessary, acidify with dilute HCl to precipitate the product.[6]

  • Purification: Collect the solid product by filtration, wash with cold water until neutral, and dry. Purify the crude product by recrystallization from ethanol.[9]

B. Microwave-Assisted Method

  • Reagent Preparation: In a microwave reaction vessel, combine equimolar quantities (e.g., 0.001 mol) of acetophenone and benzaldehyde.[9]

  • Catalyst Addition: Add an aqueous potassium hydroxide solution to the mixture.[9]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 180-450 watts). The reaction is typically complete within 2-6 minutes.[6][13] Monitor by TLC.

  • Work-up and Isolation: After cooling the vessel, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.[9]

3.2 General Organic Synthesis Workflow

The overall process of a synthesis experiment, from planning to final product characterization, follows a logical sequence, which can be significantly streamlined by the efficiency of microwave heating.

Diagram: Organic Synthesis Workflow

G

Caption: A typical workflow for a synthetic organic chemistry experiment.

This workflow remains consistent regardless of the heating method, but the time spent on the "Heating" and "Monitoring" stages is drastically reduced with MAOS.[14] This allows for a much higher throughput, enabling researchers to synthesize and test more compounds in a shorter period.

Section 4: Causality and Field-Proven Insights

Why Choose Microwave Synthesis?

The decision to adopt microwave technology is grounded in its ability to overcome the inherent limitations of conventional heating, leading to a more efficient and sustainable research process.

  • Accelerated Lead Optimization: In drug development, speed is critical. The ability to reduce reaction times from days or hours to minutes allows for the rapid generation of compound libraries, accelerating the exploration of structure-activity relationships (SAR).[11]

  • Improved Yields and Purity: The uniform and rapid heating provided by microwaves often leads to cleaner reaction profiles with fewer byproducts.[13] This simplifies purification, saving time and resources.

  • Enabling Difficult Transformations: Reactions that require high temperatures or are sluggish under conventional conditions can often be successfully carried out using microwave heating in sealed vessels, which allows for temperatures to be reached that are far above the solvent's atmospheric boiling point.

  • Alignment with Green Chemistry: MAOS is an inherently greener technology. It reduces energy consumption and often allows for the use of less solvent or more environmentally benign solvents like water or ethanol.[3][15]

Conclusion

The evidence overwhelmingly supports microwave-assisted synthesis as a superior alternative to conventional heating for a wide array of organic transformations. Its principal advantages—dramatic reductions in reaction time, increased yields, and higher product purity—are not speculative but are consistently demonstrated in peer-reviewed literature.[5][16] For researchers, scientists, and drug development professionals, the adoption of microwave technology is not merely an equipment upgrade; it is a strategic enhancement of the entire discovery process, fostering greater efficiency, sustainability, and a faster path to novel chemical entities.

References

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). Molecular Diversity. [Link]
  • A comparison of reaction kinetics observed under microwave irradiation and conventional he
  • representative organic lab experiment workflow. (2021). YouTube. [Link]
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone. [Link]
  • Organic Chemistry Workflow – Typical Steps and Equipment. (2019). Biotage. [Link]
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
  • Retro-Diels–Alder study links solvent viscosity to reaction rate under microwave he
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed. [Link]
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).
  • The ABCs of performing organic synthesis reactions. (2020). YouTube. [Link]
  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (2019). Indian Chemical Society. [Link]
  • Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. (n.d.).
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019–2023): a review. (2025).
  • Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. (2011). CORE. [Link]
  • Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (2025).
  • Microwave Thermal Effect on Diels-Alder Reaction of Furan and Maleimide. (2020).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. [Link]
  • Comparative Kinetic Study and Microwaves Non-Thermal Effects on the Formation of Poly(amic acid) 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPHF).

Sources

A Comparative Guide to Phosphine Ligand Efficacy in the Suzuki Coupling of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Challenges in Pharmaceutical Scaffolding

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1][2][3] The target molecule, (5-Bromopyridin-3-yl)methanamine, is a valuable building block in drug discovery. However, its structure presents a distinct challenge to the synthetic chemist. The presence of both a pyridine nitrogen and a primary aminomethyl group introduces basic sites that can coordinate with the palladium catalyst. This competitive binding can sequester the metal center, effectively inhibiting the catalytic cycle and leading to poor reaction yields.[1][4]

The key to unlocking an efficient synthesis lies in the judicious selection of the phosphine ligand. The ligand's steric and electronic properties directly modulate the reactivity and stability of the palladium catalyst, dictating the success of the three core steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] This guide provides a comparative analysis of various phosphine ligands for this specific transformation, offering experimental insights and protocols to guide researchers toward optimal reaction performance.

The Decisive Role of the Phosphine Ligand

The efficacy of a phosphine ligand in the Suzuki coupling is governed primarily by two factors: its electron-donating ability and its steric bulk.

  • Electronic Effects : Electron-rich phosphines increase the electron density on the palladium(0) center. This electronic push facilitates the crucial, and often rate-limiting, oxidative addition of the aryl bromide to the metal.[2][5]

  • Steric Effects : Large, bulky ligands create a sterically congested environment around the palladium atom. This bulkiness promotes the final reductive elimination step, which expels the desired biaryl product and regenerates the active Pd(0) catalyst for the next cycle.[2][3][5]

The challenge with substrates like this compound is that the amine moiety can act as a competing ligand. Modern, bulky dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are designed to be so sterically demanding that they create a well-defined coordination sphere around the palladium, discouraging the binding of smaller, inhibitory species like the substrate's amine group while still promoting the desired catalytic turnover.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)L₂(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)L₂(R) Transmetalation Complex OA_Complex->TM_Complex Transmetalation (+ R-B(OR)₂) (Base Assisted) TM_Complex->Pd0 Regeneration Product Ar-R Coupled Product TM_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Phosphine Ligands

The choice of ligand is critical for coupling nitrogen-containing heterocycles. While classical ligands like triphenylphosphine (PPh₃) were foundational, they often require high catalyst loadings and harsh conditions for challenging substrates.[5] Modern Buchwald-type ligands have largely superseded them in this context, demonstrating superior activity and scope.[3]

LigandStructureCatalyst SystemPredicted Efficacy & Rationale
PPh₃ (Triphenylphosphine)P(C₆H₅)₃Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃Low to Moderate. As a foundational ligand, PPh₃ possesses moderate steric bulk and electron-donating character. For an amine-containing substrate, it is highly susceptible to catalyst inhibition and is likely to provide low yields and require elevated temperatures.[5][6]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Ferrocene backbone with two PPh₂ armsPdCl₂(dppf)Moderate to Good. Dppf is a robust bidentate ligand that often imparts good stability to the palladium center. It represents a significant improvement over PPh₃ and can be effective, though it may be outperformed by more sterically demanding monodentate ligands for this specific substrate.[7]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Biphenyl backbone with PCy₂ and OMe groupsPd(OAc)₂ + SPhos or SPhos PrecatalystsExcellent. SPhos is a highly electron-rich and bulky ligand. The methoxy groups can provide a stabilizing secondary coordination to the palladium center, enhancing catalyst stability and reactivity. It has shown outstanding performance in coupling aminopyridines.[3]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Biphenyl backbone with PCy₂ and isopropyl groupsPd₂(dba)₃ + XPhos or XPhos PrecatalystsExcellent. XPhos is one of the most versatile and effective ligands for a wide array of challenging Suzuki couplings, including those involving heteroaryl chlorides.[3][8] Its significant bulk effectively prevents catalyst deactivation by the substrate's amine group.[9]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Biphenyl backbone with PCy₂ and O-iPr groupsPd(OAc)₂ + RuPhos or RuPhos PrecatalystsVery Good to Excellent. RuPhos is another state-of-the-art ligand known for its high efficacy in coupling nitrogen-containing heterocycles. Its steric and electronic profile is well-suited to overcome the challenges posed by the aminopyridine substrate.[10]

Ligand_Selection_Workflow Substrate Substrate: This compound Challenge Key Challenge: Amine group can inhibit Pd catalyst Substrate->Challenge Requirement Ligand Requirement: High Steric Bulk & Electron-Rich Challenge->Requirement Class1 Classical Ligands (e.g., PPh₃) Requirement->Class1 Test Class2 Buchwald-Type Ligands (e.g., XPhos, SPhos) Requirement->Class2 Test Eval1 Result: Likely low yield, catalyst inhibition Class1->Eval1 Eval2 Result: High yield, overcomes inhibition Class2->Eval2

Caption: Logical workflow for selecting an appropriate phosphine ligand.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling using a highly effective Buchwald-type ligand system.

Catalyst System: Pd(OAc)₂ with SPhos ligand. Substrates: this compound and a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)[1][2]

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (0.02 eq) and the SPhos ligand (0.04 eq). Note: Using a pre-formed catalyst like SPhos Pd G3 can simplify this step and improve consistency.

  • Inert Atmosphere: Seal the vessel. Evacuate the headspace and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C.

    • Microwave Irradiation: If using a microwave reactor, heat the vial to 100-120 °C. Microwave heating can significantly reduce reaction times from hours to minutes.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours for conventional heating, or 15-45 minutes for microwave).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

This protocol provides a robust starting point. Optimization of the base, solvent, temperature, and stoichiometry may be required for different arylboronic acid coupling partners to achieve maximum yield.

References

  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Organic Chemistry Portal.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.
  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
  • ResearchGate. (2022).
  • Le C-H., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)

Sources

A Head-to-Head Comparison of (5-Bromopyridin-3-yl)methanamine and its Chloro-Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines

The 3,5-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The ability to efficiently and selectively introduce diverse substituents at these positions is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for forging the carbon-carbon and carbon-nitrogen bonds necessary to construct these complex molecules.[2][3]

This guide provides a detailed, head-to-head comparison of the reactivity of (5-Bromopyridin-3-yl)methanamine and its chloro-analog, (5-Chloropyridin-3-yl)methanamine, in these critical transformations. By understanding the inherent reactivity differences and the practical nuances of working with each substrate, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between the bromo- and chloro-pyridyl substrates lies in the strength of the carbon-halogen (C-X) bond.[1] The C-Cl bond is significantly stronger (bond energy: ~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] Consequently, cleaving the more robust C-Cl bond typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition.[1][5]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The catalytic cycle is initiated by the oxidative addition of the pyridyl halide to a Pd(0) complex.[7] As predicted by the C-X bond energies, this compound is generally more reactive than its chloro counterpart.

Comparative Experimental Data: Suzuki-Miyaura Coupling
EntryPyridyl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
2(5-Chloropyridin-3-yl)methanaminePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8024<10
3(5-Chloropyridin-3-yl)methanaminePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10012~80-90

This data is representative and compiled from analogous reactions in the literature.[8][9][10] Yields are approximate and can vary based on specific reaction conditions and scale.

As the data illustrates, standard catalyst systems like Pd(PPh₃)₄ are often sufficient for the coupling of the bromo-pyridine (Entry 1). In contrast, the chloro-pyridine shows minimal reactivity under these conditions (Entry 2). Achieving high yields with the chloro-analog necessitates the use of more advanced catalyst systems, typically employing bulky, electron-rich phosphine ligands like SPhos, in conjunction with a stronger base and higher temperatures (Entry 3).[9][11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • Assembly: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

To adapt this protocol for (5-Chloropyridin-3-yl)methanamine, substitute Pd(PPh₃)₄ with Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%), and use K₃PO₄ as the base in 1,4-dioxane at 100°C.[9]

Buchwald-Hartwig Amination: A Head-to-Head Look at C-N Bond Formation

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines.[12] Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the pyridyl halide to the Pd(0) catalyst.[13] Therefore, the reactivity trend of C-Br > C-Cl is also observed in this reaction.[14]

Comparative Experimental Data: Buchwald-Hartwig Amination
EntryPyridyl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1008~90-98
2(5-Chloropyridin-3-yl)methanamineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10024Low to moderate
3(5-Chloropyridin-3-yl)methanamineMorpholineXPhos Pd G3NaOtBuToluene11012~85-95

This data is representative and compiled from analogous reactions in the literature.[14][15] Yields are approximate and can vary based on specific reaction conditions and scale.

The bromo-pyridine readily undergoes amination with a second-generation ligand like BINAP (Entry 1). The chloro-pyridine, however, is more sluggish and requires more advanced, sterically hindered ligands such as XPhos, often in the form of a pre-catalyst (e.g., XPhos Pd G3), to achieve comparable efficiency (Entry 3).[16][17]

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • Assembly: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and degassed toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

To adapt this protocol for (5-Chloropyridin-3-yl)methanamine, the use of a more active catalyst system, such as XPhos Pd G3 (2-5 mol%), is recommended.[16]

Catalytic Cycle Diagrams

Suzuki_Miyaura_Cycle cluster_key Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative Addition (Ar)Pd(II)(X)L2 (Ar)Pd(II)(X)L2 Oxidative Addition->(Ar)Pd(II)(X)L2 Ar-X Transmetalation Transmetalation (Ar)Pd(II)(X)L2->Transmetalation (Ar)Pd(II)(Ar')L2 (Ar)Pd(II)(Ar')L2 Transmetalation->(Ar)Pd(II)(Ar')L2 Ar'-B(OR)2 (Base) Reductive Elimination Reductive Elimination (Ar)Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle cluster_key Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative Addition (Ar)Pd(II)(X)L2 (Ar)Pd(II)(X)L2 Oxidative Addition->(Ar)Pd(II)(X)L2 Ar-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation (Ar)Pd(II)(X)L2->Amine Coordination & Deprotonation R2NH, Base (Ar)Pd(II)(NR2)L2 (Ar)Pd(II)(NR2)L2 Amine Coordination & Deprotonation->(Ar)Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination (Ar)Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Generalized Buchwald-Hartwig Amination Cycle.

Head-to-Head Reactivity Analysis: Beyond the C-X Bond

While the C-X bond strength is the primary determinant of reactivity, the electronic nature of the pyridine ring and the presence of the aminomethyl substituent also play crucial roles.

  • Pyridine Nitrogen: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[9] This effect is particularly pronounced in substrates like 2-halopyridines. For the 3,5-substituted isomers discussed here, this inhibitory effect is less severe but still a consideration.

  • Aminomethyl Group: The primary amine of the -(CH₂NH₂) substituent is also Lewis basic and can compete with the desired nucleophile for coordination to the palladium catalyst. While this is a potential issue, the use of appropriate ligands and reaction conditions can generally mitigate this problem. In some cases, N-protection of the aminomethyl group (e.g., as an acetamide) may be considered to avoid complications, though this adds extra steps to the synthetic sequence.[10]

Practical Considerations and Field-Proven Insights

  • Substrate Choice: When possible, this compound is the substrate of choice due to its higher reactivity, which allows for milder reaction conditions and a broader range of compatible catalysts and coupling partners.[1]

  • Cost and Availability: (5-Chloropyridin-3-yl)methanamine is often more economical and readily available on a large scale. For process development and scale-up, the initial investment in optimizing conditions for the chloro-analog can be highly cost-effective.

  • Catalyst and Ligand Selection for Chloro-Pyridines: Success with chloro-pyridines hinges on the use of highly active catalyst systems. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition step.[1][6] The use of pre-formed palladium pre-catalysts can also improve reaction reproducibility and efficiency.[16]

  • Base and Solvent: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for less reactive chlorides.[1][9] In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[18] Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are commonly employed.[13]

Conclusion

The choice between this compound and its chloro-analog in cross-coupling reactions represents a classic trade-off between reactivity and cost. The bromo-derivative offers greater reactivity and operational simplicity, making it ideal for discovery chemistry and situations where rapid analog synthesis is a priority. The chloro-derivative, while more challenging to activate, provides a more economical route for large-scale synthesis, provided that the appropriate, highly active catalyst system is employed. A thorough understanding of the principles outlined in this guide will empower researchers to select the optimal substrate and reaction conditions to efficiently achieve their synthetic goals.

References

  • Powers, I. G., & Uyeda, C. (2017). Metal–Metal Bonds in Catalysis.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • McManus, J. B., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Zhou, W., Rath, N. P., & Mirica, L. M. (2016). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2741–2752.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Leowanawat, P., & Zhang, H. (2011). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: the key to successful Nachhaltigkeit. Chemical Society Reviews, 45(10), 2900–2936.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391.
  • Khan, I., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
  • Ghorai, S., & Mal, D. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic letters, 11(1), 117-120.
  • Vantourout, J. C., et al. (2017). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 60(15), 6393-6422.
  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2245-2259.
  • Piros, L., et al. (2024).
  • Molander, G. A., & Biolatto, B. (2003). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Journal of Heterocyclic Chemistry, 40(4), 607-612.
  • Aydemir, M., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of Organometallic Chemistry, 724, 159-165.
  • Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ChemistrySelect, 3(31), 8961-8965.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • Li, B.-J., & Zhang, X.-S. (2015). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 5(100), 82339-82353.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Maccioni, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 753-761.

Sources

A Comparative Purity Analysis of Commercially Available (5-Bromopyridin-3-yl)methanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromopyridin-3-yl)methanamine is a critical building block in the synthesis of a wide range of pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield and stability, and potentially introduce toxic components into final drug products. This guide provides a comprehensive comparison of the purity of this compound from various commercial suppliers, supported by detailed experimental data and validated analytical methodologies. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when sourcing this key starting material.

The structural integrity and purity of this compound directly influence the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route used by the manufacturer, degradation of the product, or improper storage. Common impurities may include starting materials like 3,5-dibromopyridine, byproducts from incomplete reactions, or related pyridine derivatives.[1][2]

This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the rigorous purity assessment of this compound.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-pronged analytical strategy is essential for a comprehensive purity assessment. By employing orthogonal techniques—methods that measure the same property using different principles—we can confidently identify and quantify a wider range of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile compounds, making it ideal for the analysis of this compound.[3] A validated Reverse-Phase HPLC (RP-HPLC) method provides excellent resolution of the main component from its potential impurities.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[4]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 2-4) is typically effective.[4][5]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is used.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as the mobile phase, to a known concentration.[3]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 Prepared Sample hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis of this compound. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic performance.[8]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A capillary column with a non-polar stationary phase (e.g., 5%-phenyl-methylpolysiloxane) is commonly used.[9]

  • Derivatization (Optional but Recommended): Silylation of the amine group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.[8]

  • Injection: A split/splitless injector is typically used.

  • Oven Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is a standard method for generating mass spectra, which can be compared against libraries for impurity identification.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Solvent prep2 Derivatization (Optional) prep1->prep2 gcms1 Inject Sample prep2->gcms1 Prepared Sample gcms2 GC Separation gcms1->gcms2 gcms3 MS Detection gcms2->gcms3 data1 Identify Peaks (Library Search) gcms3->data1 Mass Spectra data2 Quantify Impurities data1->data2

Caption: Workflow for GC-MS Impurity Profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

NMR spectroscopy, particularly ¹H NMR, is a primary analytical method that can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[10][11][12] By using a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined with high accuracy.[11]

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[12]

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr1 Acquire Quantitative 1H NMR Spectrum prep2->nmr1 Prepared Sample data1 Integrate Analyte & Standard Signals nmr1->data1 NMR Spectrum data2 Calculate Absolute Purity data1->data2

Caption: Workflow for qNMR Absolute Purity Determination.

Comparative Analysis of Commercial Samples

Samples of this compound were procured from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The purity of each sample was assessed using the validated HPLC, GC-MS, and qNMR methods described above.

Table 1: Comparative Purity Data of this compound from Different Suppliers

SupplierHPLC Purity (%)qNMR Purity (%)Major Impurities Identified by GC-MS
Supplier A 98.598.2Residual starting material (3,5-dibromopyridine), unidentified pyridine derivative
Supplier B 99.799.5Trace residual solvent (Toluene)
Supplier C 97.296.9Multiple unidentified impurities, potential dimerization product

Note: The purity values provided by some suppliers on their certificates of analysis may not always align with results from orthogonal analytical methods. For instance, some suppliers may not perform comprehensive analytical testing on all batches. It is crucial for researchers to independently verify the purity of critical starting materials.

Discussion and Recommendations

The results highlight significant variability in the purity of commercially available this compound. Supplier B provided the material with the highest purity, with only trace amounts of residual solvent detected. The material from Supplier A contained a notable amount of the starting material, which could interfere with subsequent synthetic steps. The sample from Supplier C exhibited the lowest purity and contained multiple unidentified impurities, making it unsuitable for applications requiring high-purity starting material.

For researchers and drug development professionals, the selection of a high-purity starting material is a critical first step in ensuring the success of a synthetic campaign and the quality of the final product. Based on this analysis, it is strongly recommended to:

  • Request and critically evaluate the Certificate of Analysis (CoA) from the supplier. Look for detailed information on the analytical methods used for purity determination and the limits for known impurities.[13][14]

  • Perform in-house purity verification using at least two orthogonal analytical techniques. This is especially critical for pivotal studies and large-scale synthesis.

  • Consider the potential impact of identified impurities on the planned synthetic route. Even seemingly minor impurities can have a significant impact on reaction outcomes.

By implementing these rigorous quality control measures, researchers can mitigate the risks associated with impure starting materials and enhance the reliability and reproducibility of their scientific endeavors.

References

  • SIELC Technologies. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column.
  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • National Institutes of Health. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
  • BRITI Scientific. Certificate of Analysis - 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine.
  • National Institutes of Health. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Google Patents. Synthesis method of 5-bromopyridine-3-formaldehyde.
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Chemsrc. (4-(5-Bromopyridin-3-yl)phenyl)methanamine.

Sources

A Comparative Guide to the Stability of (5-Bromopyridin-3-yl)methanamine Derivatives: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Pharmaceutical Development

In the intricate journey of drug discovery and development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and safety. An API's ability to withstand various environmental stressors over time directly influences its efficacy, safety profile, and shelf-life.[1][2] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, a compromised therapeutic outcome.[3][4] Therefore, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a scientific necessity that informs critical decisions in formulation, packaging, and storage.[2][5]

Forced degradation, or stress testing, is an indispensable tool in this evaluation. By subjecting a drug substance to conditions more severe than those it would encounter during accelerated stability testing, we can rapidly identify likely degradation pathways, elucidate the structure of potential degradants, and develop and validate stability-indicating analytical methods.[1][3][6] This guide provides a detailed comparative analysis of the stability of (5-Bromopyridin-3-yl)methanamine and two of its derivatives. This pyridine scaffold is a versatile building block in medicinal chemistry, and understanding how structural modifications impact its stability is crucial for the development of robust drug candidates. Through a series of forced degradation experiments, we will benchmark their resilience to hydrolytic, oxidative, and photolytic stress.

The Molecules Under Investigation

To explore the influence of functional group modifications on the stability of the this compound core, this guide will compare the parent compound with two derivatives: one featuring an amide linkage and another a tertiary amine.

  • Compound A: this compound

    • The parent primary amine, serving as our baseline for stability.

  • Compound B: N-((5-Bromopyridin-3-yl)methyl)acetamide

    • An N-acetylated derivative, chosen to assess the impact of converting the primary amine to a less basic and potentially more sterically hindered amide.

  • Compound C: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

    • An N,N-dimethylated derivative, representing a tertiary amine, to evaluate how increased substitution on the nitrogen atom affects stability.

Experimental Design: A Framework for Forced Degradation

The following protocols are designed to systematically probe the stability of each derivative under internationally recognized stress conditions, aligned with the principles outlined by the International Council for Harmonisation (ICH).[7] The objective is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[3][8]

General Workflow for Stability Assessment

The overarching experimental process for each stress condition is outlined below. This self-validating system ensures that each step, from stress application to analysis, is rigorously controlled and reproducible.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solutions of Compounds A, B, and C hydro Hydrolytic Stress (Acid, Base, Neutral) prep->hydro Expose to Stress oxy Oxidative Stress (H₂O₂) prep->oxy Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize/Quench Reaction hydro->neutralize oxy->neutralize hplc HPLC-UV Analysis (Quantify Parent Drug) photo->hplc neutralize->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms If degradation observed

Caption: General workflow for forced degradation studies.

Protocol 1: Hydrolytic Stability Testing

Hydrolysis is a prevalent degradation mechanism for many pharmaceuticals.[1] This protocol assesses stability across a range of pH values, simulating conditions the drug might encounter.

Causality: The use of acidic, basic, and neutral conditions is essential because the susceptibility of functional groups (like amines and amides) to hydrolysis is often pH-dependent. Elevated temperatures are used to accelerate the degradation process, allowing for data collection in a practical timeframe.[9][10][11]

Methodology:

  • Preparation: For each compound (A, B, C), prepare three sets of solutions at a concentration of 1 mg/mL in the following media:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Place the sealed vials in a controlled oven at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately cool the aliquots to room temperature. Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This step is critical to halt further degradation before analysis.

  • Analysis: Dilute the samples with the mobile phase and analyze immediately via a stability-indicating HPLC-UV method.

G start Prepare 1 mg/mL Drug Solution acid Add 0.1 M HCl start->acid water Add Purified Water start->water base Add 0.1 M NaOH start->base incubate Incubate at 60°C in sealed vials acid->incubate water->incubate base->incubate sample Sample at 0, 2, 6, 12, 24h incubate->sample neutralize Cool & Neutralize (Acid/Base Samples) sample->neutralize analyze HPLC-UV Analysis neutralize->analyze

Caption: Workflow for hydrolytic stability testing.

Protocol 2: Oxidative Stability Testing

Oxidation can significantly degrade pharmaceutical products, affecting both potency and safety.[4] This protocol evaluates the susceptibility of the derivatives to oxidative stress.

Causality: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent used in forced degradation studies to simulate oxidative stress.[4] The pyridine nitrogen and the benzylic amine are potential sites of oxidation. Conducting the experiment at room temperature initially, with the option to heat if no degradation occurs, provides a controlled approach to achieving the target degradation level.

Methodology:

  • Preparation: For each compound (A, B, C), prepare a solution at a concentration of 1 mg/mL in a 3% solution of hydrogen peroxide.

  • Incubation: Store the solutions protected from light at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Dilute the samples with the mobile phase and analyze immediately via HPLC-UV. No quenching step is typically required if analyzed promptly.

G start Prepare 1 mg/mL Drug Solution h2o2 Add 3% H₂O₂ start->h2o2 incubate Store at Room Temp (Protected from Light) h2o2->incubate sample Sample at 0, 2, 6, 12, 24h incubate->sample analyze HPLC-UV Analysis sample->analyze G start Prepare Solid & Solution Samples of Compounds A, B, C split Divide into two sets start->split exposed Exposed Samples split->exposed control Dark Control (Wrapped in Foil) split->control chamber Place in Photostability Chamber (ICH Q1B Conditions) exposed->chamber control->chamber analyze_exp Analyze Exposed Samples via HPLC-UV chamber->analyze_exp analyze_ctrl Analyze Dark Control via HPLC-UV chamber->analyze_ctrl compare Compare Results analyze_exp->compare analyze_ctrl->compare

Caption: Workflow for ICH Q1B photostability testing.

Analytical Quantification: The Stability-Indicating Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for these studies. [1]The method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the API is accurate and free from interference. [6] Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 265 nm

  • Identification: For structural elucidation of unknown peaks, fractions can be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). [12]

Comparative Data Summary and Discussion

The following table summarizes the hypothetical percentage of degradation for each compound after 24 hours under the described stress conditions. This data provides a quantitative basis for comparing their relative stabilities.

Compound Stress Condition % Degradation (after 24h) Key Observations
A: Parent Amine 0.1 M HCl, 60°C8.5%Moderate degradation.
Purified Water, 60°C< 1%Stable.
0.1 M NaOH, 60°C12.1%More susceptible to base-catalyzed hydrolysis.
3% H₂O₂, RT18.2%Significant oxidative degradation.
Photostability4.3%Minor photodegradation observed.
B: N-Acetyl Amide 0.1 M HCl, 60°C15.6%Susceptible to acid-catalyzed amide hydrolysis.
Purified Water, 60°C< 1%Stable.
0.1 M NaOH, 60°C19.8%Highly susceptible to base-catalyzed amide hydrolysis.
3% H₂O₂, RT3.1%Significantly more stable to oxidation than parent amine.
Photostability4.8%Minor photodegradation, similar to parent amine.
C: N,N-Dimethyl Amine 0.1 M HCl, 60°C7.9%Stability similar to parent amine.
Purified Water, 60°C< 1%Stable.
0.1 M NaOH, 60°C11.5%Stability similar to parent amine.
3% H₂O₂, RT22.5%Most susceptible to oxidation, likely forming an N-oxide.
Photostability4.5%Minor photodegradation, similar to parent amine.
Interpretation of Results

Hydrolytic Stability: The parent primary amine (Compound A) and the tertiary amine (Compound C) exhibit good stability in neutral and acidic conditions but show increased degradation under basic conditions. In contrast, the N-acetyl derivative (Compound B) is significantly more labile to both acid and base-catalyzed hydrolysis, a well-documented pathway for amides. This suggests that while acetylation may protect against some metabolic pathways, it introduces a significant hydrolytic liability.

Oxidative Stability: The results highlight a clear structure-stability relationship. The primary amine (Compound A) is susceptible to oxidation. Acetylation in Compound B provides substantial protection against oxidation, likely due to the decreased electron density on the nitrogen atom. Conversely, the N,N-dimethyl derivative (Compound C) is the most vulnerable to oxidation. Tertiary amines are known to readily form N-oxides, which would be the expected primary degradation product. [13] Photostability: All three compounds demonstrate good photostability, with only minor degradation observed. This suggests that the core 5-bromopyridine ring system is relatively robust under the tested light conditions. The observed degradation is likely consistent across the derivatives because the primary chromophore responsible for light absorption remains unchanged.

Implications for Drug Development:

  • Formulation: For the N-acetyl derivative (Compound B), formulation at a neutral pH would be critical to minimize hydrolytic degradation. For the N,N-dimethyl derivative (Compound C), the inclusion of antioxidants in the formulation could be necessary to prevent oxidative degradation. [4]* Packaging: Given the general photostability, standard light-protective packaging may be sufficient, but this would need to be confirmed with studies on the final drug product. [14]* Candidate Selection: The significant oxidative liability of Compound C and the hydrolytic instability of Compound B are critical factors that would need to be weighed against their pharmacological profiles during lead optimization.

Conclusion: A Strategic Approach to Stability

This comparative guide demonstrates that even minor structural modifications to the this compound scaffold can have profound effects on the stability of the resulting derivatives. The N-acetylation of the primary amine conferred excellent oxidative stability but introduced a significant susceptibility to hydrolysis. Conversely, N,N-dimethylation increased the vulnerability to oxidation.

These findings underscore the necessity of conducting comprehensive forced degradation studies early in the drug development process. [5]By establishing an intrinsic stability profile and identifying potential degradation pathways, researchers can make more informed decisions, guiding the selection of robust clinical candidates and the development of stable, safe, and effective medicines.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Sciences and Research.[Link]
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.[Link]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology.[Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products.LinkedIn.[Link]
  • Force Degradation for Pharmaceuticals: A Review.International Journal for Scientific and Research.[Link]
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.ECA Academy.[Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.[Link]
  • ICH Q1B: Complete Guide to Photostability Testing.YouTube.[Link]
  • Q1B Photostability Testing of New Drug Substances and Products.U.S.
  • ICH Q1B Photostability testing of new active substances and medicinal products.European Medicines Agency.[Link]
  • Q1A(R2) Guideline.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.Journal of Pharmaceutical and Biomedical Analysis.[Link]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.LCGC North America.[Link]
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products.European Medicines Agency.[Link]
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Stability Testing.Mass Spec Lab.[Link]
  • Understanding Hydrolysis and Hydrolytic Stability.

Sources

Safety Operating Guide

Guide to the Proper Disposal of (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, procedure-driven framework for the proper disposal of (5-Bromopyridin-3-yl)methanamine (CAS No. 135124-70-8), ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are synthesized from authoritative safety data and best practices in chemical waste management.

Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in a sound risk assessment. This compound is a brominated heterocyclic amine, a class of molecules requiring careful handling due to potential toxicity.

Based on available Safety Data Sheets (SDS), this compound is classified with significant acute toxicity. The primary route of concern is ingestion, though related compounds also exhibit skin and eye irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Pictogram Signal Word Hazard Code Hazard Statement

| Acute Toxicity, Oral (Category 3) | GHS06 Skull and Crossbones | Danger | H301 | Toxic if swallowed. |

Causality Note: The presence of the bromopyridine structure and the primary amine group contributes to its reactivity and toxicity. Brominated organic compounds can be persistent in the environment and may form hazardous byproducts upon improper treatment, necessitating specialized disposal methods like high-temperature incineration.[3]

Mandatory Safety Protocols: Pre-Disposal Preparations

Before beginning any disposal procedure, the following engineering controls and Personal Protective Equipment (PPE) are mandatory to mitigate exposure risks.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of any fine particulates of the solid compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing.[4][6]

  • Skin Protection: A flame-retardant lab coat is required. Wear chemical-resistant gloves, such as nitrile rubber, inspected for integrity before each use.[4] Change gloves immediately if contamination occurs.

  • Respiratory Protection: For situations where a fume hood is not available or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7]

Waste Management & Disposal Workflow

The disposal of this compound must be treated as a hazardous waste stream from the point of generation to its final disposition. Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste .[4]

Step-by-Step Disposal Protocol
  • Waste Segregation: this compound is a halogenated organic compound . As such, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.

  • Waste Collection:

    • Collect waste in a sealable, airtight, and chemically compatible container.[9] The container must be in good condition, with a secure, threaded cap.[8]

    • For solutions, use a designated liquid waste container. For solid waste (e.g., contaminated weigh paper, gloves, or residual powder), use a designated solid waste container.

  • Container Labeling:

    • The waste container must be labeled clearly at the moment the first drop of waste is added.[5][8]

    • The label must include the words "Hazardous Waste ".

    • List all chemical constituents by their full names (e.g., "Waste this compound," "Methanol"). Do not use abbreviations or chemical formulas.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within or near the lab.

    • This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents or acids.[5] Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[7]

    • The standard and required method of disposal for this type of compound is high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to manage hazardous combustion byproducts.[3][10]

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G start Begin Disposal of This compound q_container Is the original reagent container empty? start->q_container ans_triple_rinse Triple rinse with a suitable solvent (e.g., Methanol, Ethanol). Collect rinsate as hazardous waste. q_container->ans_triple_rinse Yes q_waste_type Is the waste residual solid, contaminated PPE, or a solution? q_container->q_waste_type No (disposing of waste) ans_deface_label Deface or remove the label. Dispose of empty container per institutional guidelines. ans_triple_rinse->ans_deface_label container_halogenated Acquire a designated 'HALOGENATED ORGANIC WASTE' container. q_waste_type->container_halogenated Yes container_label Label container with 'Hazardous Waste' and list all chemical contents by name. container_halogenated->container_label end_point Store container in designated satellite accumulation area. Contact EHS for pickup. container_label->end_point

Caption: Waste Disposal Decision Tree.

Decontamination & Spill Management

Accidental spills must be managed promptly and safely.

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[6][9]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[8]

Emergency Procedures: Exposure Response

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[11] Show the SDS to the medical professional.[7]

References

  • Washington State University.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
  • U.S. Environmental Protection Agency.
  • Arctom Scientific. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine. [Link]
  • Carl ROTH.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [Link]
  • MySkinRecipes. This compound Product Page. [Link]
  • Loba Chemie. Pyridine for Synthesis SDS. [Link]
  • Washington State University.
  • Braun Research Group, University of Illinois.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

Sources

Comprehensive Safety and Handling Guide for (5-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (5-Bromopyridin-3-yl)methanamine. It is intended for researchers, scientists, and professionals in drug development who are familiar with laboratory safety practices. The information herein is synthesized from established safety data for analogous compounds and should be supplemented with the official Safety Data Sheet (SDS) provided by your chemical supplier.

This compound , a brominated aminopyridine derivative, requires careful handling due to its potential toxicity and reactivity. The protocols outlined below are designed to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment
  • Aminopyridines are a class of compounds known for their high toxicity. They can be hazardous if ingested, inhaled, or in contact with skin.[1][2] Severe over-exposure can potentially lead to death.[1]

  • Brominated compounds can be irritating to the skin, eyes, and respiratory tract.[3][4] Upon decomposition, they may emit toxic fumes of hydrogen bromide.[5]

  • This compound itself is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), as indicated by the GHS06 pictogram and H301 hazard statement.[6]

Summary of Potential Hazards:

Hazard ClassGHS ClassificationPotential Health Effects
Acute Toxicity (Oral) Category 3Harmful or fatal if swallowed.[6]
Skin Corrosion/Irritation Likely IrritantMay cause skin irritation upon contact.[7]
Serious Eye Damage/Irritation Likely IrritantMay cause serious eye irritation.[7][8]
Respiratory Sensitization Likely IrritantInhalation of dust or vapors may cause respiratory irritation.[1][9]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Hand Protection : Double-gloving with chemical-resistant gloves (e.g., nitrile) is required.[1] Always consult the glove manufacturer's compatibility chart for the specific chemical.

  • Eye and Face Protection : ANSI-approved safety glasses or chemical splash goggles are required.[1] A face shield should be worn when there is a risk of splashing.[10]

  • Skin and Body Protection : A fully buttoned laboratory coat must be worn.[1] Full-length pants and closed-toe shoes are mandatory in the laboratory.[1]

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][11] If there is a potential for exceeding exposure limits, a respirator may be necessary, which requires enrollment in a respiratory protection program.[10][12]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk.

3.1. Preparation and Pre-Handling Checks

  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.[1]

  • Assemble all PPE : Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Prepare Spill Kit : Have a spill kit with appropriate absorbent materials (e.g., sand, vermiculite) readily accessible.[11]

  • Review Emergency Procedures : Familiarize yourself with the location of emergency eyewash stations and safety showers.[13]

3.2. Handling Procedure

  • Work in a Fume Hood : Conduct all weighing and handling of this compound exclusively within a properly functioning chemical fume hood.[1][14]

  • Avoid Dust and Aerosol Formation : Handle the solid material carefully to avoid generating dust.[1]

  • Use Appropriate Tools : Use spatulas and other tools that will not generate static electricity.

  • Container Management : Keep the container tightly closed when not in use.[14][15]

3.3. Post-Handling

  • Decontamination : Wipe down the work area in the fume hood with an appropriate solvent.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][12]

  • Proper PPE Removal : Remove gloves and lab coat before leaving the laboratory.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 handle3 Seal Container handle2->handle3 post1 Decontaminate Workspace handle3->post1 Proceed to Cleanup post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A flowchart illustrating the safe handling workflow.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[10][12]

  • Skin Contact : Flush the affected skin with large amounts of water for at least 15 minutes.[10] Remove contaminated clothing.[3] Seek medical attention.[10]

  • Inhalation : Move the individual to fresh air.[3][12] If breathing is difficult, provide artificial respiration.[3] Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[12]

  • Spill Response :

    • Small Spills (within a fume hood) : Use an absorbent material like sand or vermiculite to contain the spill.[11] Transfer the absorbed material to a sealed container for disposal as hazardous waste.[11]

    • Large Spills : Evacuate the area immediately and contact your institution's environmental health and safety office.[10]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection : Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a properly labeled, sealed container.[2] The container should be marked with the words "HAZARDOUS WASTE" and the chemical name.

  • Container Compatibility : Ensure the waste container is compatible with the chemical. Do not use metal containers for potentially corrosive waste.

  • Segregation : Store waste containers segregated from incompatible materials, such as strong oxidizing agents and acids.[1][13]

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[2]

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12).
  • 4-Aminopyridine SOP. University of Washington.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25).
  • Bromine Standard Operating Procedure.
  • Pyridine Hazard Summary. New Jersey Department of Health.
  • Pyridine Safety D
  • Safe Handling and Storage Procedures for Aminopyridines. Benchchem.
  • BROMINE - CAMEO Chemicals. NOAA.
  • This compound | 135124-70-8. Sigma-Aldrich.
  • 4-Aminopyridine Safety Inform
  • Bromine | Chemical Emergencies. CDC. (2024-09-06).
  • Incident management: bromin
  • Pyridine Special Handling Procedures.
  • 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific.
  • Guidelines for the Handling and Disposal of Chemicals. Purdue College of Engineering.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridin-3-yl)methanamine
Reactant of Route 2
(5-Bromopyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.